molecular formula C10H10N2 B1588532 Quinolin-3-ylmethanamine CAS No. 7521-70-2

Quinolin-3-ylmethanamine

Cat. No.: B1588532
CAS No.: 7521-70-2
M. Wt: 158.2 g/mol
InChI Key: VKKZSJQQRIGUIE-UHFFFAOYSA-N
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Description

Quinolin-3-ylmethanamine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKZSJQQRIGUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424324
Record name quinolin-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7521-70-2
Record name quinolin-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Rising Therapeutic Potential of Quinolin-3-ylmethanamine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] Its inherent ability to interact with various biological targets has made it a privileged structure in the quest for novel therapeutics. Among the vast landscape of quinoline derivatives, those bearing a methanamine substituent at the 3-position are emerging as a particularly promising class of compounds with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of quinolin-3-ylmethanamine derivatives, offering valuable insights for researchers and drug development professionals.

The this compound Core: A Gateway to Diverse Bioactivity

The strategic placement of the methanamine group at the 3-position of the quinoline ring system provides a crucial handle for synthetic modification, allowing for the introduction of a wide array of substituents. This structural versatility is key to tuning the pharmacological profile of these derivatives, leading to compounds with significant anticancer, antimicrobial, and neuroprotective properties. The lone pair of electrons on the nitrogen atom of the methanamine group, as well as the aromatic quinoline core, can participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions, which are fundamental to their therapeutic effects.

Synthetic Strategies: Building the this compound Scaffold

The synthesis of this compound derivatives typically commences from readily available starting materials, with quinoline-3-carbaldehyde being a key intermediate. A common and efficient method for introducing the N-substituent is through reductive amination.

Experimental Protocol: Reductive Amination of Quinoline-3-carbaldehyde

This protocol outlines a general procedure for the synthesis of N-substituted this compound derivatives.

Materials:

  • Quinoline-3-carbaldehyde

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Glacial acetic acid (optional, as a catalyst)

Step-by-Step Methodology:

  • Imine Formation: Dissolve quinoline-3-carbaldehyde (1 equivalent) and the desired amine (1-1.2 equivalents) in the chosen solvent (DCM or DCE). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. A catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, add the reducing agent, sodium triacetoxyborohydride (1.5-2 equivalents), portion-wise to the reaction mixture. Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent for imines in the presence of aldehydes. Alternatively, sodium borohydride can be used.

  • Reaction Monitoring: Continue stirring the reaction at room temperature for an additional 2-12 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted this compound derivative.

Causality Behind Experimental Choices:

  • The choice of solvent is critical; DCM and DCE are excellent for dissolving the reactants and are relatively unreactive under the reaction conditions.

  • The use of a mild reducing agent like sodium triacetoxyborohydride is crucial to prevent the reduction of the starting aldehyde before imine formation, thus maximizing the yield of the desired product.

  • The aqueous work-up with sodium bicarbonate neutralizes any remaining acid catalyst and quenches the excess reducing agent.

Diagram of the Synthetic Workflow

G cluster_synthesis Synthesis Workflow Start Quinoline-3-carbaldehyde + Amine Imine_Formation Imine Formation (Solvent, optional catalyst) Start->Imine_Formation Reduction Reductive Amination (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Work-up (Quenching & Extraction) Reduction->Workup Purification Column Chromatography Workup->Purification Product N-substituted This compound Purification->Product

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Anticancer Activity: Targeting Key Cellular Pathways

Quinoline derivatives have shown significant potential as anticancer agents by interfering with various cellular processes crucial for tumor growth and survival.[1][3] this compound derivatives, in particular, are being investigated for their ability to inhibit key signaling pathways and induce apoptosis in cancer cells.

Mechanism of Action: Inhibition of PI3K/Akt/mTOR and NF-κB Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, and survival.[4] Its dysregulation is a common feature in many cancers. Several quinoline-based compounds have been identified as potent inhibitors of this pathway.[5] These inhibitors can block the kinase activity of PI3K or mTOR, leading to the dephosphorylation of downstream effectors like Akt and S6K1. This, in turn, can halt the cell cycle and induce apoptosis in cancer cells.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a pivotal role in inflammation and cell survival, and its constitutive activation is observed in various malignancies.[6][7] Certain quinoline derivatives have been shown to inhibit NF-κB signaling by preventing the degradation of its inhibitor, IκBα, or by directly interfering with the DNA binding of NF-κB transcription factors.[6][8] This inhibition can sensitize cancer cells to apoptosis and reduce the expression of pro-inflammatory and pro-survival genes.

Signaling Pathway Diagrams

PI3K_Akt_mTOR cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) Degradation Degradation IkB->Degradation ubiquitination & degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription promotes Inhibitor This compound Derivative Inhibitor->IKK Inhibitor->NFkB_active inhibits DNA binding

Caption: Inhibition of the NF-κB pathway by this compound derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoline derivatives, including some this compound analogues and closely related structures.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinoline-3-carboxylate4mMCF-7 (Breast)0.33[9]
Quinoline-3-carboxylate4nMCF-7 (Breast)0.33[9]
Quinoline-3-carboxylate4kK562 (Leukemia)0.28[9]
Quinoline-3-carboxylate4mK562 (Leukemia)0.28[9]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one5a-tHL-60 (Leukemia)Low µM range[10]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one5a-tMCF-7 (Breast)Low µM range[10]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial drugs, and recent research has focused on developing new analogues with improved efficacy and a broader spectrum of activity.

Mechanism of Action

The antimicrobial activity of quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. By targeting these enzymes, these compounds can effectively halt bacterial growth and proliferation. Some derivatives may also exert their effects by disrupting the bacterial cell membrane or interfering with other vital metabolic processes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.

Materials:

  • Test compound (this compound derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (bacterial suspension without compound)

  • Negative control (broth only)

  • Reference antibiotic (e.g., ciprofloxacin)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound, as well as to the positive control wells. Add only sterile broth to the negative control wells.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality Behind Experimental Choices:

  • CAMHB is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most non-fastidious bacteria.

  • Standardizing the inoculum is critical for the reproducibility and accuracy of the MIC results.

  • The inclusion of positive and negative controls ensures the validity of the experiment, confirming that the bacteria can grow in the medium and that the medium is sterile, respectively.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives against various bacterial strains.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Quinolone hybrid5dS. aureus0.25-1[11]
Quinolone hybrid5dE. coli1-4[11]
Quinolone hybrid5dP. aeruginosa4-8[11]
Quinoline derivative6C. difficile1.0[12]
Quinoline derivative4C. difficile2.0[12]

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. There is a pressing need for therapeutic agents that can protect neurons from damage and slow disease progression. This compound derivatives have shown promise as neuroprotective agents, primarily through their antioxidant and enzyme-inhibiting properties.

Mechanism of Action

The neuroprotective effects of these compounds are often linked to their ability to scavenge reactive oxygen species (ROS), which are implicated in the oxidative stress that contributes to neuronal damage. Some derivatives can also inhibit key enzymes involved in neurodegeneration, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). By inhibiting MAO-B, these compounds can increase the levels of dopamine in the brain, which is beneficial in Parkinson's disease. Inhibition of AChE, on the other hand, increases the levels of the neurotransmitter acetylcholine, a strategy used in the treatment of Alzheimer's disease.

Experimental Protocol: In Vitro Neuroprotection Assay

An in vitro model using neuronal cell lines can be employed to assess the neuroprotective potential of this compound derivatives against an induced toxic insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Test compound (this compound derivative)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or hydrogen peroxide (H₂O₂) for an oxidative stress model)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 1-2 hours).

  • Induction of Toxicity: After pre-incubation, expose the cells to the neurotoxin (e.g., 6-OHDA or H₂O₂) for a defined period (e.g., 24 hours). Include control wells with cells only, cells with the neurotoxin only, and cells with the compound only.

  • Cell Viability Assessment (MTT Assay): After the incubation period with the neurotoxin, remove the medium and add fresh medium containing the MTT reagent to each well. Incubate for 2-4 hours to allow the formation of formazan crystals.

  • Quantification: Solubilize the formazan crystals by adding DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. A higher cell viability in the presence of the compound and the neurotoxin indicates a neuroprotective effect.

Causality Behind Experimental Choices:

  • The choice of neurotoxin is dependent on the specific neurodegenerative pathway being investigated. 6-OHDA is a specific neurotoxin for dopaminergic neurons, making it relevant for Parkinson's disease models. H₂O₂ induces oxidative stress, a common factor in many neurodegenerative diseases.

  • The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. It is a widely used and reliable method for assessing cytotoxicity and cytoprotection.

Data on Neuroprotective Activity

A notable example is (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide, a quinolylnitrone, which has demonstrated significant neuroprotective effects in both in vitro and in vivo models of cerebral ischemia. This compound was found to improve neuronal viability after oxygen-glucose deprivation and reduce infarct size in animal models.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their synthetic accessibility allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity for various biological targets. The demonstrated anticancer, antimicrobial, and neuroprotective activities highlight the broad therapeutic potential of this class of compounds.

Future research should focus on elucidating the precise molecular mechanisms underlying the biological activities of these derivatives, particularly in the context of neuroprotection. Further optimization of the lead compounds through medicinal chemistry efforts is warranted to improve their pharmacokinetic and pharmacodynamic properties. The development of more selective inhibitors for specific targets within the PI3K/Akt/mTOR and NF-κB pathways will be crucial for minimizing off-target effects and enhancing therapeutic efficacy. The continued exploration of the chemical space around the this compound core is expected to yield a new generation of drugs for the treatment of cancer, infectious diseases, and neurodegenerative disorders.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Quinolin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Quinolin-3-ylmethanamine is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate for more complex molecular architectures. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer to antimalarial.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, designed for researchers, chemists, and drug development professionals. We delve into the causal mechanisms behind procedural choices, offering a robust framework for successful synthesis and validation.

Section 1: Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several precursors, with the most common strategies centering on the functional group transformation at the C3 position of the quinoline ring. The choice of pathway is often dictated by the availability of starting materials, scalability, and desired purity profile.

Primary Synthetic Route: Reduction of Quinoline-3-carbonitrile

This is the most direct and widely employed method. The nitrile group (-C≡N) serves as a stable and accessible precursor that can be efficiently reduced to the primary aminomethyl group (-CH₂NH₂). The key decision in this pathway lies in the selection of the reducing agent.

Causality Behind Reagent Selection:

  • Lithium Aluminum Hydride (LAH): As a powerful, non-selective reducing agent, LAH is exceptionally effective for the reduction of nitriles and amides to their corresponding amines.[3][4] Its high reactivity stems from the polarization of the Al-H bonds in the [AlH₄]⁻ anion, which delivers a potent hydride nucleophile (H⁻) to the electrophilic carbon of the nitrile.[3] This method is rapid and high-yielding but demands stringent anhydrous conditions and a meticulous quenching procedure due to the violent, exothermic reaction of excess LAH with protic solvents, which liberates flammable hydrogen gas.[5][6]

  • Catalytic Hydrogenation: This method represents a "greener" and often safer alternative to LAH. It involves the use of a heterogeneous catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), under a pressurized atmosphere of hydrogen gas (H₂).[7][8] The reaction proceeds via the adsorption of both the nitrile and H₂ onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the triple bond. While this approach avoids the hazards of reactive metal hydrides and simplifies workup, it requires specialized high-pressure equipment and can be susceptible to catalyst poisoning by trace impurities.

Alternative Synthetic Route: Reductive Amination of Quinoline-3-carbaldehyde

This two-step, often one-pot, process converts an aldehyde to a primary amine.[9] The reaction first involves the condensation of quinoline-3-carbaldehyde with an ammonia source (e.g., ammonium acetate) to form an intermediate imine. This imine is then reduced in situ to the desired amine.

Causality Behind Reagent Selection:

  • For the reduction step, a reagent that is selective for the imine over the starting aldehyde is crucial for a successful one-pot reaction. Sodium triacetoxyborohydride (STAB) is an ideal choice because its reactivity is attenuated by the electron-withdrawing acetate groups, making it less reactive towards aldehydes but highly effective for reducing protonated imines.[10]

This guide will focus on the LAH reduction of quinoline-3-carbonitrile due to its efficiency and widespread use.

Section 2: Detailed Experimental Protocol: LAH Reduction

This protocol describes the reduction of quinoline-3-carbonitrile to this compound. All operations must be conducted in a certified fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

  • Quinoline-3-carbonitrile

  • Lithium aluminum hydride (LAH), powder

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water (H₂O)

  • 15% (w/v) Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and filtration

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • An oven-dried three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is assembled and flame-dried under a stream of inert gas.

    • Allow the apparatus to cool to room temperature.

    • Under a positive pressure of nitrogen, charge the flask with lithium aluminum hydride (1.5 eq.) followed by anhydrous THF to form a slurry (~0.5 M).

    • Rationale: LAH reacts violently with moisture. Maintaining a scrupulously anhydrous and inert atmosphere is critical for safety and to prevent the decomposition of the reagent.[5]

  • Addition of Substrate:

    • Dissolve quinoline-3-carbonitrile (1.0 eq.) in a minimum amount of anhydrous THF in a separate flask.

    • Transfer this solution to a dropping funnel and add it dropwise to the stirring LAH slurry at 0 °C (ice-water bath).

    • Rationale: The reaction is highly exothermic. A slow, controlled addition at low temperature is essential to manage the reaction rate and prevent dangerous temperature spikes.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).

    • Rationale: Heating to reflux ensures the reaction goes to completion. The disappearance of the starting material spot on the TLC plate indicates the reaction is complete.

  • Workup: Quenching of Excess LAH (Fieser Method):

    • Cool the reaction flask back down to 0 °C in an ice-water bath.

    • CRITICAL STEP: Quench the reaction by the slow, dropwise addition of the following reagents in sequence (for 'x' g of LAH used):

      • 'x' mL of H₂O

      • 'x' mL of 15% NaOH solution

      • '3x' mL of H₂O

    • Rationale: This specific sequence, known as the Fieser workup, is a validated and safe method for decomposing excess LAH. It produces a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.[6] Vigorous stirring is necessary during this step.

  • Product Isolation and Purification:

    • Allow the resulting slurry to stir at room temperature for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in dichloromethane (DCM). Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate again.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of DCM/Methanol (e.g., 100:0 to 95:5) to afford the pure this compound.

    • Rationale: The aqueous workup and extraction remove inorganic salts and water-soluble impurities. Column chromatography is the definitive step to separate the target compound from any unreacted starting material or non-polar byproducts, yielding a product of high purity.

Section 3: Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized this compound (C₁₀H₁₀N₂, MW: 158.20 g/mol [11]).

Data Presentation: Expected Analytical Data
Technique Parameter Expected Result
¹H NMR Chemical Shifts (δ)Aromatic protons (~7.5-8.9 ppm), -CH₂- singlet (~4.0 ppm), -NH₂ broad singlet (variable)
MultiplicitiesDoublets, triplets, multiplets for quinoline protons; singlet for CH₂
¹³C NMR Chemical Shifts (δ)9 aromatic carbons (~120-150 ppm), 1 aliphatic carbon (~45 ppm)
Mass Spec (ESI+) [M+H]⁺Expected m/z: 159.0917; Observed m/z should be within ± 5 ppm
IR Spectroscopy Key Frequencies (cm⁻¹)3350-3280 (N-H stretch), >3000 (Aromatic C-H), <3000 (Aliphatic C-H), ~1600 (N-H bend), 1600-1450 (C=C/C=N stretch)
Detailed Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides the most definitive structural information. In a solvent like CDCl₃, one would expect to see:

    • A complex multiplet pattern in the aromatic region (δ 7.5-8.9 ppm) corresponding to the 6 protons on the quinoline core. The protons at positions 2 and 4 are typically the most deshielded.

    • A sharp singlet at approximately δ 4.0 ppm, integrating to 2 protons, which is characteristic of the methylene (-CH₂-) bridge.

    • A broad singlet, integrating to 2 protons, corresponding to the primary amine (-NH₂). Its chemical shift is variable and it will disappear upon shaking the sample with D₂O, a key diagnostic test.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton. It should display 10 distinct signals:

    • Nine signals in the aromatic region (δ 120-150 ppm).

    • One signal in the aliphatic region (δ ~45 ppm) for the methylene carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For this compound (C₁₀H₁₀N₂), the calculated exact mass is 158.0844.[11] In electrospray ionization (ESI) positive mode, the expected protonated molecular ion ([M+H]⁺) would be observed at m/z 159.0917.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present. The spectrum should prominently feature:

    • Two distinct medium-intensity bands in the 3350-3280 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching of a primary amine.[12]

    • Absorptions just above 3000 cm⁻¹ for aromatic C-H stretches and just below 3000 cm⁻¹ for the aliphatic C-H stretches of the methylene group.

    • A band around 1600 cm⁻¹ corresponding to the N-H scissoring (bending) vibration.[12]

    • A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ due to the C=C and C=N stretching vibrations of the quinoline aromatic system.[13]

Section 4: Visualization of Workflows

Diagram 1: Synthetic Pathway via LAH Reduction

G cluster_start Starting Material cluster_reaction Core Reaction cluster_workup Quenching & Workup cluster_purification Purification cluster_product Final Product A Quinoline-3-carbonitrile in Anhydrous THF B 1. Add to LiAlH4 in THF at 0 °C 2. Reflux A->B Dropwise Addition C 1. Cool to 0 °C 2. Quench (H₂O, NaOH) 3. Filter Aluminum Salts B->C Reaction Mixture D Extract with Organic Solvent Dry & Concentrate C->D E Silica Gel Column Chromatography D->E Crude Product F This compound E->F Pure Product

Caption: Workflow for the LAH reduction of quinoline-3-carbonitrile.

Diagram 2: Overall Synthesis and Characterization Scheme

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Validation Synthesis Chemical Synthesis (e.g., LAH Reduction) Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Pure Sample MS Mass Spectrometry (HRMS) Purification->MS Pure Sample IR IR Spectroscopy Purification->IR Pure Sample Product Verified This compound NMR->Product MS->Product IR->Product

Caption: Integrated workflow from synthesis to final characterization.

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis of this compound via the lithium aluminum hydride reduction of quinoline-3-carbonitrile. By understanding the causality behind the choice of reagents and the critical parameters of each step, researchers can confidently execute this procedure. The comprehensive characterization protocol provides a necessary framework for validating the final product's identity and purity, ensuring its suitability for subsequent applications in drug discovery and materials science.

References

Spectroscopic Scrutiny of Quinolin-3-ylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Quinolin-3-ylmethanamine, a key building block in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction

This compound (C₁₀H₁₀N₂) is a primary amine derivative of quinoline, a heterocyclic aromatic compound with a bicyclic structure composed of a benzene ring fused to a pyridine ring.[1] The quinoline motif is a prevalent scaffold in a multitude of pharmacologically active compounds. The introduction of a reactive aminomethyl group at the 3-position offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.

Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques such as NMR, IR, and MS provide a detailed molecular fingerprint, enabling unambiguous identification and characterization. This guide presents a detailed, albeit predicted, spectroscopic profile of this compound, grounded in the established principles of organic spectroscopy and data from analogous quinoline derivatives.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Sample Preparation

A standardized protocol ensures reproducibility and high-quality data.[2][3][4][5][6]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), that completely dissolves the sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[5]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.90s1HH-2
~8.10d1HH-4
~8.00d1HH-8
~7.85d1HH-5
~7.70t1HH-7
~7.55t1HH-6
~4.00s2H-CH₂-
~1.80br s2H-NH₂

Interpretation:

  • Aromatic Region (δ 7.0-9.0 ppm): The six protons on the quinoline ring are expected to appear in this region. Due to the electron-withdrawing nature of the nitrogen atom and the ring currents, these protons are deshielded. The protons on the pyridine ring (H-2 and H-4) are typically the most downfield.[7][8][9] H-2 is expected to be a singlet, while H-4 will likely be a doublet due to coupling with H-5. The protons on the benzene ring (H-5, H-6, H-7, H-8) will show characteristic doublet and triplet splitting patterns based on their ortho and meta couplings.

  • Methylene Protons (δ ~4.00 ppm): The two protons of the methylene group (-CH₂-) are adjacent to the aromatic ring and the amine group. They are expected to appear as a singlet, as there are no adjacent protons to couple with.

  • Amine Protons (δ ~1.80 ppm): The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~151.0C-2
~148.5C-8a
~135.0C-4
~133.0C-3
~129.5C-7
~129.0C-5
~128.0C-4a
~127.5C-6
~126.0C-8
~45.0-CH₂-

Interpretation:

  • Aromatic Carbons (δ 120-155 ppm): The nine carbon atoms of the quinoline ring are expected to resonate in this region.[10][11] The carbons closest to the nitrogen atom (C-2 and C-8a) will be the most downfield. The quaternary carbons (C-3, C-4a, and C-8a) will typically show weaker signals.

  • Aliphatic Carbon (δ ~45.0 ppm): The methylene carbon (-CH₂-) is expected to appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: KBr Pellet Method

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common and effective technique.[1][12][13][14][15]

  • Grinding: Thoroughly grind a small amount (1-2 mg) of the sample in an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and gently mix with the sample.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Predicted IR Data and Interpretation
Predicted Wavenumber (cm⁻¹) Vibration Functional Group
3400-3250N-H stretch (two bands)Primary Amine
3100-3000C-H stretchAromatic
1620-1580C=C and C=N stretchAromatic Ring
1650-1580N-H bendPrimary Amine
1335-1250C-N stretchAromatic Amine
900-675C-H out-of-plane bendAromatic

Interpretation:

  • N-H Stretching (3400-3250 cm⁻¹): Primary amines typically show two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[16][17][18][19][20]

  • Aromatic C-H Stretching (3100-3000 cm⁻¹): The stretching vibrations of the C-H bonds on the quinoline ring are expected in this region.

  • Aromatic Ring Stretching (1620-1580 cm⁻¹): The C=C and C=N stretching vibrations within the quinoline ring system give rise to several sharp bands in this fingerprint region.

  • N-H Bending (1650-1580 cm⁻¹): The scissoring vibration of the primary amine group appears in this region.

  • C-N Stretching (1335-1250 cm⁻¹): The stretching vibration of the C-N bond connecting the methylene group to the quinoline ring is expected here.

  • Aromatic C-H Bending (900-675 cm⁻¹): Strong absorptions due to out-of-plane bending of the aromatic C-H bonds are characteristic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization is a hard ionization technique that leads to significant fragmentation, providing a detailed fingerprint of the molecule.[21][22][23][24][25]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Mass Spectrum Data and Interpretation

Molecular Weight: 158.20 g/mol [1]

Predicted m/z Proposed Fragment Interpretation
158[C₁₀H₁₀N₂]⁺•Molecular Ion (M⁺•)
157[M - H]⁺Loss of a hydrogen radical
130[M - CH₂NH₂]⁺Loss of the aminomethyl radical
129[C₉H₇N]⁺•Quinoline radical cation
103[C₈H₇]⁺Fragmentation of the quinoline ring
77[C₆H₅]⁺Phenyl cation

Interpretation:

  • Molecular Ion (m/z 158): The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight of this compound.

  • Major Fragmentation Pathways: The most likely fragmentation will involve the cleavage of the benzylic C-C bond, leading to the loss of the aminomethyl radical (•CH₂NH₂) to give a stable quinoline cation at m/z 130.[26][27][28][29][30] Further fragmentation of the quinoline ring system would lead to smaller fragments characteristic of the quinoline core.

Mass_Spec_Fragmentation M This compound (m/z 158) F1 [M - H]⁺ (m/z 157) M->F1 - H• F2 [M - CH₂NH₂]⁺ (m/z 130) M->F2 - •CH₂NH₂ F3 Quinoline radical cation (m/z 129) M->F3 - •CH₂NH₂ F4 [C₈H₇]⁺ (m/z 103) F2->F4 Ring Fragmentation

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive analytical profile of this important synthetic intermediate. The outlined experimental protocols are based on established, reliable methods to ensure the acquisition of high-quality data. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of quinoline-based compounds in the pursuit of novel therapeutics.

References

An In-Depth Technical Guide to Quinolin-3-ylmethanamine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of quinolin-3-ylmethanamine, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to offer insights into synthesis, characterization, reactivity, and practical application, grounding all claims in authoritative references.

Core Chemical Identity and Physicochemical Properties

This compound is a primary amine derivative of quinoline, a privileged scaffold in drug discovery. Its unique structure, combining a rigid aromatic core with a reactive primary amine, makes it a versatile starting material for synthesizing diverse compound libraries.

  • IUPAC Name: this compound[1]

  • CAS Number: 7521-70-2[1]

  • Synonyms: 3-(Aminomethyl)quinoline, 3-Quinolylmethylamine

The fundamental properties of this compound are summarized below, providing a critical baseline for its use in experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂PubChem[1]
Molecular Weight 158.20 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich
Boiling Point ~310.0 °C (Predicted)ChemicalBook
Density ~1.156 g/cm³ (Predicted)ChemicalBook
InChIKey VKKZSJQQRIGUIE-UHFFFAOYSA-NPubChem[1]
SMILES C1=CC=C2C(=C1)C=C(C=N2)CNPubChem[1]

Synthesis and Purification Strategy

The most common and reliable laboratory-scale synthesis of this compound involves the chemical reduction of quinoline-3-carbonitrile. This precursor is readily accessible through established heterocyclic chemistry protocols, such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde with a compound containing a reactive α-methylene group like ethyl cyanoacetate.[2][3]

The choice of reducing agent for the nitrile-to-amine conversion is critical. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., THF, Diethyl ether) are highly effective for this transformation.[4] Alternatively, catalytic hydrogenation offers a milder route, employing catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. The hydride reduction method is often preferred for its speed and high yield on a small to medium scale.

Purification typically involves an aqueous workup to quench the reducing agent, followed by extraction of the product into an organic solvent. Final purification is achieved via column chromatography on silica gel or recrystallization to yield the amine in high purity.

SynthesisWorkflow cluster_precursor Precursor Synthesis (Friedländer) cluster_reduction Nitrile Reduction cluster_purification Purification A 2-Aminobenzaldehyde C Quinoline-3-carbonitrile A->C Base catalyst B Ethyl Cyanoacetate B->C D Quinoline-3-carbonitrile C->D E This compound D->E Reduction G Crude Product E->G F 1. LiAlH₄ in THF 2. H₂O Quench F->E H Pure this compound G->H Purification I Silica Gel Chromatography I->H

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of synthesized this compound is paramount. The following predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data serve as a benchmark for characterization. These predictions are based on established chemical shift principles for quinoline systems and primary amines.[5][6]

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 8.9-9.1 ppm (s, 1H): Aromatic proton at C2, adjacent to the ring nitrogen.

  • δ 8.1-8.3 ppm (d, 1H): Aromatic proton at C4 or C8.

  • δ 7.5-8.0 ppm (m, 4H): Remaining aromatic protons on the quinoline core.

  • δ 4.0-4.2 ppm (s, 2H): Methylene protons (-CH₂-NH₂). The singlet indicates no adjacent protons.

  • δ 1.5-2.0 ppm (s, broad, 2H): Amine protons (-NH₂). The signal is typically broad due to quadrupole broadening and chemical exchange.

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
~150.0 C2
~147.5 C8a
~135.0 C4
~130.0 C8
~129.5 C5
~128.0 C4a
~127.5 C6
~126.5 C7
~125.0 C3

| ~45.0 | -CH₂-NH₂ |

Mass Spectrometry (EI):

  • m/z 158: Molecular ion [M]⁺

  • m/z 141: Fragment corresponding to the loss of NH₃, [M-17]⁺

  • m/z 129: Fragment corresponding to the quinolinyl cation, [C₉H₆N]⁺

Chemical Reactivity and Application as a Scaffold

The synthetic utility of this compound stems from the nucleophilic character of its primary amine. This functional group serves as a handle for introducing a vast array of substituents, enabling the exploration of chemical space around the quinoline core. This strategy is central to structure-activity relationship (SAR) studies in drug discovery.

Key reactions include:

  • Amide Formation: Reaction with carboxylic acids (or their activated forms like acyl chlorides) using coupling agents (EDC, HATU) to form quinoline-3-carboxamides.[7][8]

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to yield stable sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The quinoline ring itself can undergo electrophilic aromatic substitution, although the conditions must be carefully controlled due to the influence of the nitrogen atom.

Derivatization cluster_reagents Reactants & Conditions cluster_products Derivative Classes Core This compound P1 Amides Core->P1 P2 Sulfonamides Core->P2 P3 Ureas Core->P3 P4 Secondary Amines Core->P4 R1 R-COOH + EDC/HOBt R1->P1 R2 R-SO₂Cl + Base R2->P2 R3 R-N=C=O R3->P3 R4 R-CHO + NaBH(OAc)₃ R4->P4

References

The Quinoline Scaffold: A Privileged Motif in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs. This technical guide provides a comprehensive exploration of the therapeutic applications of quinoline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies pivotal for their discovery and development. We will traverse the landscape of their utility in oncology, infectious diseases, inflammation, and neurodegenerative disorders, offering field-proven insights for researchers and drug development professionals.

The Quinoline Core: A Foundation for Diverse Bioactivity

The unique electronic and structural features of the quinoline nucleus make it a versatile scaffold for drug design. The nitrogen atom imparts basicity and the ability to form hydrogen bonds, while the fused aromatic system allows for π-π stacking and intercalation with biological macromolecules. The substitutable positions on both the benzene and pyridine rings offer a canvas for chemists to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, thereby fine-tuning pharmacological activity and pharmacokinetic profiles.

The synthesis of the quinoline scaffold can be achieved through several classic and modern organic chemistry reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[1] These methods, along with contemporary transition metal-catalyzed cross-coupling reactions, provide a robust toolbox for generating diverse libraries of quinoline derivatives for biological screening.[2]

Anticancer Applications: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a multitude of mechanisms to combat tumor growth and progression.[3][4] Their therapeutic strategies often involve targeting key enzymes and signaling pathways that are dysregulated in cancer.[5][6]

Mechanism of Action in Oncology

The anticancer effects of quinoline-based compounds are multifaceted and include:

  • Topoisomerase Inhibition: Many quinoline derivatives function as topoisomerase inhibitors, interfering with the enzymes responsible for managing DNA topology during replication and transcription.[6][7] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA strand breaks and subsequent apoptosis.

  • Kinase Inhibition: A significant number of FDA-approved quinoline-based drugs are kinase inhibitors.[8][9] They target receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and c-Met, which are crucial for tumor angiogenesis, proliferation, and metastasis.[5][8]

  • DNA Intercalation and Alkylation: The planar aromatic structure of the quinoline ring allows for intercalation between DNA base pairs, disrupting DNA replication and transcription.[3] Some derivatives are also designed as DNA alkylating agents, forming covalent bonds with DNA and inducing cytotoxicity.

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[6]

  • Induction of Apoptosis: Quinoline compounds can trigger programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of apoptotic signaling pathways.[3][7]

FDA-Approved Quinoline-Based Anticancer Drugs

The clinical success of quinoline derivatives in oncology is underscored by the number of FDA-approved drugs.

Drug NameYear of FDA ApprovalPrimary Mechanism of ActionKey Indications
Bosutinib 2012Src/Abl tyrosine kinase inhibitorChronic Myelogenous Leukemia (CML)
Cabozantinib 2012c-Met and VEGFR2 inhibitorMedullary Thyroid Cancer, Renal Cell Carcinoma
Lenvatinib 2015VEGFR, FGFR, PDGFRα, RET, and KIT inhibitorDifferentiated Thyroid Cancer, Renal Cell Carcinoma
Neratinib 2017HER2 and EGFR inhibitorHER2-positive Breast Cancer
Capmatinib 2020c-Met inhibitorMetastatic Non-Small Cell Lung Cancer (NSCLC)
Tivozanib 2021VEGFR inhibitorRelapsed or Refractory Advanced Renal Cell Carcinoma
Mitapivat 2022Pyruvate kinase activatorPyruvate Kinase Deficiency

Data sourced from:[9]

Experimental Workflow: Screening for Kinase Inhibitory Activity

A crucial step in the development of quinoline-based kinase inhibitors is the robust in vitro screening to determine their potency and selectivity.

G cluster_0 In Vitro Kinase Inhibition Assay Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Kinase Panel Kinase Panel Kinase Panel->Primary Screen IC50 Determination IC50 Determination Primary Screen->IC50 Determination Identifies initial hits Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Quantifies potency Hit Compounds Hit Compounds Selectivity Profiling->Hit Compounds Determines target specificity G cluster_0 Antimalarial Mechanism of Quinoline Derivatives Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Parasite Digestion Hemozoin Hemozoin Heme->Hemozoin Biocrystallization Parasite Death Parasite Death Heme->Parasite Death Accumulation leads to toxicity Quinoline Derivative Quinoline Derivative Quinoline Derivative->Heme Inhibits Biocrystallization

References

The Versatile Scaffold: A Deep Dive into Quinolin-3-ylmethanamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 1, 2026 – In the ever-evolving landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry. Among these, the quinoline ring system has long been recognized for its broad therapeutic potential.[1][2][3] This in-depth guide focuses on a particularly promising derivative, quinolin-3-ylmethanamine, exploring its chemical properties, synthesis, and burgeoning role as a versatile scaffold in the development of novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders.

The this compound Core: Structural Merits and Physicochemical Profile

The this compound scaffold, with its fused benzene and pyridine rings, offers a unique combination of rigidity and opportunities for functionalization. The quinoline core itself is a weak tertiary base and can form salts with various acids.[4] The pyridine ring is electron-deficient, making the 2- and 4-positions susceptible to nucleophilic attack, while the benzene ring undergoes electrophilic substitution, primarily at the 5- and 8-positions.[2][5]

The critical feature of this scaffold is the aminomethyl group at the 3-position. This substituent provides a key vector for chemical modification, allowing for the introduction of a wide array of functional groups to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, all of which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂[6]
Molecular Weight158.20 g/mol [6]
XLogP31.5[6]
Hydrogen Bond Donor Count2[6]
Hydrogen Bond Acceptor Count2[6]
pKa (predicted)8.34 ± 0.29[7]

Synthetic Strategies: Building the Core and Its Analogs

The construction of the this compound scaffold and its derivatives primarily relies on the versatile chemistry of quinoline-3-carbaldehyde, a key intermediate.

Synthesis of the Precursor: Quinoline-3-carbaldehyde

A common and effective method for the formylation of activated aromatic systems to produce the quinoline-3-carbaldehyde precursor is the Vilsmeier-Haack reaction.[8] This reaction typically involves the treatment of an appropriate acetanilide with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Workflow for Vilsmeier-Haack Reaction:

cluster_0 Vilsmeier-Haack Reagent Formation cluster_1 Formylation & Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Acetanilide Acetanilide Intermediate Electrophilic Substitution Acetanilide->Intermediate + Vilsmeier Reagent Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product 2-Chloroquinoline-3-carbaldehyde Cyclization->Product

Caption: Vilsmeier-Haack reaction for 2-chloroquinoline-3-carbaldehyde synthesis.

From Aldehyde to Amine: Reductive Amination

The most direct and widely used method to convert quinoline-3-carbaldehyde to this compound and its N-substituted derivatives is reductive amination.[9][10][11] This one-pot reaction involves the initial formation of an imine by reacting the aldehyde with an amine, followed by in-situ reduction to the corresponding amine.

Experimental Protocol: Synthesis of N-Ethyl-quinolin-3-ylmethanamine

This protocol is adapted from a standard reductive amination procedure.[12]

Step 1: Imine Formation

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve quinoline-3-carbaldehyde (1 equivalent) in anhydrous methanol.

  • To this solution, add ethylamine (1.2-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Reduction

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the imine.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-ethyl-quinolin-3-ylmethanamine.

Workflow for Reductive Amination:

Aldehyde Quinoline-3-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine Amine Primary/Secondary Amine (R-NH2) Product N-Substituted This compound Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4)

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Therapeutic Applications and Biological Targets

The this compound scaffold is a key component in a variety of compounds being investigated for significant therapeutic applications. Its derivatives have shown promise as kinase inhibitors for cancer therapy and as multifunctional agents for the treatment of neurodegenerative diseases like Alzheimer's.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[13] The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[14][15]

Derivatives of this compound have been explored as inhibitors of various kinases. For instance, the PIM kinases, a family of serine/threonine kinases, are often overexpressed in various cancers and are associated with poor prognosis.[16] The quinoline nucleus is a key structural motif in many reported PIM kinase inhibitors.[17] The aminomethyl side chain at the 3-position allows for the introduction of substituents that can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase.

A hypothetical binding mode of a this compound derivative within a kinase active site might involve the quinoline nitrogen acting as a hinge-binding motif, while substituents on the exocyclic amine explore other regions of the active site to enhance potency and selectivity.

Signaling Pathway: PIM Kinase in Cancer Proliferation

Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PIM_Kinase PIM Kinase Receptor->PIM_Kinase activates Bad Bad PIM_Kinase->Bad phosphorylates (inactivates) Proliferation Cell Proliferation & Survival PIM_Kinase->Proliferation promotes Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition Inhibitor This compound Derivative Inhibitor->PIM_Kinase inhibits

Caption: Inhibition of the PIM kinase pathway by a this compound derivative.

Multifunctional Agents for Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, and a multi-target-directed ligand (MTDL) approach is considered a promising strategy for developing effective treatments.[18] The quinoline scaffold has been identified as a valuable building block for such agents due to its ability to chelate metal ions, inhibit cholinesterases, and modulate amyloid-β (Aβ) aggregation.[19][20]

Recent research has focused on creating hybrid molecules that combine the quinoline core with other pharmacophores. For example, novel quinoline-O-carbamate derivatives have been designed as multifunctional agents for AD.[18] In these hybrids, the quinoline moiety can contribute to anti-inflammatory and neuroprotective effects, while a carbamate group, attached via a linker, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. A derivative, compound 3f (with the carbamate at the 5-position), was identified as a potent dual inhibitor of both enzymes and also demonstrated significant anti-inflammatory and neuroprotective properties.[18]

The aminomethyl group at the 3-position of the this compound scaffold provides an ideal attachment point for linkers connected to other pharmacologically active moieties, enabling the rational design of novel MTDLs for Alzheimer's disease.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the this compound scaffold is still emerging, several key principles can be derived from the broader study of quinoline derivatives:

  • Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline core significantly impact biological activity. For example, in some kinase inhibitors, electron-donating or -withdrawing groups at specific positions can modulate the electronic properties of the ring system and influence binding affinity.[21]

  • The N-Substituent: The group attached to the exocyclic amine of the methanamine moiety is critical for target engagement. Bulky aromatic or heterocyclic groups can form pi-stacking or other non-covalent interactions with the target protein, while smaller alkyl groups can be used to fine-tune solubility and lipophilicity.

  • Linker Strategy: In the design of hybrid molecules, the length and composition of the linker connecting the this compound scaffold to another pharmacophore are crucial for achieving the desired dual-target activity.

Future Directions and Conclusion

The this compound scaffold represents a highly versatile and promising platform in medicinal chemistry. Its straightforward synthesis from readily available precursors and the ease of derivatization at the exocyclic amine make it an attractive starting point for the generation of diverse chemical libraries for biological screening.

Future research will likely focus on:

  • Exploring a wider range of biological targets: Beyond kinases and Alzheimer's-related enzymes, this scaffold could be adapted to target other enzyme families, ion channels, and receptors.

  • Application of advanced synthetic methodologies: The use of combinatorial chemistry and high-throughput synthesis will accelerate the generation and screening of large libraries of this compound derivatives.

  • In-depth pharmacological profiling: Promising candidates will require comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-like properties.

References

In Silico Screening of Quinolin-3-ylmethanamine Analogs for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Preamble: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is a recurring motif in a multitude of natural products and synthetic molecules, exhibiting a vast spectrum of pharmacological activities.[2][3] Its rigid, planar structure and versatile substitution points allow it to interact with a wide array of biological targets, leading to its prevalence in drugs with anticancer, antibacterial, antiviral, and antiparasitic properties.[4][5] Specifically, quinoline derivatives have shown significant promise as anticancer agents by modulating key cellular processes like cell cycle progression, apoptosis, and angiogenesis.[1]

This guide focuses on a specific, yet highly promising chemical space: analogs of Quinolin-3-ylmethanamine . By leveraging a systematic and robust in silico screening workflow, we aim to navigate this chemical space efficiently, identifying novel analogs with high potential for therapeutic development. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing not just the how, but the critical why behind each step of the computational screening process.

Chapter 1: The Strategic Framework of an In Silico Screening Cascade

The primary objective of virtual screening is to enrich a chemical library with molecules likely to be active against a specific biological target, thereby reducing the time and cost associated with high-throughput experimental screening.[6] A successful in silico campaign is not a single experiment but a multi-stage cascade that progressively filters a large, diverse library down to a small number of high-quality hits. This funneling approach balances computational expense with predictive accuracy.

The causality behind this tiered strategy is rooted in computational efficiency. Initial stages employ less demanding, faster methods to eliminate the vast majority of non-binding or unsuitable molecules. Subsequent stages use more computationally intensive, and thus more accurate, methods on the smaller, enriched subset of compounds. This ensures that our most valuable computational resources are focused on the most promising candidates.

in_silico_screening_cascade cluster_0 Phase 1: Library & Target Preparation cluster_1 Phase 2: High-Throughput Virtual Screening cluster_2 Phase 3: Hit Triaging & Lead Optimization cluster_3 Phase 4: Final Validation lib_design Virtual Library Design (this compound Analogs) pharm_screen Ligand-Based Filtering (Pharmacophore Screening) lib_design->pharm_screen Large Library (~10^6 molecules) target_prep Target Protein Selection & Preparation dock_screen Structure-Based Screening (Molecular Docking) target_prep->dock_screen pharm_screen->dock_screen Filtered Library (~10^4-10^5 molecules) post_analysis Post-Docking Analysis & Hit Selection dock_screen->post_analysis Ranked Poses admet_pred In Silico ADMET Profiling post_analysis->admet_pred Top Hits (~100-500 candidates) md_sim Advanced Validation (e.g., MD Simulations) admet_pred->md_sim Drug-like Hits (~10-50 candidates) exp_val Experimental Validation md_sim->exp_val Final Candidates (~5-10)

Caption: A strategic workflow for an in silico drug discovery campaign.

Chapter 2: Foundational Preparations: Target and Ligand Curation

The integrity of any virtual screening campaign is wholly dependent on the quality of the input data. The "garbage in, garbage out" principle is particularly unforgiving in computational chemistry. Therefore, meticulous preparation of both the biological target and the ligand library is a non-negotiable prerequisite.

Target Selection and Preparation

The choice of a biological target is paramount and is typically driven by disease pathology. Kinases, for instance, are common targets for quinoline-based inhibitors due to their critical role in cell signaling pathways that are often dysregulated in cancer.[7][8] For this guide, let's consider a hypothetical target: a serine/threonine kinase implicated in tumorigenesis.[9]

Protocol 1: Target Protein Preparation

  • Obtain Crystal Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) that is co-crystallized with a ligand, as this helps validate the binding pocket.

  • Initial Cleanup: Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, Discovery Studio). Remove all non-essential components, including water molecules beyond a 5 Å radius of the active site, co-solvents, and duplicate protein chains. The rationale for removing most water molecules is that their positions are not always conserved and can interfere with ligand docking.

  • Protonation and Optimization: Add hydrogen atoms, as they are typically absent in PDB files. Assign correct protonation states for titratable residues (like Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is critical as charge states dictate electrostatic interactions.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure. This step relieves any steric clashes or geometric strain introduced during the protonation step while keeping the backbone atoms fixed to preserve the experimentally determined conformation.

  • Binding Site Definition: Define the binding site (or "grid box" in docking terminology) for the subsequent screening. This is typically defined as a cube centered on the co-crystallized ligand, with dimensions sufficient to accommodate the designed analogs.[10]

Ligand Library Design and Preparation

The goal is to create a diverse yet relevant virtual library of analogs based on the this compound scaffold.

Protocol 2: Ligand Library Preparation

  • Scaffold Definition: Define the this compound core structure. Identify the positions on the scaffold where chemical substitutions (R-groups) will be explored.

  • Combinatorial Enumeration: Use a library enumeration tool to attach a variety of functional groups (e.g., from commercially available building block databases) to the defined substitution points. This rapidly generates a large, virtual library of novel analogs.

  • Ligand Cleanup and Protonation: For each generated molecule, ensure correct bond orders and formal charges. Assign appropriate protonation states at physiological pH (7.4).

  • 3D Conformation Generation: Generate a low-energy 3D conformation for each ligand. This is a crucial step as docking algorithms require 3D input structures.

  • Energy Minimization: Perform an energy minimization on each ligand to produce a stable, low-energy conformer.

Chapter 3: Executing the Screening: From High-Throughput to High-Fidelity

With curated target and ligand sets, the screening cascade can commence. We will employ a two-step process: a rapid ligand-based filter followed by a more rigorous structure-based docking.

Step 1: Ligand-Based Prefiltering with Pharmacophore Models

A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be active at a given target.[11] If known active quinoline derivatives for your target class exist, a pharmacophore model can be built and used as a rapid 3D search query to filter your library, retaining only those molecules that match the key features.[12][13] This step significantly reduces the number of compounds that proceed to the more computationally expensive docking stage.

Step 2: Structure-Based Screening via Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein).[9] It involves two main components: a search algorithm to generate various binding poses and a scoring function to estimate the binding affinity for each pose.[7]

molecular_docking_workflow inp_ligands Prepared Ligand Library (Post-Pharmacophore) dock_engine Docking Engine (e.g., AutoDock Vina, Glide) inp_ligands->dock_engine inp_protein Prepared Protein Target (with Defined Grid) validation Protocol Validation: Redock Co-crystallized Ligand inp_protein->validation process_poses Generate Binding Poses (Search Algorithm) dock_engine->process_poses check RMSD < 2.0 Å? validation->check check->dock_engine Protocol Validated score_poses Estimate Binding Affinity (Scoring Function) process_poses->score_poses output Ranked List of Ligand-Protein Complexes score_poses->output

Caption: A self-validating workflow for molecular docking.

Protocol 3: A Self-Validating Molecular Docking Workflow

  • Protocol Validation (Redocking): Before screening the library, a crucial self-validation step must be performed. Dock the original co-crystallized ligand back into the protein's binding site using your chosen docking software (e.g., AutoDock Vina, Glide).[14]

  • Validation Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. A valid docking protocol should reproduce the known binding mode with an RMSD of less than 2.0 Å. If this threshold is not met, the docking parameters (e.g., grid box size, exhaustiveness) must be adjusted and re-validated.

  • Library Docking: Once the protocol is validated, screen the entire filtered ligand library against the prepared protein target. This will generate a set of binding poses and corresponding docking scores for each analog.

  • Output Generation: The final output is a list of all docked analogs, ranked by their predicted binding affinity (docking score).

Chapter 4: Post-Screening Analysis: Triaging Hits and Predicting Drug-Likeness

Raw docking scores are not sufficient for hit selection. A qualitative analysis of the binding poses and a quantitative assessment of drug-like properties are essential for identifying the most promising candidates.

Hit Selection and Interaction Analysis

Visually inspect the binding poses of the top-scoring compounds. A credible hit should exhibit chemically sensible interactions with key amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking).[10] Prioritize compounds that form interactions with residues known to be critical for inhibitor binding.

Table 1: Hypothetical Docking Results for Top this compound Analogs

Compound ID Docking Score (kcal/mol) Predicted Binding Energy (MM-GBSA, kcal/mol) Key Interacting Residues
Q3M-Analog-001 -10.5 -65.2 H-bond: Met318, Asp381; Pi-Stacking: Phe317
Q3M-Analog-002 -9.8 -60.8 H-bond: Met318, Glu286; Hydrophobic: Leu273
Q3M-Analog-003 -9.5 -58.1 H-bond: Cys319; Pi-Stacking: Phe317

| Q3M-Analog-004 | -9.2 | -55.4 | H-bond: Met318; Hydrophobic: Val259, Ala271 |

In Silico ADMET Profiling

Many promising drug candidates fail in later stages due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET).[15][16] Early in silico prediction of these properties is a critical filtering step to deprioritize compounds likely to fail.[17][18] Numerous computational tools can predict these properties based on molecular structure.[19][20]

Key ADMET Parameters to Assess:

  • Lipinski's Rule of Five: A guideline to evaluate drug-likeness and potential for oral absorption.[12]

  • Aqueous Solubility: Poor solubility can hinder absorption and formulation.

  • Blood-Brain Barrier (BBB) Permeability: Important for CNS targets, but undesirable for peripherally acting drugs.

  • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

  • Hepatotoxicity: Predicts potential for liver damage.

  • Carcinogenicity/Mutagenicity: Predicts potential for causing cancer or genetic mutations.

Table 2: Predicted ADMET Properties for Top Hit Candidates

Compound ID Lipinski Violations Predicted Aqueous Solubility (logS) BBB Permeant CYP2D6 Inhibitor Hepatotoxicity Risk
Q3M-Analog-001 0 -3.5 (Good) No No Low
Q3M-Analog-002 0 -4.2 (Moderate) No Yes Low
Q3M-Analog-003 1 (MW > 500) -5.1 (Low) No No Moderate

| Q3M-Analog-004 | 0 | -3.8 (Good) | Yes | No | Low |

Based on the combined analysis from Tables 1 and 2, Q3M-Analog-001 emerges as the most promising candidate, possessing a top docking score, favorable predicted binding energy, and a clean ADMET profile. Q3M-Analog-002 is deprioritized due to potential CYP inhibition, and Q3M-Analog-003 is flagged for low solubility and a Lipinski violation.

Chapter 5: Advanced Validation and Future Perspectives

For a small number of top-tier candidates, more rigorous computational methods can be employed to further validate their binding stability before committing to chemical synthesis.

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the protein-ligand complex over time, providing a much more dynamic and realistic view of the binding stability than static docking.[9][21] Stable interactions observed throughout a simulation (e.g., 100 nanoseconds) significantly increase confidence in a predicted binding mode.

  • Machine Learning and AI: The future of virtual screening involves greater integration of machine learning (ML) and artificial intelligence.[19] ML models trained on large datasets of known active and inactive compounds can learn complex structure-activity relationships, offering novel ways to score docking poses or even pre-screen libraries with greater accuracy than traditional methods.[6][22]

Conclusion

The in silico screening workflow detailed in this guide provides a robust, logical, and cost-effective strategy for identifying novel this compound analogs with therapeutic potential. By integrating ligand- and structure-based methods with critical ADMET profiling, this cascade approach efficiently navigates vast chemical spaces to prioritize a manageable number of high-quality candidates for experimental validation. The emphasis on causality and self-validation at each stage ensures that the generated hits are not merely computational artifacts but are grounded in sound scientific principles, ultimately accelerating the journey from molecule to medicine.

References

Quinolin-3-ylmethanamine: A Cornerstone Building Block for Advanced Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3][4] Among the vast library of quinoline derivatives, quinolin-3-ylmethanamine emerges as a uniquely versatile and powerful building block. Its strategic placement of a primary aminomethyl group at the 3-position of the quinoline ring system provides an ideal vector for synthetic elaboration, enabling the construction of complex, polycyclic heterocyclic systems. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this key intermediate in the design of next-generation functional molecules.

Introduction: The Strategic Importance of the Quinoline Scaffold

Quinoline, a fused aromatic heterocycle of benzene and pyridine, is a structural motif of profound significance in both natural products and synthetic pharmaceuticals.[5][6] Its rigid, planar structure and the presence of a nitrogen heteroatom allow for a range of intermolecular interactions with biological targets, including hydrogen bonding and π-stacking.[3] This has led to the development of a multitude of quinoline-based drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][7][8][9]

The functionalization of the quinoline core is key to modulating its pharmacological profile.[2] this compound represents a "ready-to-use" synthon where the core quinoline scaffold is pre-equipped with a highly reactive primary amine, separated by a methylene spacer. This spacer provides crucial conformational flexibility, allowing the amine to readily participate in cyclization and conjugation reactions, making it an invaluable tool for constructing novel heterocyclic frameworks.

Physicochemical Properties and Structural Analysis

Understanding the fundamental properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name This compound[10]
Molecular Formula C₁₀H₁₀N₂[10][11]
Molecular Weight 158.20 g/mol [10]
CAS Number 7521-70-2[10][12]
Canonical SMILES C1=CC=C2C(=C1)C=C(C=N2)CN[10][11]
InChIKey VKKZSJQQRIGUIE-UHFFFAOYSA-N[10][12]
Physical Form Solid[12]
Hazard Statement H302: Harmful if swallowed[10][12]

The structure features a nucleophilic primary amine (-NH₂) connected to the electron-deficient pyridine ring of the quinoline system via a methylene bridge (-CH₂-). This insulation prevents the delocalization of the nitrogen lone pair into the aromatic system, preserving its nucleophilicity and basicity, unlike 3-aminoquinoline where the amine is directly attached to the ring.[13] This distinct feature is the primary reason for its utility as a versatile building block.

Synthesis of this compound

The most common and efficient synthesis of this compound originates from quinoline-3-carbonitrile, which itself is accessible through various established methods for quinoline ring construction.

Diagram: General Synthesis Pathway

Synthesis_Pathway cluster_0 Quinoline Core Synthesis cluster_1 Functional Group Interconversion A o-Aminoaryl Aldehyde/Ketone + α-Methylene Ketone B Friedländer Annulation A->B Base or Acid Catalyst C Quinoline-3-carbonitrile B->C Introduction of Nitrile (e.g., from corresponding halide or via Sandmeyer-type reaction) D This compound C->D Reduction (e.g., Catalytic Hydrogenation, LiAlH₄)

Caption: Synthetic route to this compound.

The key transformation is the reduction of the nitrile group. This can be achieved through several robust methods:

  • Catalytic Hydrogenation: Using catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum oxide (PtO₂) under a hydrogen atmosphere. This method is often preferred for its clean work-up and high yields.

  • Chemical Reduction: Employing powerful hydride reagents such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent like THF or Diethyl ether. This method is highly effective but requires careful handling and quenching procedures.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a representative procedure for the reduction of quinoline-3-carbonitrile to this compound.

1. Reaction Setup:

  • To a high-pressure hydrogenation vessel (Parr apparatus), add quinoline-3-carbonitrile (1.0 eq).

  • Add a suitable solvent, such as methanol or ethanol, saturated with ammonia. The ammonia helps to suppress the formation of secondary amine byproducts.

  • Carefully add Raney Nickel (approx. 10% w/w) as the catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

2. Hydrogenation:

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Begin vigorous stirring and heat the reaction mixture to a moderate temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

3. Work-up and Isolation:

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel can be pyrophoric and should be kept wet.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

4. Purification:

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the final product.

Role as a Versatile Synthon in Heterocyclic Chemistry

This compound's utility stems from the high reactivity of its primary amine, allowing it to serve as a nucleophilic handle for the assembly of more complex heterocyclic architectures.

Diagram: Diversification of the this compound Scaffold

Scaffold_Diversification cluster_amine Amine Reactivity cluster_ring Quinoline Ring Reactivity main This compound Scaffold n_acyl N-Acylation (Amide Formation) main->n_acyl + Acyl Halide n_alkyl N-Alkylation (Secondary/Tertiary Amines) main->n_alkyl + Alkyl Halide schiff Schiff Base Formation (Imine Synthesis) main->schiff + Aldehyde/Ketone cyclization Annulation Reactions (New Ring Formation) main->cyclization + Dicarbonyl eas Electrophilic Aromatic Substitution (C5, C8) main->eas + HNO₃/H₂SO₄ n_oxide N-Oxidation main->n_oxide + m-CPBA Drug_Discovery_Workflow A Fragment Screening (e.g., Quinoline-3-carbonitrile) B Hit Identified (Low Potency) A->B C Structure-Activity Relationship (SAR) Study B->C Structure-Guided Design D Synthesis of Analogs using This compound C->D Strategic Synthesis E Lead Compound (High Potency & Selectivity) D->E Bio-evaluation F Preclinical Development E->F

References

Methodological & Application

Synthesis of novel compounds from Quinolin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Bioactive Scaffolds from Quinolin-3-ylmethanamine

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid, heterocyclic structure serves as a versatile scaffold for designing molecules with a wide spectrum of pharmacological activities.[1][3] Quinoline derivatives have been successfully developed into drugs for treating malaria (e.g., Chloroquine), bacterial infections (e.g., Ciprofloxacin), and cancer (e.g., Camptothecin).[4] The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinoline core.[3][5]

This compound, with its primary amine functionality positioned on a methylene spacer at the 3-position, is a particularly valuable and versatile starting material. This arrangement provides synthetic chemists with a reactive handle that is slightly removed from the steric bulk of the bicyclic ring system, allowing for a wide array of chemical transformations. This guide provides detailed protocols and scientific rationale for leveraging this compound to synthesize diverse libraries of novel compounds for drug discovery and development.

Core Synthetic Pathways from this compound

The primary amine of this compound is a nucleophilic center that can readily participate in numerous bond-forming reactions. This section outlines four fundamental and high-yielding strategies for its derivatization.

G cluster_start Starting Material cluster_products Derivative Classes A This compound B Amides A->B Amide Coupling (R-COOH, Coupling Agents) C Ureas A->C Urea Formation (R-NCO or equivalent) D Sulfonamides A->D Sulfonylation (R-SO2Cl, Base) E Secondary Amines A->E Reductive Amination (R-CHO/R2CO, Reducing Agent)

Figure 1: Key synthetic transformations of this compound.

Strategy 1: Amide Bond Formation – The Workhorse Reaction

The formation of an amide bond is arguably the most common reaction in medicinal chemistry, prized for its stability and ability to form crucial hydrogen bond interactions with biological targets.[6] Coupling this compound with a diverse range of carboxylic acids is a straightforward strategy to generate large and structurally varied compound libraries.

Scientific Rationale

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid.[6] Modern coupling reagents, such as carbodiimides (e.g., EDC) or aminium/phosphonium salts (e.g., HATU, PyBOP), convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[6][7] The addition of auxiliaries like 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and minimize racemization if chiral carboxylic acids are used.[8]

Protocol: Synthesis of N-(Quinolin-3-ylmethyl)benzamide

This protocol details a general procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt, a cost-effective and reliable method.

Experimental Workflow

workflow start Start step1 Dissolve Carboxylic Acid & HOBt in DMF start->step1 step2 Add EDC at 0°C step1->step2 step3 Stir for 30 min (Activation) step2->step3 step4 Add this compound step3->step4 step5 Warm to RT Stir 12-18h step4->step5 step6 Aqueous Work-up (Quench & Extract) step5->step6 step7 Purify (Column Chromatography) step6->step7 end Characterize (NMR, MS) step7->end

Figure 2: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add benzoic acid (1.2 equiv.) and HOBt (1.2 equiv.). Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 equiv.) portion-wise, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes to allow for the formation of the activated HOBt-ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 equiv.) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent such as Ethyl Acetate or Dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry.[9][10]

Key Considerations:

  • Solvent Choice: DMF and DCM are common choices due to their ability to dissolve a wide range of substrates. Ensure they are anhydrous to prevent hydrolysis of the activated intermediate.

  • Base: For carboxylic acids or amines used as their salt form (e.g., HCl salt), a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equiv.) is required to liberate the free amine/carboxylate.[8]

  • Electron-Deficient Amines: For less reactive, electron-deficient anilines or related amines, more potent coupling reagents like HATU may be required, and the reaction may benefit from gentle heating.[11]

Coupling ReagentAuxiliaryBase (if needed)Key Advantage
EDCHOBt, HOAtDIPEA, TEACost-effective, water-soluble byproducts
HATUNoneDIPEAHigh reactivity, suitable for hindered substrates
PyBOPNoneDIPEAGood for peptide synthesis, low racemization

Strategy 2: Urea Synthesis

The urea functional group is a key pharmacophore found in numerous approved drugs, acting as a rigid hydrogen bond donor-acceptor unit.[12]

Scientific Rationale

The most direct method for urea synthesis is the reaction of an amine with an isocyanate.[13] The nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate, leading to the urea product in a rapid and often quantitative reaction. Where isocyanates are unavailable or unstable, they can be generated in situ or alternative reagents like phosgene equivalents (e.g., triphosgene, carbonyldiimidazole) can be used.[12][14]

Protocol: Synthesis of 1-Phenyl-3-(quinolin-3-ylmethyl)urea

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask at room temperature.

  • Reagent Addition: Add phenyl isocyanate (1.05 equiv.) dropwise to the stirred solution. An exothermic reaction may be observed. If necessary, cool the flask in a water bath.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The product often precipitates from the solution as it forms.

  • Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (DCM or diethyl ether) to remove any unreacted starting materials.

  • Purification: If the product remains in solution, concentrate the mixture under reduced pressure. The crude product is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if needed.

Strategy 3: Sulfonamide Synthesis

The sulfonamide group is another privileged scaffold in drug discovery, famously found in sulfa antibiotics, diuretics, and COX-2 inhibitors.[15]

Scientific Rationale

Sulfonamides are typically prepared by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[16][17] The base, often pyridine or triethylamine, serves to neutralize the HCl generated during the reaction and can also act as a nucleophilic catalyst.

Protocol: Synthesis of N-(Quinolin-3-ylmethyl)benzenesulfonamide

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 equiv.) in pyridine or DCM containing triethylamine (2.0 equiv.). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add benzenesulfonyl chloride (1.1 equiv.) dropwise to the cold, stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Work-up: Quench the reaction by adding water. If using DCM, transfer to a separatory funnel, wash the organic layer with 1M HCl solution, water, and then brine. If using pyridine, remove it under reduced pressure and then perform an aqueous work-up with DCM or Ethyl Acetate.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Strategy 4: Reductive Amination for Secondary Amines

Reductive amination is a powerful and versatile method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[18]

Scientific Rationale

The reaction proceeds in two stages, which can be performed in one pot.[19] First, the primary amine (this compound) condenses with an aldehyde or ketone to form an intermediate imine (or iminium ion). Second, a reducing agent present in the mixture selectively reduces the C=N double bond to a C-N single bond.[18] Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are less reactive towards the starting carbonyl compound but readily reduce the iminium intermediate.[18]

Protocol: Synthesis of N-Benzylthis compound

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine this compound (1.0 equiv.) and benzaldehyde (1.1 equiv.) in a suitable solvent such as 1,2-Dichloroethane (DCE) or Methanol.

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 2-3 drops) to facilitate imine formation.[20] Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the mixture. Effervescence may be observed.

  • Reaction: Continue stirring at room temperature for 6-24 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with DCM.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Characterization and Safety

Analytical Cross-Validation The identity and purity of all newly synthesized compounds must be rigorously confirmed. A combination of analytical techniques is essential for unambiguous characterization.[9][21]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected transformation.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[9]

Safety Precautions Good laboratory practice must be followed at all times.

  • Handling this compound: Avoid contact with skin and eyes. Handle in a well-ventilated area or fume hood.[22]

  • Reagents: Many reagents used in these protocols (e.g., isocyanates, sulfonyl chlorides, EDC) are irritants, corrosive, or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each chemical before use.[23][24]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, at all times.[25]

Conclusion and Future Directions

This compound stands as a powerful and versatile building block for the synthesis of diverse chemical libraries. The fundamental transformations of amide coupling, urea formation, sulfonylation, and reductive amination provide robust and reliable pathways to novel compounds. By coupling these strategies with a wide array of commercially available reagents, researchers can rapidly generate molecules with finely tuned properties. Further exploration into advanced topics such as bioisosteric replacement of the quinoline core can expand the accessible chemical space, offering new opportunities to develop next-generation therapeutics.[26][27][28]

References

Application Notes and Protocols for the Synthesis of Novel Aza-Fused Heterocyclic Scaffolds via a Modified Friedländer Annulation Using Quinolin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details a novel and strategic application of the Friedländer annulation for the synthesis of complex, nitrogen-containing polycyclic aromatic hydrocarbons. We introduce quinolin-3-ylmethanamine as a versatile and previously underexplored building block, serving as the active methylene component in a modified Friedländer-type reaction. This approach opens new avenues for the creation of unique aza-fused heterocyclic scaffolds of significant interest to medicinal chemists and drug development professionals. This document provides a comprehensive overview of the reaction's mechanistic underpinnings, detailed experimental protocols, and expert insights into optimization and troubleshooting.

Introduction: The Quinoline Scaffold and the Versatility of the Friedländer Synthesis

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The construction of the quinoline ring system has been a subject of intense research, with the Friedländer synthesis emerging as one of the most classical and efficient methods.[5][6][7]

Traditionally, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[5][8] This reaction's robustness and tolerance for a wide range of functional groups have made it a cornerstone in the synthesis of polysubstituted quinolines.[6][9]

This application note extends the utility of the Friedländer synthesis by proposing the use of This compound as a novel active methylene component. The inherent structural features of this reactant—a primary amine and a methylene group activated by the electron-withdrawing quinoline ring—present a unique opportunity for the synthesis of novel, complex heterocyclic systems.

This compound: A Novel Building Block for Friedländer-Type Annulation

This compound is a bifunctional molecule that can, in principle, participate in the Friedländer synthesis in a non-classical manner. While it is not a 2-aminoaryl aldehyde or ketone, the methylene group at the 3-position of the quinoline ring is sufficiently activated to serve as the α-methylene component in the condensation reaction.

The proposed reaction scheme involves the condensation of a 2-aminoaryl aldehyde or ketone with this compound to yield a novel, fused polycyclic aromatic system. The primary amine of the this compound is not expected to participate in the initial cyclization, but rather offers a handle for further functionalization of the final product.

Proposed Reaction Mechanism

The proposed mechanism for this modified Friedländer synthesis follows two plausible pathways, analogous to the classical reaction.[8]

  • Aldol-Type Condensation Pathway: The reaction is initiated by an aldol-type condensation between the 2-aminoaryl carbonyl compound and the active methylene group of this compound. This is followed by cyclization and subsequent dehydration to yield the final aromatic product.

  • Schiff Base Formation Pathway: Alternatively, the reaction can proceed through the initial formation of a Schiff base between the 2-aminoaryl carbonyl and an external amine catalyst or another molecule of this compound, followed by an intramolecular aldol-type reaction and dehydration.

Diagram 1: Proposed Mechanistic Pathways

G cluster_0 Aldol-Type Condensation Pathway cluster_1 Schiff Base Formation Pathway A 2-Aminoaryl Aldehyde/Ketone C Aldol Adduct A->C Base or Acid Catalyst B This compound B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Fused Heterocyclic Product D->E - H2O F 2-Aminoaryl Aldehyde/Ketone H Schiff Base F->H G Amine Catalyst G->H J Adduct H->J I This compound I->J K Fused Heterocyclic Product J->K Cyclization & - H2O

Caption: Plausible mechanistic pathways for the reaction.

Experimental Protocols

The following protocols are designed as a starting point for the synthesis of novel aza-fused heterocycles using this compound in a modified Friedländer synthesis. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for Acid-Catalyzed Synthesis

This protocol is suitable for a wide range of 2-aminoaryl aldehydes and ketones.

Materials:

  • 2-Aminoaryl aldehyde or ketone (1.0 mmol)

  • This compound (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.2 mmol)

  • Toluene (10 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 2-aminoaryl aldehyde or ketone, this compound, and p-TsOH.

  • Add toluene to the flask and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

General Protocol for Base-Catalyzed Synthesis

This protocol is recommended for more reactive substrates.

Materials:

  • 2-Aminoaryl aldehyde or ketone (1.0 mmol)

  • This compound (1.2 mmol)

  • Potassium hydroxide (KOH) (0.3 mmol)

  • Ethanol (10 mL)

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl aldehyde or ketone and this compound in ethanol.

  • Add a solution of KOH in ethanol to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion (typically 2-6 hours), cool the mixture to room temperature and concentrate under reduced pressure.

  • Add deionized water (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Diagram 2: Experimental Workflow

G start Start reactants Combine 2-Aminoaryl Carbonyl, This compound, & Catalyst in Solvent start->reactants reaction Heat to Reflux (Monitor by TLC) reactants->reaction workup Aqueous Workup (Acid or Base Quench) reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Characterize Pure Product purification->product

References

Application Notes and Protocols: Quinolin-3-ylmethanamine as a Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold and the Strategic Importance of Quinolin-3-ylmethanamine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[3][4][5]

Within the diverse landscape of quinoline-based building blocks, this compound stands out as a particularly strategic starting material for the synthesis of bioactive molecules. Its key feature is the primary amine functionality attached to the quinoline core via a methylene linker at the 3-position. This aminomethyl group serves as a versatile handle for a variety of chemical transformations, allowing for the systematic elaboration of the quinoline scaffold to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

This application note provides a comprehensive guide to leveraging this compound as a building block in drug discovery. We will delve into key synthetic transformations, provide detailed, field-proven protocols, and present examples of bioactive molecules derived from this versatile scaffold.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for reaction optimization and product characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂PubChem
Molecular Weight 158.20 g/mol PubChem
CAS Number 7521-70-2PubChem
Appearance Not specified, typically a solid---
Solubility Soluble in common organic solvents like DCM, MeOH, DMSOGeneral Chemical Knowledge

Core Synthetic Transformations and Protocols

The primary amine of this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions. The following sections detail key synthetic strategies and provide robust protocols for the synthesis of diverse derivatives.

N-Acylation: Synthesis of Bioactive Quinoline-3-carboxamides

The formation of an amide bond via N-acylation is one of the most fundamental and widely employed transformations in medicinal chemistry. The resulting carboxamides are prevalent in a vast number of approved drugs due to their metabolic stability and ability to participate in hydrogen bonding with biological targets. Quinoline-3-carboxamides, in particular, have shown significant potential as antimicrobial and anticancer agents.[6][7]

Causality of Experimental Choices: The Schotten-Baumann reaction conditions are a classic and reliable method for acylating amines.[8] The use of an acyl chloride as the electrophile ensures high reactivity. A tertiary amine base, such as triethylamine, is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[8] Anhydrous dichloromethane (DCM) is an excellent solvent as it is relatively inert and readily dissolves both the starting materials and reagents.

Experimental Protocol: General Procedure for N-Acylation

  • Materials:

    • This compound

    • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)

    • Triethylamine (Et₃N)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-(quinolin-3-ylmethyl)amide.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

acylation_workflow start Dissolve this compound and Et3N in DCM cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride cool->add_acyl react Stir at RT (2-4h) add_acyl->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry purify Purify by Chromatography wash_dry->purify product Pure N-(quinolin-3-ylmethyl)amide purify->product

Workflow for N-Acylation of this compound.
Synthesis of Bioactive Ureas and Thioureas

Urea and thiourea moieties are important pharmacophores known for their ability to form strong hydrogen bonds with protein backbones.[9] They are present in numerous clinically used drugs and are often employed as isosteres for amides. Quinoline-based ureas and thioureas have demonstrated significant potential as anticancer agents, particularly in breast cancer.[10]

Causality of Experimental Choices: The reaction of a primary amine with an isocyanate or isothiocyanate is a highly efficient and generally high-yielding method for the synthesis of ureas and thioureas, respectively.[11] The reaction typically proceeds without the need for a catalyst and can be carried out at room temperature. A polar aprotic solvent like acetonitrile or DCM is suitable for this transformation.

Experimental Protocol: General Procedure for Urea/Thiourea Synthesis

  • Materials:

    • This compound

    • Isocyanate or isothiocyanate of choice (e.g., phenyl isocyanate, ethyl isothiocyanate)

    • Anhydrous acetonitrile or Dichloromethane (DCM)

  • Step-by-Step Methodology:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile or DCM.

    • Add the desired isocyanate or isothiocyanate (1.05 eq.) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates the completion of the reaction. For less reactive partners, gentle heating (e.g., 40-50 °C) may be required.

    • If a precipitate forms upon completion of the reaction, collect the solid by filtration and wash with a small amount of cold solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure urea or thiourea derivative.

Self-Validation: The reaction can be monitored by TLC. The formation of the urea or thiourea product will result in a new spot with a different Rf value compared to the starting amine. The structure and purity of the final product should be confirmed by spectroscopic methods (NMR, MS).

urea_synthesis_workflow start Dissolve this compound in Acetonitrile/DCM add_iso Add Isocyanate/ Isothiocyanate start->add_iso react Stir at RT (1-3h) add_iso->react isolate Isolate Product (Filtration/Concentration) react->isolate purify Purify (Recrystallization/Chromatography) isolate->purify product Pure Urea/Thiourea Derivative purify->product

Workflow for Urea/Thiourea Synthesis.
Reductive Amination: Synthesis of Substituted Amines

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines.[12] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.[13] This method avoids the over-alkylation issues often encountered with direct alkylation of amines.

Causality of Experimental Choices: The choice of reducing agent is critical for a successful reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation.[14] It is less reactive than sodium borohydride and can be used in the presence of the carbonyl compound without significant reduction of the starting aldehyde or ketone. Methanol is a common solvent for this reaction as it readily dissolves the reactants and the STAB reducing agent.

Experimental Protocol: General Procedure for Reductive Amination

  • Materials:

    • This compound

    • Aldehyde or ketone of choice (e.g., benzaldehyde, acetone)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Step-by-Step Methodology:

    • To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a mixture of DCM and MeOH, add sodium triacetoxyborohydride (1.5 eq.) in portions at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired secondary or tertiary amine.

Self-Validation: TLC can be used to monitor the consumption of the starting materials and the formation of the product. The final product's identity and purity should be confirmed by NMR and mass spectrometry.

reductive_amination_workflow start Dissolve Amine and Carbonyl in DCM/MeOH add_stab Add NaBH(OAc)3 start->add_stab react Stir at RT (4-12h) add_stab->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash_dry Wash & Dry extract->wash_dry purify Purify by Chromatography wash_dry->purify product Pure Substituted Amine purify->product

Workflow for Reductive Amination.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the biological activities of representative molecules synthesized from this compound or closely related quinoline-3-carboxamide and urea/thiourea scaffolds, demonstrating the therapeutic potential of this building block.

Table 1: Anticancer Activity of Quinoline-3-Carboxamide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamideMCF7 (Breast)29.8[3]
3-Oxo-N-(quinolin-3-yl)-3H-benzo[f]chromene-2-carboxamideMCF7 (Breast)39.0[3]
2-Cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl)acrylamideMCF7 (Breast)40.0[3]

Table 2: Antiproliferative Activity of Quinoline-Derived Urea/Thiourea Analogs

Compound ClassCancer Cell LinesActivityReference
4-Piperazinyl quinoline derived ureasMDA-MB-231, MDA-MB-468, MCF7 (Breast)Significantly improved antiproliferative activity[10]
4-Piperazinyl quinoline derived thioureasMDA-MB-231, MDA-MB-468, MCF7 (Breast)Significantly improved antiproliferative activity[10]
8-Hydroxyquinoline thiourea derivative (5b)MCF7 (Breast)IC₅₀ between 0.5 and 42.4 µM[15]

Table 3: Antimicrobial Activity of Quinoline-3-Carboxamide Analogs

Compound ClassMicrobial StrainActivityReference
Quinoline-3-carboxamidesAeromonas speciesPromising activity[7]
Quinoline-3-carboxamidesEnterococcus speciesActive[7]
Pyrimidoquinoline derivativesGram-positive and Gram-negative bacteria, FungiIn vitro antimicrobial activity[5]

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules. The primary amine functionality provides a convenient handle for derivatization through robust and well-established synthetic methodologies such as N-acylation, urea/thiourea formation, and reductive amination. The resulting derivatives have demonstrated significant potential in anticancer and antimicrobial research. The protocols and data presented in this application note serve as a solid foundation for researchers to explore the chemical space around the quinoline-3-ylmethanamine scaffold and to develop novel drug candidates with improved efficacy and pharmacological profiles.

References

Application Note & Protocol: A Robust and Selective Method for the N-Alkylation of Quinolin-3-ylmethanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a highly efficient and selective protocol for the N-alkylation of quinolin-3-ylmethanamine. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the ability to selectively introduce diverse alkyl groups onto the primary amine of this compound is crucial for developing novel therapeutic agents.[1][2] This protocol focuses on the one-pot reductive amination methodology, a cornerstone of modern amine synthesis, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.[3][4] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and offer expert insights into critical parameters that ensure high yields and purity. This document is intended for researchers and scientists in organic synthesis and drug development.

Introduction: The Significance of N-Alkylated Quinolines

The quinoline ring system is a core structural motif in a vast array of natural products and synthetic compounds with significant biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] this compound, in particular, serves as a versatile building block. The primary amino group offers a reactive handle for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) of novel compounds.

N-alkylation of this primary amine is a fundamental transformation that directly impacts a molecule's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity. These modifications, in turn, can profoundly influence pharmacokinetic and pharmacodynamic profiles. Direct alkylation of primary amines with alkyl halides is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[5][6] Reductive amination provides an elegant and highly controlled alternative to overcome this challenge.[6][7]

Principle of the Method: One-Pot Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[8] The process involves two key steps that occur sequentially in a single reaction vessel:

  • Imine/Iminium Ion Formation: The primary amine (this compound) reacts with a carbonyl compound (an aldehyde or ketone) to form a hemiaminal intermediate, which then dehydrates to form an imine. In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion.[3][9]

  • In Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding secondary amine.

The success of this one-pot procedure hinges on the choice of the reducing agent. The ideal reagent must be capable of reducing the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[6][10] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is exceptionally well-suited for this purpose. It is a mild hydride donor that shows excellent chemoselectivity for iminium ions over carbonyls, allowing for a convenient one-pot synthesis.[3][4][11]

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., isobutyraldehyde, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Acetic Acid (optional, catalyst for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen supply for inert atmosphere (recommended)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.).

  • Solvent Addition: Dissolve the amine in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration). Stir the solution at room temperature.

  • Carbonyl Addition: Add the desired aldehyde (1.0-1.2 equiv.) or ketone (1.2-1.5 equiv.) to the stirred solution. If using a less reactive ketone, a catalytic amount of acetic acid (0.1 equiv.) can be added to facilitate imine formation.[4] Stir the mixture for 20-30 minutes at room temperature.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to the reaction mixture. The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-24 hours). Reaction times can vary significantly depending on the reactivity of the carbonyl compound.[10]

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated this compound.

Quantitative Data Summary

The following table provides representative reaction parameters for the N-alkylation of this compound with various carbonyl compounds.

Carbonyl CompoundEquiv. of CarbonylEquiv. of NaBH(OAc)₃Catalyst (AcOH)Typical Reaction Time (h)Expected Yield (%)
Aliphatic Aldehyde1.11.2None1-4>90%
Aromatic Aldehyde1.11.2None2-685-95%
Aliphatic Ketone1.21.5Optional12-2470-85%
Aromatic Ketone1.51.5Recommended24-4850-70%

Yields are estimates and can vary based on substrate and reaction scale.

Mechanistic Insights & Key Considerations

The reductive amination process is a finely tuned sequence of equilibria. Understanding the mechanism is key to optimizing the reaction and troubleshooting potential issues.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Hydride Reduction Amine This compound (Primary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Aldehyde / Ketone Carbonyl->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O H2O H₂O Imine2 Imine Iminium Iminium Ion (Electrophilic) Imine2->Iminium + H_plus H⁺ (from AcOH or trace acid) H_plus->Iminium Iminium2 Iminium Ion Product N-Alkylated Product (Secondary Amine) Iminium2->Product + STAB NaBH(OAc)₃ (Hydride Source) STAB->Product

Figure 1: Reaction mechanism for reductive amination.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sodium triacetoxyborohydride is sensitive to water and will decompose in its presence, reducing the yield.[3][12] Therefore, the use of anhydrous solvents and an inert atmosphere is highly recommended.

  • Choice of Solvent: Aprotic solvents like DCE and DCM are preferred as they do not react with the hydride reagent.[4][12] Protic solvents like methanol are generally avoided with STAB but can be used in a two-step procedure with NaBH₄ after imine formation is complete.[4][12]

  • Stoichiometry: A slight excess of the carbonyl compound and the reducing agent is often used to drive the reaction to completion. However, a large excess of the carbonyl should be avoided as it can complicate purification.

  • Preventing Overalkylation: One of the primary advantages of this method is the low incidence of dialkylation. The product, a secondary amine, reacts with the aldehyde much slower than the starting primary amine, effectively preventing the formation of a tertiary amine. For particularly problematic cases, a stepwise procedure involving pre-formation of the imine followed by reduction with NaBH₄ can be employed.[4][11]

Visualized Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to final product isolation.

G start Start setup 1. Combine Amine & Carbonyl in Anhydrous Solvent start->setup stir 2. Stir at RT for 30 min (Imine Formation) setup->stir add_stab 3. Add NaBH(OAc)₃ Portion-wise stir->add_stab react 4. Monitor Reaction by TLC/LC-MS (1-24 h) add_stab->react quench 5. Quench with sat. NaHCO₃ react->quench extract 6. Extract with DCM quench->extract dry 7. Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate 8. Concentrate under Reduced Pressure dry->concentrate purify 9. Purify by Column Chromatography concentrate->purify product Pure N-Alkylated Product purify->product

Figure 2: Step-by-step experimental workflow.

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a robust, high-yielding, and highly selective method for the synthesis of N-alkylated derivatives. Its operational simplicity, mild reaction conditions, and broad substrate scope make it an indispensable tool for medicinal chemists and organic synthesis professionals. By carefully controlling the reaction parameters as outlined in this guide, researchers can efficiently generate diverse libraries of quinoline-based compounds for drug discovery and development programs.

References

Application Notes: Quinolin-3-ylmethanamine as a Versatile Scaffold for Advanced Catalyst Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Quinolin-3-ylmethanamine in Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount for advancing drug discovery, materials science, and industrial processes. This compound emerges as a highly valuable, yet underexplored, building block for the synthesis of sophisticated catalyst ligands. Its structure uniquely combines the rigid, planar quinoline backbone—known to create a well-defined coordination sphere around a metal center—with a flexible aminomethyl side chain.[1] This primary amine serves as a crucial reactive handle, allowing for the straightforward construction of a diverse library of chiral ligands.

The quinoline nitrogen atom can act as a coordinating site, while the aromatic system's electronic properties can be fine-tuned, influencing the catalytic activity of the final complex.[1] This application note provides an in-depth guide for researchers and drug development professionals on leveraging this compound for the synthesis of novel catalysts, with a focus on creating chiral Schiff base ligands and their application in asymmetric transformations.

Core Synthesis Strategy: From Amine to Bidentate Ligand

The primary amine of this compound is the cornerstone of its utility. This functional group allows for facile condensation reactions with aldehydes or ketones to form Schiff bases (imines). This reaction is one of the most robust and versatile methods for generating multidentate ligands, which are essential for stabilizing metal catalysts and inducing stereoselectivity.[2][3] By choosing an appropriate carbonyl partner, one can systematically introduce additional coordinating atoms (e.g., oxygen, nitrogen, phosphorus) and chiral centers.

Workflow: Synthesis of a this compound-Derived Schiff Base (QMSB) Ligand

The following diagram illustrates the general workflow for converting this compound into a metal-complexed catalyst ready for use.

G cluster_synthesis Part 1: Ligand Synthesis cluster_metallation Part 2: Catalyst Formation cluster_application Part 3: Catalytic Application A This compound (Starting Material) C Condensation Reaction (Schiff Base Formation) A->C B Chiral Aldehyde (e.g., (R)-2-hydroxy-2-phenylacetaldehyde) B->C D Chiral QMSB Ligand (Purified Product) C->D F Complexation Reaction (Metallation) D->F E Metal Precursor (e.g., Cu(OAc)₂, Mn(OAc)₂) E->F G Active Metal Catalyst ([M(QMSB)Cl₂]) F->G I Asymmetric Reaction (e.g., Cyclopropanation) G->I H Substrates (e.g., Prochiral Olefin) H->I J Chiral Product I->J

Caption: General workflow for catalyst synthesis and application.

Application Protocol 1: Synthesis of a Chiral Schiff Base Ligand and its Copper (II) Complex

This protocol details the synthesis of a novel N,O-bidentate ligand from this compound and salicylaldehyde, followed by its complexation with copper(II) acetate. Such complexes are known to be effective catalysts for various organic transformations.

Part A: Synthesis of (E)-2-(((quinolin-3-yl)methyl)imino)methyl)phenol (A Salen-type Ligand)

Rationale: The condensation of the primary amine with salicylaldehyde creates an N,O-bidentate Schiff base ligand. The phenolic hydroxyl group provides a second coordination site essential for forming a stable chelate with a metal ion.

Experimental Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.58 g, 10 mmol) in 30 mL of absolute ethanol. Stir the solution at room temperature until fully dissolved.

  • Addition of Aldehyde: To the stirred solution, add salicylaldehyde (1.22 g, 10 mmol, 1.0 eq.) dropwise over 5 minutes.

  • Reaction: Reflux the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot disappears.

  • Isolation and Purification: After completion, cool the mixture to room temperature. A yellow precipitate will form. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with 20 mL of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified yellow crystalline product under vacuum at 50°C for 6 hours. Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the formation of the imine bond (-C=N-).

Part B: Synthesis of the Copper (II) Catalyst Complex

Rationale: The synthesized Schiff base ligand is complexed with a copper(II) salt. The metal center is the active site for catalysis, and its coordination with the chiral ligand creates the asymmetric environment necessary for enantioselective reactions.

Experimental Protocol:

  • Ligand Dissolution: In a 50 mL Schlenk flask under an inert atmosphere (Argon), dissolve the synthesized Schiff base ligand (0.52 g, 2 mmol) in 15 mL of methanol.

  • Metal Salt Addition: In a separate flask, dissolve Copper(II) acetate monohydrate (0.40 g, 2 mmol, 1.0 eq.) in 10 mL of methanol.

  • Complexation: Add the methanolic solution of the copper salt dropwise to the ligand solution with vigorous stirring. A color change should be observed, indicating complex formation.

  • Reaction: Reflux the resulting mixture for 2-3 hours.[4]

  • Isolation: Cool the reaction mixture to room temperature. The precipitated metal complex is then collected by filtration.

  • Washing and Drying: Wash the solid with a small amount of cold methanol and dry it under vacuum. The final catalyst is ready for use in catalytic reactions.

Application Protocol 2: Asymmetric Transfer Hydrogenation

While direct hydrogenation often requires high pressures of H₂, asymmetric transfer hydrogenation (ATH) uses a hydrogen donor molecule (e.g., isopropanol, formic acid) under milder conditions. Catalysts derived from quinoline-based diamines are highly effective for this transformation.[5] A plausible strategy involves the derivatization of this compound into a chiral N-sulfonylated diamine ligand for use in Ru- or Ir-catalyzed ATH.

The following protocol is based on the highly successful hydrogenation of related quinoline substrates and illustrates a typical application.[1]

Catalytic Cycle for Asymmetric Hydrogenation

The mechanism for asymmetric hydrogenation catalyzed by such complexes is believed to proceed through a stepwise transfer of a proton (H⁺) and a hydride (H⁻) from the metal complex to the substrate outside the primary coordination sphere.[5]

G A [Ir(L)Cl₂]₂ Pre-catalyst B Active Ir-H Catalyst [Ir(L)H] A->B Activation C Substrate Binding (Outer Sphere) B->C Quinoline Substrate D Hydride Transfer (Rate-Determining Step) C->D D->A Regeneration E Chiral Product D->E Product Release F Hydrogen Source (e.g., H₂ or iPrOH) F->B H₂ Uptake

Caption: Generalized catalytic cycle for asymmetric hydrogenation.

Representative Protocol: Asymmetric Hydrogenation of a Protected Quinolin-3-amine

Rationale: This protocol demonstrates the enantioselective reduction of the C=N/C=C bonds within the quinoline ring system. Protecting the amine group is crucial to prevent catalyst poisoning and to activate the aromatic ring for hydrogenation.[1] This method provides a direct route to valuable chiral exocyclic amines.[1]

Experimental Protocol:

  • Catalyst Preparation: In a glovebox, add the iridium precursor [Ir(cod)Cl]₂ (0.002 mmol, 2.0 mol%) and a suitable chiral phosphine ligand (e.g., (S)-SegPhos, 0.0044 mmol, 4.4 mol%) to a vial.

  • Reaction Setup: Remove the vial from the glovebox. Add the N-protected Quinolin-3-amine substrate (0.1 mmol), an iodide source (I₂, 0.01 mmol, 10.0 mol%), and the solvent (e.g., THF, 3.0 mL).

  • Hydrogenation: Place the vial into a stainless-steel autoclave. Purge the autoclave with hydrogen gas (H₂) three times, then pressurize to 200 psi.

  • Reaction: Stir the reaction at the specified temperature (e.g., 25°C) for 18 hours.[1]

  • Work-up: After the reaction, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the residue by silica gel column chromatography (eluting with a hexane/EtOAc mixture) to obtain the desired chiral product.[1] Determine the enantiomeric excess (ee) by chiral HPLC analysis.[1]

Performance Data for Asymmetric Hydrogenation of N-Phthaloyl-2-alkylquinolin-3-amines

The following data, adapted from related studies, illustrates the high efficiency and enantioselectivity achievable with catalysts used for quinoline hydrogenation.[1]

Entry2-Alkyl GroupYield (%)ee (%)
1Methyl9992
2Ethyl9893
3n-Propyl9994
4n-Butyl9994
5Isopropyl9591

Conclusion and Future Outlook

This compound represents a powerful and adaptable platform for the development of novel catalysts. The synthetic accessibility of its primary amine allows for the creation of diverse ligand architectures, particularly chiral Schiff bases, which are instrumental in asymmetric catalysis. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of custom catalysts tailored for specific transformations, from C-C bond formation to asymmetric reductions. The inherent properties of the quinoline scaffold suggest that catalysts derived from this precursor will continue to be a fruitful area of research, leading to the discovery of highly active and selective catalytic systems for the efficient synthesis of enantiomerically pure compounds.

References

Quinolin-3-ylmethanamine Derivatives: A Technical Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This guide focuses on a specific, promising subclass: quinolin-3-ylmethanamine derivatives. These compounds have emerged as a focal point in anticancer research due to their synthetic tractability and their ability to be tailored to interact with various molecular targets implicated in cancer progression. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the investigation of this compound derivatives as potential anticancer agents.

Rationale for Targeting this compound Derivatives in Cancer Research

The strategic advantage of the this compound scaffold lies in its structural versatility. The methanamine group at the 3-position provides a key point for chemical modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and target affinity. This adaptability enables the exploration of a vast chemical space to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Research into the broader class of quinoline derivatives has revealed several key mechanisms through which they exert their anticancer effects. These include, but are not limited to:

  • Inhibition of Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition can lead to catastrophic DNA damage and subsequent cancer cell death.[3][4]

  • Kinase Inhibition: Quinoline derivatives have been shown to target various protein kinases that are often dysregulated in cancer, thereby disrupting signaling pathways that control cell growth, proliferation, and survival.[3][5]

  • Induction of Apoptosis: Many quinoline compounds trigger programmed cell death, or apoptosis, in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these derivatives can halt the proliferation of cancer cells at various phases, such as G1 or G2/M.[2][8]

Key Molecular Targets and Signaling Pathways

The anticancer activity of this compound derivatives and their close analogs is often attributed to their interaction with specific molecular targets within cancer cells. Understanding these interactions is paramount for rational drug design and for elucidating the mechanism of action.

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[4] Cancer cells, with their high proliferative rate, are particularly dependent on topoisomerase activity, making these enzymes attractive targets for chemotherapy. Certain quinoline derivatives function as topoisomerase poisons, stabilizing the transient DNA-enzyme cleavage complex and leading to double-strand breaks and cell death.[9]

Kinase_Inhibition_Pathway cluster_1 Kinase Signaling Cascade Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor_Kinase PI3K PI3K Receptor_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline_Derivative This compound Derivative Quinoline_Derivative->Receptor_Kinase Inhibits Quinoline_Derivative->PI3K Inhibits

References

The Versatile Scaffold: Quinolin-3-ylmethanamine in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Fluorescence Sensing

The quinoline moiety, a bicyclic aromatic heterocycle, represents a privileged scaffold in the design of fluorescent probes.[1][2] Its inherent photophysical properties, including high quantum yields and environmental sensitivity, coupled with the vast potential for synthetic modification, make it an exceptional building block for creating sophisticated molecular tools.[3] These tools are instrumental in elucidating complex biological processes and detecting a wide array of analytes, from metal ions to reactive oxygen species.[4][5] Quinoline-based probes have found extensive applications in bioimaging, allowing for the visualization of subcellular organelles and the tracking of dynamic cellular events.[3][6] This guide focuses on the utility of a specific, yet versatile, building block—quinolin-3-ylmethanamine—in the synthesis of novel fluorescent probes. We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss its potential applications in cutting-edge research.

Strategic Advantage of this compound

This compound offers a unique combination of features that make it a highly valuable starting material for fluorescent probe synthesis:

  • Reactive Handle: The primary amine group serves as a versatile nucleophile, readily participating in a variety of bond-forming reactions. This allows for the straightforward conjugation of the quinoline fluorophore to other molecular components, such as recognition elements or modulating groups.

  • Structural Rigidity: The quinoline core provides a rigid framework, which can contribute to higher fluorescence quantum yields by minimizing non-radiative decay pathways.

  • Tunable Photophysics: The electronic properties of the quinoline ring can be fine-tuned through substitution, allowing for the rational design of probes with desired excitation and emission wavelengths.[7]

  • Biocompatibility: Many quinoline derivatives exhibit good biocompatibility and cell permeability, making them suitable for applications in live-cell imaging.[6][8]

Synthetic Strategies: Building Fluorescent Probes from this compound

The primary amine of this compound is the key to its synthetic utility. A common and effective strategy for incorporating this building block into a fluorescent probe is through the formation of a Schiff base, followed by reduction to a stable secondary amine. This approach allows for the coupling of the quinoline moiety to a wide range of aldehyde-containing molecules, which can be other fluorophores, analyte-binding groups, or targeting ligands.

Proposed Synthetic Workflow: this compound to a Novel Fluorescent Probe

The following diagram illustrates a general workflow for the synthesis of a fluorescent probe using this compound as a key reactant.

G cluster_0 Synthesis of a this compound-Based Fluorescent Probe A This compound (Starting Material) C Schiff Base Formation (Condensation Reaction) A->C B Aldehyde-Functionalized Fluorophore/Ligand B->C D Schiff Base Intermediate C->D E Reduction (e.g., with NaBH4) D->E F Final Fluorescent Probe (Stable Secondary Amine) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, etc.) G->H

Caption: A generalized synthetic workflow for creating fluorescent probes from this compound.

Detailed Experimental Protocol: Synthesis of a Hypothetical Fluorescent Probe for Metal Ion Sensing

This protocol details the synthesis of a hypothetical fluorescent probe, Q3M-Sal , designed for the potential detection of metal ions. The synthesis involves the condensation of this compound with salicylaldehyde, a common ligand for metal ions, followed by reduction of the resulting Schiff base.

Materials and Reagents
  • This compound

  • Salicylaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Step-by-Step Synthesis

Part 1: Schiff Base Formation

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 158.2 mg) and anhydrous methanol (20 mL). Stir the solution until the amine is fully dissolved.

  • Add salicylaldehyde (1.0 mmol, 122.1 mg) dropwise to the stirred solution at room temperature.

  • A color change and/or the formation of a precipitate may be observed, indicating the formation of the Schiff base.

  • Allow the reaction to stir at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Part 2: Reduction of the Schiff Base

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol, 56.7 mg) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of deionized water (10 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, Q3M-Sal , as a solid or oil.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Expected Photophysical Properties

The photophysical properties of the synthesized probe would need to be determined experimentally. However, based on the properties of similar quinoline-based fluorescent probes, we can anticipate the following characteristics for Q3M-Sal .

PropertyExpected Value/CharacteristicRationale
Excitation Max (λex) ~330-360 nmBased on the quinoline chromophore.
Emission Max (λem) ~400-450 nmTypical emission range for quinoline derivatives.
Stokes Shift 70-90 nmA reasonably large Stokes shift is expected.
Quantum Yield (ΦF) 0.1 - 0.5This can vary significantly with the solvent and binding to a target analyte.
Sensing Mechanism Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET)The binding of a metal ion to the salicylaldehyde-derived portion would likely modulate the fluorescence output.[9]

Application Protocol: Fluorescent Detection of a Target Analyte

This protocol outlines a general procedure for using the synthesized Q3M-Sal probe for the detection of a target metal ion in a buffered solution.

Stock Solution Preparation
  • Prepare a 1 mM stock solution of Q3M-Sal in a suitable solvent such as DMSO or acetonitrile.

  • Prepare stock solutions of the metal ions to be tested (e.g., Zn²⁺, Cu²⁺, Fe³⁺) at a concentration of 10 mM in deionized water.

Fluorescence Titration Experiment
  • In a series of cuvettes, add a fixed concentration of the Q3M-Sal probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

  • To each cuvette, add increasing concentrations of the target metal ion stock solution.

  • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, with the excitation wavelength set at the predetermined λex.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding affinity and detection limit.

Hypothetical Signaling Pathway for Metal Ion Detection

The following diagram illustrates a possible mechanism for the fluorescence response of Q3M-Sal upon binding to a metal ion.

G cluster_1 Proposed Metal Ion Sensing Mechanism A Q3M-Sal Probe (Low Fluorescence) C Chelation Event A->C B Target Metal Ion B->C D Probe-Metal Complex (High Fluorescence) C->D E Inhibition of PET/ Rigidification of Structure D->E

Caption: A potential signaling pathway for a this compound-based metal ion probe.

Conclusion and Future Directions

This compound stands out as a readily accessible and highly adaptable building block for the synthesis of novel fluorescent probes. The straightforward reactivity of its primary amine group allows for the facile incorporation of the quinoline fluorophore into a variety of molecular architectures. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and synthesize custom probes tailored to their specific needs, whether for the detection of biologically relevant analytes or for advanced cellular imaging applications. The continued exploration of quinoline-based scaffolds will undoubtedly lead to the development of even more powerful tools for scientific discovery.

References

Synthesis of Quinolin-3-ylmethanamine Salts: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This comprehensive guide details robust and reproducible methodologies for the preparation of quinolin-3-ylmethanamine and its subsequent conversion to various salt forms. This compound is a critical building block in medicinal chemistry, serving as a key intermediate for a diverse range of pharmacologically active compounds. This document provides an in-depth analysis of prevalent synthetic strategies, including the reduction of quinoline-3-carbonitrile, reductive amination of quinoline-3-carbaldehyde, and the Gabriel synthesis commencing from 3-(bromomethyl)quinoline. Each method is presented with a detailed, step-by-step protocol, rationale for procedural choices, and expected outcomes. Furthermore, this guide includes protocols for the preparation and purification of pharmaceutically relevant salts, such as the hydrochloride and dihydrochloride forms, along with a summary of characterization data. The aim is to equip researchers with the necessary knowledge and practical insights to confidently synthesize and handle these important chemical entities.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic and steric properties make it an attractive core for designing molecules with diverse biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] this compound, in particular, serves as a versatile intermediate, providing a reactive primary amine handle at the 3-position. This functionality allows for further molecular elaboration through amide bond formation, alkylation, and other amine-based chemistries, enabling the exploration of extensive chemical space in drug discovery programs.

The preparation of this compound salts is often a crucial step in the drug development process. Salt formation can significantly improve the physicochemical properties of the parent amine, such as solubility, stability, and bioavailability, which are critical for formulation and in vivo efficacy. This guide will therefore address both the synthesis of the free base and its conversion to stable, crystalline salts.

Strategic Approaches to the Synthesis of this compound

Several synthetic routes can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired scale, and the presence of other functional groups in the molecule. The three most common and effective strategies are outlined below.

Strategy 1: Reduction of Quinoline-3-carbonitrile

This is arguably the most direct and widely used method for the synthesis of this compound. The nitrile group of quinoline-3-carbonitrile is reduced to a primary amine using a suitable reducing agent.

Causality of Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[3] Other reducing agents like catalytic hydrogenation (e.g., H₂/Raney Nickel) or borane complexes can also be employed, but LiAlH₄ often provides high yields in a relatively short reaction time.

  • Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential for LiAlH₄ reductions to prevent quenching of the highly reactive hydride reagent by protic solvents.

  • Work-up: A careful aqueous work-up is necessary to quench the excess LiAlH₄ and hydrolyze the resulting aluminum complexes to liberate the free amine. The Fieser work-up (sequential addition of water and aqueous sodium hydroxide) is a standard and effective procedure.

Workflow Diagram:

G cluster_0 Reduction of Quinoline-3-carbonitrile A Quinoline-3-carbonitrile C Reaction Mixture A->C Add slowly at 0 °C B LiAlH₄ in THF B->C D Aqueous Work-up C->D Reflux E This compound D->E Extraction & Purification G cluster_1 Reductive Amination F Quinoline-3-carbaldehyde H Imine Intermediate F->H Condensation G Ammonia Source G->H J This compound H->J In situ Reduction I Reducing Agent (e.g., NaBH₃CN) I->J G cluster_2 Gabriel Synthesis K 3-(Bromomethyl)quinoline M N-(Quinolin-3-ylmethyl)phthalimide K->M Sₙ2 Reaction in DMF L Potassium Phthalimide L->M O This compound M->O Hydrazinolysis N Hydrazine Hydrate N->O

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Quinolin-3-ylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Quinolin-3-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of this important chemical intermediate. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through two main synthetic routes: the reduction of quinoline-3-carbonitrile and the reductive amination of quinoline-3-carboxaldehyde. The choice between these pathways often depends on the availability of starting materials, desired scale, and the specific equipment at hand.

Below is a troubleshooting guide and frequently asked questions for each of these synthetic approaches, designed to help you optimize your reaction conditions and overcome common hurdles.

Troubleshooting Guide & FAQs

Route 1: Reduction of Quinoline-3-carbonitrile

This method involves the conversion of the nitrile functional group to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Q1: What are the most common reducing agents for the conversion of quinoline-3-carbonitrile to this compound?

The two most prevalent methods are reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation using reagents like Raney Nickel or Palladium on carbon (Pd/C).[1] LiAlH₄ is a powerful reducing agent that typically provides high yields but requires stringent anhydrous conditions and a careful work-up procedure.[1][2][3] Catalytic hydrogenation is often considered a "greener" alternative and can be performed under milder conditions, though it may require specialized high-pressure equipment.[4]

Q2: I am getting a low yield in my LiAlH₄ reduction. What are the possible causes?

Several factors can contribute to low yields in a LiAlH₄ reduction:

  • Inadequate Reagent Purity: LiAlH₄ is highly reactive with moisture. Ensure your solvent (typically THF or diethyl ether) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient LiAlH₄: A molar excess of LiAlH₄ is typically required. A common starting point is 1.5 equivalents of LiAlH₄ per equivalent of the nitrile.[1]

  • Incomplete Reaction: The reaction may require heating (refluxing in THF) to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Suboptimal Work-up: The work-up procedure is critical for liberating the amine from the aluminum salts. A common and effective method is the Fieser work-up, which involves the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.[2] This procedure is designed to produce a granular precipitate of aluminum salts that can be easily filtered off.

Q3: What are the potential side products in the reduction of quinoline-3-carbonitrile?

The primary side products depend on the reducing agent used:

  • With LiAlH₄: Incomplete reduction can lead to the corresponding imine, which upon hydrolysis during work-up would yield quinoline-3-carboxaldehyde. Over-reduction is less common for the nitrile group itself, but under harsh conditions, the quinoline ring could potentially be reduced.

  • With Catalytic Hydrogenation: A potential side reaction is the over-reduction of the quinoline nucleus to a tetrahydroquinoline derivative.[5] The selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions (temperature and pressure).

Q4: How can I purify the crude this compound obtained from the reduction?

This compound is a basic compound. Purification can be achieved through several methods:

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer as its hydrochloride salt. The aqueous layer is then basified (e.g., with NaOH) to a pH of 9-10, and the free amine is extracted back into an organic solvent.[4] This is an effective way to remove non-basic impurities.

  • Column Chromatography: Silica gel column chromatography can be used for purification. Due to the basic nature of the amine, it's advisable to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to prevent tailing. A common eluent system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[6]

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. The choice of solvent will depend on the specific impurities present. A systematic approach to solvent screening is recommended.[7]

Route 2: Reductive Amination of Quinoline-3-carboxaldehyde

This two-step, one-pot process involves the reaction of quinoline-3-carboxaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.

Q1: What are the common reagents used for the reductive amination of quinoline-3-carboxaldehyde?

A typical reductive amination protocol involves the following:

  • Ammonia Source: Aqueous ammonia, ammonium acetate, or ammonium formate can be used as the source of the amine.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation as it tolerates the slightly acidic conditions required for imine formation.[8][9] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[10]

  • Solvent: Dichloromethane (DCE) or methanol are common solvents for this reaction.

Q2: My reductive amination is not working well. What should I check?

Several factors can affect the success of a reductive amination:

  • pH of the Reaction Mixture: The formation of the imine intermediate is pH-dependent. The optimal pH is typically mildly acidic (around 4-5) to facilitate the dehydration step without excessively protonating the amine nucleophile.[9][10] If using aqueous ammonia, the addition of a weak acid like acetic acid can be beneficial.

  • Order of Reagent Addition: It is often advantageous to allow the aldehyde and the ammonia source to react and form the imine before adding the reducing agent.[9]

  • Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it is a stronger reducing agent and can reduce the starting aldehyde to the corresponding alcohol as a side reaction.[9] NaBH(OAc)₃ and NaBH₃CN are generally preferred for their selectivity in reducing the iminium ion over the aldehyde.[9][10]

Q3: What are the likely byproducts in the reductive amination of quinoline-3-carboxaldehyde?

The most common byproducts include:

  • Quinolin-3-ylmethanol: This alcohol is formed if the reducing agent directly reduces the starting aldehyde before it can form the imine.[9]

  • Secondary and Tertiary Amines: If the newly formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde, it can lead to the formation of di(quinolin-3-ylmethyl)amine (a secondary amine) and even tri(quinolin-3-ylmethyl)amine (a tertiary amine).[8] Using a large excess of the ammonia source can help to minimize this over-alkylation.

Q4: How can I monitor the progress of my reductive amination reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You should see the consumption of the starting aldehyde and the appearance of the product amine. It is helpful to run a co-spot of the starting material and the reaction mixture to accurately track the progress. Staining with an appropriate agent, such as potassium permanganate or ninhydrin, can help visualize the spots.[7]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Quinoline-3-carbonitrile Reduction

Reducing AgentTypical SolventTemperatureKey AdvantagesCommon Issues
LiAlH₄ THF, Diethyl Ether0 °C to RefluxHigh reactivity, good yieldsRequires anhydrous conditions, pyrophoric, careful work-up needed
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) Methanol, EthanolRoom Temp to 70 °CMilder conditions, "greener"May require high pressure, potential for over-reduction of the quinoline ring

Experimental Protocols

Protocol 1: General Procedure for the Reduction of Quinoline-3-carbonitrile with LiAlH₄
  • To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of quinoline-3-carbonitrile (1 eq.) in anhydrous THF dropwise.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume), 15% aqueous NaOH (1.5 volumes), and then water (3 volumes).[1]

  • Stir the resulting suspension vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the precipitate through a pad of Celite® and wash the filter cake with ethyl acetate or dichloromethane.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or acid-base extraction.

Protocol 2: General Procedure for the Reductive Amination of Quinoline-3-carboxaldehyde
  • To a solution of quinoline-3-carboxaldehyde (1 eq.) in dichloromethane (DCE) (10 volumes), add an excess of an ammonia source (e.g., a 2M solution of ammonia in methanol, 5-10 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Synthetic Routes to this compound

Synthesis_Routes cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Product Quinoline-3-carbonitrile Quinoline-3-carbonitrile Reduction Reduction Quinoline-3-carbonitrile->Reduction e.g., LiAlH₄ or H₂/Catalyst Quinoline-3-carboxaldehyde Quinoline-3-carboxaldehyde Reductive Amination Reductive Amination Quinoline-3-carboxaldehyde->Reductive Amination 1. NH₃ source 2. e.g., NaBH(OAc)₃ This compound This compound Reduction->this compound Reductive Amination->this compound

Caption: Overview of the two primary synthetic pathways to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in LiAlH₄ Reduction

Troubleshooting_LiAlH4 Start Low Yield in LiAlH₄ Reduction Check_Reagents Check Purity of Reagents (LiAlH₄, Anhydrous Solvent) Start->Check_Reagents Check_Stoichiometry Verify LiAlH₄ Stoichiometry (≥1.5 eq.) Check_Reagents->Check_Stoichiometry [ Reagents OK ] Solution1 Use Fresh, Dry Reagents and Anhydrous Solvent Check_Reagents->Solution1 [ Impure/Wet ] Check_Conditions Review Reaction Conditions (Temperature, Time) Check_Stoichiometry->Check_Conditions [ Stoichiometry OK ] Solution2 Increase Equivalents of LiAlH₄ Check_Stoichiometry->Solution2 [ Insufficient ] Check_Workup Evaluate Work-up Procedure (Fieser Method) Check_Conditions->Check_Workup [ Conditions OK ] Solution3 Increase Reaction Time or Temperature (Monitor by TLC) Check_Conditions->Solution3 [ Incomplete Reaction ] Solution4 Optimize Work-up for Efficient Product Isolation Check_Workup->Solution4 [ Suboptimal ]

References

Technical Support Center: Optimizing Quinolin-3-ylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Quinolin-3-ylmethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their product. Here, we address common challenges encountered during synthesis and provide evidence-based troubleshooting strategies in a practical question-and-answer format.

I. Overview of Synthetic Strategies

This compound is a valuable building block in medicinal chemistry. Its synthesis typically involves the reduction of a suitable precursor, most commonly quinoline-3-carbonitrile or quinoline-3-carbaldehyde. The choice of synthetic route and reaction conditions is critical for achieving high yields and minimizing impurities.

Two primary pathways for the synthesis of this compound are:

  • Reduction of Quinoline-3-carbonitrile: This is a widely used method involving the catalytic hydrogenation of the nitrile group to a primary amine.

  • Reductive Amination of Quinoline-3-carbaldehyde: This pathway involves the reaction of the aldehyde with an ammonia source to form an imine, which is then reduced to the target amine.

The following sections will delve into specific issues that can arise during these synthetic procedures and offer detailed solutions.

II. Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield in the Reduction of Quinoline-3-carbonitrile

Question: My catalytic hydrogenation of quinoline-3-carbonitrile to this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the hydrogenation of quinoline-3-carbonitrile can stem from several factors, including catalyst selection, reaction conditions, and the presence of impurities.

A. Catalyst Selection and Activity

The choice of catalyst is paramount for an efficient reduction. While various catalysts can be employed, their activity and selectivity can differ significantly.

  • Palladium (Pd), Platinum (Pt), and Rhodium (Rh) based catalysts are often used for the hydrogenation of N-heterocycles.[1][2] Rhodium-containing catalysts, in particular, have shown excellent performance in the complete hydrogenation of quinoline to decahydroquinoline under relatively mild conditions.[3][4]

  • Nickel (Ni) catalysts, such as Raney Nickel, offer a cost-effective alternative and have been successfully used for the selective hydrogenation of the pyridine ring in quinoline to yield 1,2,3,4-tetrahydroquinoline.[5] Nickel phosphide catalysts have also demonstrated high hydrogenation capacity.[6]

  • Cobalt (Co) based catalysts are another earth-abundant metal option that can be effective for the hydrogenation of quinolines.[1]

Troubleshooting Steps:

  • Catalyst Screening: If you are experiencing low yields, consider screening a panel of catalysts (e.g., Pd/C, PtO₂, Rh/C, Raney Ni) to identify the most effective one for your specific substrate and conditions.

  • Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and completion. Insufficient catalyst may lead to incomplete conversion. A typical starting point is 5-10 mol% of the catalyst relative to the substrate.

  • Catalyst Deactivation: Ensure your starting material and solvent are free from impurities that can poison the catalyst, such as sulfur or halogenated compounds. If catalyst poisoning is suspected, purifying the starting material or using a more robust catalyst may be necessary.

B. Reaction Conditions

Optimizing reaction parameters such as hydrogen pressure, temperature, and solvent is crucial for maximizing the yield.

ParameterRecommended RangeRationale
Hydrogen Pressure 10 - 150 barHigher pressure generally increases the rate of hydrogenation. However, excessively high pressures can sometimes lead to over-reduction of the quinoline ring.[7]
Temperature 25 - 150 °CThe optimal temperature will depend on the catalyst and substrate. Higher temperatures can increase the reaction rate but may also promote side reactions.[3][7]
Solvent Methanol, Ethanol, THFThe choice of solvent can influence the solubility of the reactants and the activity of the catalyst. Protic solvents like methanol and ethanol are commonly used.

Troubleshooting Steps:

  • Pressure Optimization: If the reaction is sluggish, incrementally increasing the hydrogen pressure can improve the conversion rate.

  • Temperature Adjustment: A systematic study of the reaction temperature can help identify the optimal balance between reaction rate and selectivity. Start at a lower temperature and gradually increase it while monitoring the reaction progress.

  • Solvent Effects: If solubility is an issue or if side reactions are observed, changing the solvent may be beneficial.

C. Potential Side Reactions

A common side reaction is the partial or complete reduction of the quinoline ring system, leading to the formation of tetrahydroquinoline or decahydroquinoline derivatives.[6][8]

Visualizing the Hydrogenation Pathway:

G Quinoline-3-carbonitrile Quinoline-3-carbonitrile This compound This compound Quinoline-3-carbonitrile->this compound Selective Reduction (Desired) Tetrahydroquinoline derivatives Tetrahydroquinoline derivatives Quinoline-3-carbonitrile->Tetrahydroquinoline derivatives Partial Ring Reduction (Side Reaction) Decahydroquinoline derivatives Decahydroquinoline derivatives Tetrahydroquinoline derivatives->Decahydroquinoline derivatives Full Ring Reduction (Side Reaction)

Caption: Potential pathways in the hydrogenation of quinoline-3-carbonitrile.

To favor the desired selective reduction of the nitrile group, careful selection of a less aggressive catalyst and milder reaction conditions (lower temperature and pressure) is recommended.

Issue 2: Inefficient Reductive Amination of Quinoline-3-carbaldehyde

Question: I am attempting the reductive amination of quinoline-3-carbaldehyde with ammonia, but the yield of this compound is poor. What could be the problem?

Answer: Reductive amination is a two-step process in one pot: the formation of an imine followed by its reduction.[7] Low yields can be attributed to issues in either of these steps.

A. Imine Formation

The initial reaction between the aldehyde and the ammonia source to form the imine is an equilibrium process.

Troubleshooting Steps:

  • Ammonia Source: Ensure an adequate excess of the ammonia source (e.g., ammonia gas, ammonium acetate, or a solution of ammonia in an alcohol) is used to drive the equilibrium towards imine formation.

  • Water Removal: The formation of the imine releases water. In some cases, the presence of water can hinder the reaction. Using a dehydrating agent or a reaction setup that allows for the removal of water (e.g., a Dean-Stark apparatus) can be beneficial.

B. Reducing Agent

The choice of reducing agent is critical for the successful reduction of the imine to the amine.

  • Catalytic Hydrogenation: As with nitrile reduction, catalytic hydrogenation (e.g., with H₂ and Pd/C or Raney Ni) is a common method.[9]

  • Hydride Reducing Agents: Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently used. NaBH₃CN is particularly useful as it is more selective for the reduction of the imine in the presence of the aldehyde.

  • Transfer Hydrogenation: Formic acid or ammonium formate can be used as a hydrogen source in the presence of a suitable catalyst, offering a potentially milder and more convenient alternative to high-pressure hydrogenation.[9][10]

Troubleshooting Steps:

  • Reducing Agent Selection: If you are using a mild reducing agent and observing incomplete conversion, switching to a more powerful one or increasing its stoichiometry might be necessary.

  • pH Control: The pH of the reaction mixture can be critical, especially when using hydride reducing agents. The optimal pH is typically slightly acidic to facilitate imine formation without decomposing the reducing agent.

C. Competing Reactions

A potential side reaction is the reduction of the starting aldehyde to the corresponding alcohol (quinolin-3-ylmethanol).

Visualizing the Reductive Amination Process:

G cluster_0 Reductive Amination Pathway Quinoline-3-carbaldehyde Quinoline-3-carbaldehyde Imine Intermediate Imine Intermediate Quinoline-3-carbaldehyde->Imine Intermediate + NH₃ Quinolin-3-ylmethanol Quinolin-3-ylmethanol Quinoline-3-carbaldehyde->Quinolin-3-ylmethanol Aldehyde Reduction (Side Reaction) This compound This compound Imine Intermediate->this compound Reduction

Caption: The desired reductive amination pathway and a potential side reaction.

To minimize the formation of the alcohol byproduct, ensure that the imine has formed before adding the reducing agent, or use a reducing agent that is selective for the imine over the aldehyde.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying crude this compound?

A1: The purification strategy will depend on the nature of the impurities.

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective method.

  • Crystallization: The product can often be purified by crystallization from a suitable solvent or solvent mixture. For amines, it is also common to form a salt (e.g., hydrochloride or succinate), crystallize the salt to a high purity, and then liberate the free base.

  • Column Chromatography: For small-scale purifications or when dealing with impurities of similar polarity, column chromatography on silica gel or alumina can be employed. However, amines can sometimes interact strongly with silica gel, leading to poor recovery. In such cases, deactivating the silica gel with a small amount of a base like triethylamine in the eluent can be helpful.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product. High-performance liquid chromatography (HPLC) and gas chromatography (GC) can provide more quantitative data on the conversion and the formation of any byproducts.

Q3: Are there any specific safety precautions I should take when working with quinoline derivatives and hydrogenation reactions?

A3: Yes, several safety precautions are essential.

  • Handling Quinolines: Quinoline and its derivatives can be harmful if swallowed or absorbed through the skin.[11] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogenation Safety: Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a properly functioning fume hood, away from any sources of ignition. Ensure that the hydrogenation apparatus is pressure-tested and free of leaks. It is also crucial to properly purge the system with an inert gas (e.g., nitrogen or argon) before and after the reaction to remove any residual air or hydrogen.

IV. References

  • Activity of the catalysts for the hydrogenation of quinoline. Reaction... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (2023). Retrieved from --INVALID-LINK--

  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts - MDPI. (n.d.). Retrieved from --INVALID-LINK--

  • Mild hydrogenation of quinoline: 2. A novel Rh-containing pillared layered clay catalyst | Request PDF - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline using Ni-catalysts - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Mild hydrogenation of quinoline: 2. A novel Rh-containing pillared layered clay catalyst. (2002). Retrieved from --INVALID-LINK--

  • The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. (n.d.). Retrieved from --INVALID-LINK--

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. (n.d.). Retrieved from --INVALID-LINK--

  • Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source - Green Chemistry (RSC Publishing). (n.d.). Retrieved from --INVALID-LINK--

  • This compound | C10H10N2 | CID 6483745 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Quinolin-3-ylmethanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis and purification of quinolin-3-ylmethanamine. As a key intermediate in various pharmaceutical and materials science applications, its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its purification by column chromatography, ensuring you can achieve high-purity material efficiently and reliably.

Introduction: The Challenge of Purifying a Basic Amine

This compound is a primary amine with a basic quinoline nucleus (predicted pKa ≈ 8.34). This inherent basicity presents a significant challenge during purification on standard silica gel, the most common stationary phase in column chromatography. The acidic nature of silica gel, owing to the presence of silanol (Si-OH) groups on its surface, leads to strong acid-base interactions with the basic amine. This interaction can result in several undesirable outcomes:

  • Irreversible Adsorption: The compound may bind so strongly to the silica that it fails to elute from the column, leading to significant yield loss.

  • Peak Tailing: Even if the compound elutes, the strong interaction causes extensive tailing (streaking) of the chromatographic band. This leads to poor resolution and contamination of fractions with impurities.

  • On-Column Degradation: The acidic environment of the silica gel can catalyze the degradation of sensitive molecules.

This guide will equip you with the knowledge and practical protocols to overcome these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound in a question-and-answer format.

Question 1: My this compound is sticking to the silica gel column and I'm getting very low or no recovery. What's happening and how can I fix it?

Answer:

This is the most common issue when purifying basic amines on silica gel. The basic nitrogen atom of your compound is being protonated by the acidic silanol groups on the silica surface, leading to a strong ionic interaction that prevents its elution.

Causality: The interaction between the basic amine and acidic silica is an acid-base reaction. This strong adsorption means that even highly polar mobile phases may not be sufficient to displace the compound from the stationary phase.

Solutions:

  • Deactivate the Silica Gel with a Basic Modifier: The most straightforward solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile tertiary amine, such as triethylamine (NEt₃), to your mobile phase.[1]

    • How it works: Triethylamine is a stronger base than your product and will preferentially interact with the silanol groups, effectively "capping" them and preventing your product from binding strongly.

    • Recommended Concentration: Start with 0.5-2% (v/v) triethylamine in your eluent. You should determine the optimal concentration by thin-layer chromatography (TLC) first.

  • Use an Alternative, Less Acidic Stationary Phase: If deactivation of silica is insufficient or undesirable, consider using a different stationary phase.

    • Basic Alumina: Alumina is a good alternative to silica gel. Use neutral or basic alumina for the purification of amines.[1]

    • Amine-Functionalized Silica: These are commercially available and have aminopropyl groups bonded to the silica surface, creating a more "basic" environment that is less likely to strongly interact with your compound.[2]

Question 2: I'm seeing significant streaking (tailing) of my product spot on the TLC plate and the fractions from my column are broad and impure. How can I improve the separation?

Answer:

Tailing is a direct consequence of the strong interaction between your basic amine and the acidic silica gel. This leads to poor peak shape and overlapping of your product with impurities.

Solutions:

  • Add a Basic Modifier to the Mobile Phase: As with the issue of the compound sticking to the column, adding 0.5-2% triethylamine to your mobile phase will significantly improve peak shape by minimizing the strong acid-base interactions.[1]

  • Optimize Your Mobile Phase Polarity: Ensure you have the correct mobile phase composition. For this compound, a good starting point for TLC analysis is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. A common mobile phase for amines is a gradient of methanol in dichloromethane.

  • Consider Reversed-Phase Chromatography: If your compound and its impurities have different hydrophobicities, reversed-phase chromatography on a C18-functionalized silica gel can be an excellent alternative. In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. To ensure the amine is in its neutral, less polar form and retains well, the mobile phase should be buffered at a pH about two units above the pKa of the amine. A volatile base like triethylamine can be added at a low concentration (e.g., 0.1%) to adjust the pH.

Question 3: I suspect my this compound is decomposing on the silica gel column. How can I confirm this and prevent it?

Answer:

Quinoline derivatives can be sensitive to the acidic environment of silica gel, which can lead to degradation.

Confirmation of Degradation:

  • 2D TLC Analysis: Spot your crude material in one corner of a TLC plate and run it in a suitable solvent system. After drying, rotate the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it is degrading on the silica, you will see additional spots off the diagonal.

  • TLC with Pre-adsorption: Spot your compound on a TLC plate and let it sit for an extended period (e.g., an hour) before developing it. Compare this to a plate that is developed immediately after spotting. The appearance of new spots on the plate that was left to stand indicates on-plate (and likely on-column) degradation.

Prevention Strategies:

  • Deactivate the Silica Gel: Using triethylamine in the mobile phase not only improves peak shape but also creates a less acidic environment, reducing the likelihood of degradation.[1]

  • Work Quickly and at Low Temperatures: Minimize the contact time between your compound and the silica gel by running the column as quickly as possible (flash chromatography). If the compound is particularly sensitive, performing the chromatography in a cold room can also help slow down the rate of decomposition.

  • Use a Less Acidic Stationary Phase: Basic alumina or florisil are good alternatives for acid-sensitive compounds.

Question 4: How do I choose the right solvent system for my column?

Answer:

The selection of the mobile phase is critical for a successful separation and should always be guided by preliminary TLC analysis.

Step-by-Step Guide to Solvent System Selection:

  • Start with TLC: On a silica gel TLC plate, spot your crude reaction mixture.

  • Test Different Solvent Systems: Develop the TLC plate in various solvent mixtures of increasing polarity. Good starting points for this compound include:

    • Dichloromethane (DCM) / Methanol (MeOH) (e.g., 98:2, 95:5, 90:10)

    • Ethyl Acetate (EtOAc) / Hexane with a small amount of MeOH

  • Add a Basic Modifier: To counteract the issues discussed above, add 1% triethylamine to your chosen solvent systems during TLC analysis.

  • Aim for an Optimal Rf Value: The ideal Rf (retardation factor) for your desired compound on the TLC plate is between 0.2 and 0.4. This generally provides the best separation on a column. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

  • Check for Separation from Impurities: The chosen solvent system should show good separation between your product spot and any impurity spots.

Data Summary Table for Solvent Selection:

Mobile Phase Composition (v/v/v)Rf of this compound (Approximate)Observations
95:5 DCM / MeOH~0.1Moves slowly, may require a more polar mixture.
90:10 DCM / MeOH~0.3Good starting point for column elution.
80:20 DCM / MeOH~0.6May elute too quickly, leading to poor separation.
90:9:1 DCM / MeOH / NEt₃~0.4Improved spot shape, less tailing.

Note: These are starting points and the optimal solvent system will depend on the specific impurities in your crude mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should be looking out for when purifying this compound?

A1: The impurities will depend on the synthetic route used.

  • From Reduction of Quinoline-3-carbonitrile: The most likely impurity is unreacted starting material (the nitrile). The reduction with reagents like lithium aluminum hydride (LiAlH₄) is generally quite clean, but incomplete reaction is always a possibility.

  • From Reductive Amination of Quinoline-3-carboxaldehyde: Potential impurities include the starting aldehyde, the intermediate imine, and potentially a secondary amine byproduct formed from the reaction of the product with another molecule of the aldehyde followed by reduction.

Q2: How can I visualize this compound on a TLC plate?

A2: this compound has a UV-active quinoline ring system, so it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. For chemical staining, a potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing amines, which will appear as a yellow-brown spot on a purple background.

Q3: Can I dry-load my sample onto the column?

A3: Yes, dry loading is often preferred, especially if your compound is not very soluble in the initial mobile phase. To do this, dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q4: How much silica gel should I use for my column?

A4: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.

Experimental Protocols

Protocol 1: Column Chromatography using Triethylamine-Modified Silica Gel

This protocol is a standard method for purifying basic amines on silica gel.

Materials:

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Crude this compound

  • Mobile phase (e.g., Dichloromethane/Methanol)

  • Triethylamine (NEt₃)

  • Sand

  • Cotton or glass wool

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Mobile Phase: Based on your TLC analysis, prepare the initial, less polar mobile phase containing 1% (v/v) triethylamine. Prepare a second, more polar mobile phase, also containing 1% triethylamine, for gradient elution.

  • Pack the Column:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial mobile phase and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing. Do not let the solvent level drop below the top of the silica.

    • Add a layer of sand on top of the packed silica.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary).

    • Carefully apply the sample to the top of the column.

  • Elute the Column:

    • Begin eluting with the initial, less polar mobile phase.

    • Collect fractions and monitor their composition by TLC.

    • If the product is eluting too slowly, gradually increase the polarity of the mobile phase by adding more of the more polar solvent mixture (gradient elution).

  • Combine and Evaporate:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

Protocol 2: Column Chromatography using Basic Alumina

This protocol is an alternative for particularly acid-sensitive compounds or when triethylamine is not desired.

Materials:

  • Basic alumina (activity grade I, II, or III)

  • Crude this compound

  • Mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane)

  • Sand

  • Cotton or glass wool

  • Chromatography column

  • Collection tubes

Procedure:

  • Select the Mobile Phase: Perform TLC on an alumina TLC plate to determine the optimal solvent system. Note that the polarity of the mobile phase may need to be adjusted compared to silica gel.

  • Pack the Column: Follow the same procedure as for the silica gel column, but use basic alumina as the stationary phase.

  • Load the Sample: Load the sample as described in Protocol 1.

  • Elute the Column: Elute with the chosen mobile phase, collecting and monitoring fractions by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for Troubleshooting Amine Purification

G start Crude this compound tlc Perform TLC Analysis (e.g., 95:5 DCM/MeOH) start->tlc problem Problem Identified? tlc->problem no_problem No: Proceed with Column problem->no_problem Good spot shape Rf ≈ 0.2-0.4 streaking Streaking / Tailing problem->streaking Yes no_elution No Elution / Sticking problem->no_elution Yes column Run Column Chromatography no_problem->column solution1 Add 1% NEt₃ to Mobile Phase streaking->solution1 no_elution->solution1 solution2 Switch to Basic Alumina no_elution->solution2 re_tlc Re-run TLC with new conditions solution1->re_tlc solution2->re_tlc re_tlc->problem end Pure this compound column->end

Caption: A flowchart for troubleshooting common issues.

Logical Relationship of Purification Challenges and Solutions

G cluster_challenges Challenges cluster_causes Root Cause cluster_solutions Solutions challenge1 Strong Adsorption Low Recovery cause Acid-Base Interaction (Basic Amine + Acidic Silica) challenge1->cause challenge2 Peak Tailing Poor Resolution challenge2->cause challenge3 On-Column Degradation Yield Loss challenge3->cause solution1 Deactivate Silica Add NEt₃ to Mobile Phase cause->solution1 solution2 Alternative Stationary Phase Basic Alumina or Amine-Silica cause->solution2 solution3 Change Chromatography Mode Reversed-Phase (C18) cause->solution3

Caption: Relationship between problems, causes, and solutions.

References

Overcoming side reactions in Quinolin-3-ylmethanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, this guide from the Synthe-Assist Technical Support Center serves as a dedicated resource for professionals engaged in the synthesis of Quinolin-3-ylmethanamine. As a Senior Application Scientist, my goal is to move beyond mere protocols and provide a deeper understanding of the reaction dynamics, enabling you to anticipate, diagnose, and overcome the common side reactions that can compromise yield and purity.

This document is structured as an interactive troubleshooting hub. We will explore the two primary synthetic pathways and address the most pressing questions that arise during these procedures, grounding our advice in mechanistic principles and validated experimental data.

Primary Synthetic Pathways: An Overview

The synthesis of this compound is predominantly approached via two reliable routes. The choice often depends on the availability of starting materials and the specific capabilities of the laboratory.

  • Route A: Reduction of Quinoline-3-carbonitrile. This is a direct and common method, but it is highly susceptible to side reactions, particularly over-reduction of the quinoline ring system itself.

  • Route B: Reductive Amination of Quinoline-3-carbaldehyde. This route offers an alternative that can sometimes provide better control, but it comes with its own set of challenges, primarily related to the efficiency of imine formation and subsequent reduction.

This section is designed to function as your primary troubleshooting resource. Each question addresses a specific, field-reported issue, followed by a detailed explanation of the underlying chemistry and actionable solutions.

FAQ 1: My reduction of quinoline-3-carbonitrile is giving low yields and an unexpected byproduct with a higher molecular weight. What is the most common side reaction?

Answer: The most frequent and challenging side reaction in the catalytic hydrogenation of quinoline-3-carbonitrile is the over-reduction of the quinoline ring system . The quinoline scaffold contains two distinct aromatic rings: a benzene ring and a pyridine ring. Both are susceptible to hydrogenation under various catalytic conditions, leading to 1,2,3,4-tetrahydroquinoline or 5,6,7,8-tetrahydroquinoline derivatives.[1][2][3]

The Chemistry Behind the Problem: Catalytic hydrogenation using powerful systems like H₂ gas with catalysts such as Palladium (Pd), Platinum (Pt), or even highly active Raney Nickel (Ra-Ni) can be difficult to control. These catalysts are designed to reduce aromatic systems, and the energy barrier to reducing the pyridine or benzene portion of the quinoline ring is often competitive with the reduction of the nitrile group. This lack of chemoselectivity is the primary cause of byproduct formation. For instance, various studies have focused on developing specific catalysts to selectively hydrogenate either the pyridine ring or the benzene ring of quinoline, highlighting the inherent challenge in controlling this reaction.[4][5][6]

Troubleshooting Workflow:

cluster_0 Diagnosis & Solution Workflow cluster_1 Solution Pathways start Low Yield & Byproducts in Nitrile Reduction tlc Analyze Reaction Mixture (TLC, LC-MS, NMR) start->tlc confirm Confirm Presence of Tetrahydroquinoline Byproduct (Mass Increase of +4 Da) tlc->confirm chem_reduct Switch to Chemical Reduction (e.g., LiAlH4, NaBH4/CoCl2) confirm->chem_reduct High over-reduction cat_control Modify Catalytic Conditions (Lower Pressure/Temp, Milder Catalyst) confirm->cat_control Minor over-reduction verify Verify Product Purity & Structure chem_reduct->verify cat_control->verify

Caption: Troubleshooting workflow for over-reduction side reactions.

Solutions & Protocols:

  • Switch to a Chemical Reductant: The most effective way to avoid ring hydrogenation is to use a chemical reducing agent that is selective for the nitrile group. Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice for this transformation.[7]

  • Modify Catalytic Hydrogenation Conditions: If catalytic hydrogenation is the only available method, optimization is key.

    • Catalyst Choice: Use a less aggressive catalyst. While Pd/C is highly active, a carefully prepared Raney Nickel catalyst might offer better selectivity under milder conditions.

    • Lower Pressure & Temperature: Reduce the H₂ pressure (e.g., 1-5 bar) and reaction temperature (e.g., 25-50 °C). High pressures and temperatures favor aromatic ring reduction.[2]

FAQ 2: During my nitrile reduction, I'm getting a complex mixture of secondary and tertiary amines instead of my desired primary amine. How can I improve selectivity?

Answer: This is a classic problem in nitrile reduction. The formation of secondary and tertiary amines occurs via intermolecular side reactions that are catalyzed under the reaction conditions.

The Chemistry Behind the Problem: The reduction of a nitrile (R-CN) proceeds through an intermediate imine (R-CH=NH). This imine can be attacked by the desired primary amine product (R-CH₂NH₂) before it is fully reduced. This condensation reaction forms a new imine, which is then reduced to a secondary amine ((R-CH₂)₂NH). This process can even repeat to form a tertiary amine.

Nitrile Quinoline-3-carbonitrile (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + [H] Product Desired Primary Amine (R-CH2NH2) Imine->Product + [H] (Desired Path) Byproduct_Imine Secondary Imine Adduct Imine->Byproduct_Imine + Product (R-CH2NH2) - NH3 Product->Byproduct_Imine Byproduct_Amine Secondary Amine Byproduct ((R-CH2)2NH) Byproduct_Imine->Byproduct_Amine + [H] (Side Reaction)

Caption: Desired vs. side reaction pathway in nitrile reduction.

Solutions & Protocols:

  • Use Additives: Performing the hydrogenation in the presence of ammonia can suppress the side reaction. Ammonia shifts the equilibrium away from the formation of the secondary imine adduct. Adding a dehydrating agent like magnesium sulfate can also help.

  • Continuous-Flow Hydrogenation: Modern continuous-flow systems can significantly enhance selectivity. In a flow reactor, the product is immediately removed from the catalytic zone, minimizing its contact time with the intermediate imine and thus preventing the subsequent side reactions. This method has been shown to be highly effective for producing primary amines from nitriles with minimal byproducts.[8]

  • Use of Specific Catalytic Systems: Some heterogeneous catalysts have been specifically designed to improve selectivity. For example, polysilane/SiO₂-supported palladium catalysts have demonstrated excellent performance in converting nitriles to primary amines under flow conditions.[8]

Comparative Summary of Reduction Methods for Route A

MethodTypical ReagentsKey AdvantageCommon Side Reaction(s)Mitigation Strategy
Catalytic Hydrogenation H₂ (gas), Pd/C, PtO₂, Ra-NiScalable, cost-effectiveRing over-reduction, Secondary/tertiary amine formationLower temp/pressure, use ammonia, switch to flow chemistry[8]
Chemical Reduction LiAlH₄ in THF/EtherHigh chemoselectivity for nitrileHighly reactive, requires anhydrous conditions, difficult workupCareful quenching at low temperature (e.g., with Na₂SO₄·10H₂O)
Transfer Hydrogenation Ammonium formate, Pd/CAvoids high-pressure H₂ gasCan still cause some ring reductionOptimize solvent and temperature

FAQ 3: My reductive amination of quinoline-3-carbaldehyde is inefficient. TLC shows significant unreacted aldehyde. What's going wrong?

Answer: The rate-limiting step in many reductive aminations is the initial formation of the imine (or iminium ion). If the imine does not form efficiently, the reducing agent will simply reduce the starting aldehyde to the corresponding alcohol ((quinolin-3-yl)methanol), leading to low yields of the desired amine.

The Chemistry Behind the Problem: Imine formation is a reversible equilibrium reaction between an aldehyde/ketone and an amine. To drive the reaction forward, water, the byproduct, must be removed, or the reaction must be catalyzed. The pH is critical; the reaction requires slight acidity to protonate the carbonyl oxygen and activate it for nucleophilic attack, but too much acid will protonate the amine source (e.g., ammonia or an ammonium salt), rendering it non-nucleophilic.[9][10]

Solutions & Protocols:

  • Optimize pH with an Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture. This will facilitate imine formation without fully protonating your amine source.[11]

  • Use a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) into the reaction to sequester the water formed during imine formation, driving the equilibrium towards the product.

  • Choose the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often superior to sodium borohydride (NaBH₄) for one-pot reductive aminations. STAB is a milder reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde. This selectivity allows the imine/iminium ion to form and accumulate before being reduced, preventing the formation of the alcohol byproduct.[9]

FAQ 4: I suspect my final product is being N-methylated during a subsequent step that uses formic acid. Is this possible?

Answer: Yes, this is a very plausible side reaction. If your primary amine product, this compound, is exposed to a combination of formic acid and formaldehyde, it can undergo the Eschweiler-Clarke reaction , resulting in the formation of the N,N-dimethylated tertiary amine.[12][13]

The Chemistry Behind the Problem: The Eschweiler-Clarke reaction is a specific type of reductive amination where formaldehyde serves as the source of the methyl group and formic acid acts as the hydride donor.[14][15] The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then irreversibly reduced by formate, releasing CO₂.[12] This can be an unintentional side reaction if these reagents are present during workup or a subsequent synthetic step.

Solutions:

  • Avoid Formic Acid: If you are using an acidic workup, use alternatives like dilute HCl, citric acid, or acetic acid, provided they are compatible with your molecule's stability.

  • Purification: If the side reaction has already occurred, the methylated byproducts can typically be separated from the primary amine product using column chromatography on silica gel, as their polarity will be significantly different.

Validated Experimental Protocols

Protocol 1: Selective Reduction of Quinoline-3-carbonitrile using LiAlH₄
  • Objective: To synthesize this compound while avoiding ring over-reduction.

  • Procedure:

    • To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of quinoline-3-carbonitrile (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Carefully quench the reaction by the sequential dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate vigorously for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by chromatography or crystallization.

Protocol 2: Optimized Reductive Amination using NaBH(OAc)₃
  • Objective: To synthesize this compound from quinoline-3-carbaldehyde with high efficiency.

  • Procedure:

    • Dissolve quinoline-3-carbaldehyde (1.0 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).

    • Add ammonium acetate (5-10 eq.) and acetic acid (0.1-0.2 eq.). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.

By understanding the mechanistic underpinnings of these common side reactions and applying the targeted troubleshooting strategies and protocols outlined here, you can significantly improve the efficiency, yield, and purity of your this compound synthesis.

References

Technical Support Center: Scale-Up Synthesis of Quinolin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Quinolin-3-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. As Senior Application Scientists, we provide not only protocols but also the underlying rationale to empower you to troubleshoot and optimize your process effectively.

The most prevalent and industrially viable route to this compound (CAS 7521-70-2) involves the chemical reduction of 3-cyanoquinoline.[1][2] While straightforward in principle, scaling this transformation from the bench to the pilot plant or manufacturing scale introduces significant challenges related to reaction control, impurity profiles, and operational safety. This guide focuses primarily on the critical nitrile reduction step, offering troubleshooting advice and robust protocols.

Troubleshooting Guide: Nitrile Reduction Challenges

The catalytic hydrogenation of 3-cyanoquinoline, often employing Raney Nickel, is a common and cost-effective method.[3] However, this process is sensitive to several parameters that can impact yield, purity, and safety upon scale-up.

Core Issues in Catalytic Hydrogenation
Problem Encountered Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low or Stalled Conversion 1. Catalyst Inactivity: The catalyst may be poisoned by impurities (e.g., sulfur, halides) in the starting material or solvent, or it may have lost activity due to improper storage or handling.2. Insufficient Hydrogen Availability: Poor mass transfer of hydrogen gas into the liquid phase, inadequate agitation, or low hydrogen pressure can limit the reaction rate.3. Low Catalyst Loading: The catalyst-to-substrate ratio may be too low for the scale of the reaction.1. Quality Control: Use high-purity, recrystallized 3-cyanoquinoline. Ensure solvents are anhydrous and free of catalyst poisons.2. Optimize Physical Parameters: Increase agitation speed to improve gas-liquid mixing. Ensure the reactor is properly pressurized and check for leaks. On a large scale, the efficiency of hydrogen delivery is paramount.[4]3. Adjust Catalyst Ratio: Incrementally increase the weight percentage of the catalyst. A typical starting point is 5-10% w/w of Raney Nickel (slurry weight) to the substrate.
Formation of Side-Products 1. Dimerization (Secondary/Tertiary Amines): The primary amine product can react with the intermediate imine, leading to the formation of bis(quinolin-3-ylmethyl)amine (secondary) and tris(quinolin-3-ylmethyl)amine (tertiary) impurities.[3][5]2. Over-reduction: At very high pressures and temperatures, the quinoline ring itself can be hydrogenated to a tetrahydroquinoline derivative.1. Suppress Dimerization: The most effective strategy is to conduct the hydrogenation in the presence of ammonia (e.g., using a solution of ammonia in methanol or ethanol).[5] The excess ammonia acts as a competitive nucleophile, reacting with the imine intermediate to regenerate the primary amine upon hydrolysis, thus minimizing the formation of secondary and tertiary amine by-products.2. Control Reaction Conditions: Monitor the reaction temperature and pressure closely. Use the mildest conditions that afford a reasonable reaction rate to avoid over-reduction of the aromatic ring.
Safety Incidents & Handling Issues 1. Catalyst Pyrophoricity: Dry, activated Raney Nickel is highly pyrophoric due to its large surface area and adsorbed hydrogen gas. It can ignite spontaneously upon exposure to air.[6][7]2. Exothermic Reaction: Hydrogenation is a highly exothermic process. Inadequate heat removal on a large scale can lead to a dangerous thermal runaway.3. Hydrogen Gas Hazards: Hydrogen is extremely flammable and can form explosive mixtures with air.1. Strict Catalyst Handling: NEVER allow Raney Nickel to become dry. It is supplied as a 50% slurry in water and must be handled in this state or under an inert atmosphere (Nitrogen or Argon).[6][8] All transfers should be done by washing the catalyst with deoxygenated solvent. Spent catalyst must be carefully quenched and deactivated before disposal (see FAQ).2. Thermal Management: Ensure the reactor has sufficient cooling capacity. For large-scale reactions, consider a semi-batch process where the substrate is added portion-wise to control the rate of heat generation.3. Engineering Controls: Use a properly rated hydrogenation reactor (autoclave). Ensure the area is well-ventilated and free of ignition sources.[8]

Experimental Workflow & Logic Diagrams

A typical workflow for the synthesis and purification of this compound is outlined below.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Start 3-Cyanoquinoline Reactor Hydrogenation Reactor (Raney Ni, H₂, NH₃/MeOH) Start->Reactor Filter Catalyst Filtration (Under N₂ Blanket) Reactor->Filter Reaction Mixture Concentrate Solvent Removal (Rotary Evaporation) Filter->Concentrate Crude Product Solution Purify Purification (e.g., Recrystallization or Acid Wash) Concentrate->Purify Crude Product Dry Drying (Vacuum Oven) Purify->Dry End Pure this compound Dry->End

Caption: High-level workflow for this compound synthesis.

The following decision tree provides a logical path for troubleshooting common issues during the critical reduction step.

G StartNode Reaction Outcome: Low Yield / Impure Product ProblemNode ProblemNode StartNode->ProblemNode Analyze Impurity Profile Cause_SM Starting Material (Low Conversion) ProblemNode->Cause_SM Major Impurity? Cause_Dimer Secondary/Tertiary Amine Byproducts ProblemNode->Cause_Dimer Major Impurity? CauseNode CauseNode SolutionNode SolutionNode Cause_Cat Catalyst Issue Cause_SM->Cause_Cat Potential Cause? Cause_H2 H₂/Mass Transfer Cause_SM->Cause_H2 Potential Cause? Solution_Dimer Add NH₃ to reaction (e.g., 7N NH₃ in MeOH) Cause_Dimer->Solution_Dimer Solution Solution_Cat Check catalyst purity & increase loading Cause_Cat->Solution_Cat Solution Solution_H2 Increase H₂ pressure & agitation speed Cause_H2->Solution_H2 Solution

Caption: Troubleshooting decision tree for the nitrile reduction step.

Frequently Asked Questions (FAQs)

Q1: Besides catalytic hydrogenation, what other reduction methods are viable for scale-up? While catalytic hydrogenation is often preferred for its cost-effectiveness and atom economy, other reagents can be used.[3] Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane complexes (BH₃-THF, BH₃-SMe₂) are highly effective at reducing nitriles to primary amines.[5][9] However, their scale-up presents challenges including high cost, the need for strictly anhydrous conditions, and managing highly energetic quenching procedures.

Q2: What is the definitive, safe procedure for quenching and disposing of spent Raney Nickel? Safety is paramount. Spent Raney Nickel still contains adsorbed hydrogen and can ignite in air.[6]

  • Filtration: Filter the catalyst from the reaction mixture under a continuous nitrogen or argon blanket. The filter cake must be kept wet with solvent at all times.

  • Quenching: In a separate, well-ventilated area, slowly and carefully add the wet catalyst filter cake in small portions to a large volume of cold water (at least 10x the volume of the catalyst slurry). This should be done behind a blast shield.

  • Deactivation: Stir the aqueous slurry of the catalyst and slowly add a dilute acid (e.g., 5-10% acetic acid) until gas evolution ceases. This safely consumes the residual adsorbed hydrogen.

  • Disposal: The deactivated nickel slurry can then be combined with an inert absorbent (like vermiculite) and disposed of according to your institution's hazardous waste protocols.

Q3: My isolated this compound is a yellow or brown solid. How can I improve its purity and color? Color is a common indicator of impurities.

  • Acid Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The basic amine product will remain in the organic layer, while more basic impurities may be extracted. Note: this is less effective for removing unreacted starting material.[10]

  • Activated Carbon: Stirring a solution of the crude product with activated charcoal for a period before filtering can effectively adsorb colored, high-molecular-weight impurities.

  • Recrystallization: This is one of the most effective methods for purification. A solvent screen should be performed to identify a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Q4: I need to perform a subsequent reaction on the amine. What is the most robust method for Boc-protection at scale? Protecting the primary amine as its tert-butyloxycarbonyl (Boc) derivative is a standard and scalable procedure.[11] The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is generally clean and high-yielding. The resulting Boc-protected amine is stable to a wide range of reaction conditions, and the Boc group can be cleanly removed with strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent.[11][12]

Q5: What analytical techniques are essential for process monitoring and quality control? A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress at the bench.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity and impurity profiling of the final product.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and identifying any process-related impurities.

  • Mass Spectrometry (MS): Used for structural confirmation and to obtain an accurate molecular weight.[10]

Key Experimental Protocols

Protocol 1: Scale-Up Catalytic Hydrogenation of 3-Cyanoquinoline

Disclaimer: This protocol is intended for trained professionals in a facility equipped for high-pressure hydrogenation. A thorough risk assessment must be conducted prior to execution.

  • Reactor Preparation: Charge a suitably sized pressure reactor (autoclave) with 3-cyanoquinoline (1.0 eq) and a solvent such as methanol containing ammonia (e.g., 7N NH₃ in MeOH, 5-10 mL per gram of substrate).

  • Inerting: Seal the reactor and purge the headspace thoroughly with nitrogen (3 cycles of pressurizing to ~50 psi then venting).

  • Catalyst Charging: Under a positive flow of nitrogen, carefully add Raney Nickel (50% slurry in water, ~10% w/w relative to the substrate) to the reactor. This is the most critical step for safety; ensure the catalyst is never exposed to air. Wash any residual catalyst into the reactor with a small amount of deoxygenated methanol.

  • Hydrogenation: Seal the reactor again. Purge the headspace with hydrogen gas (3 cycles of pressurizing to ~100 psi then venting). Pressurize the reactor to the target pressure (e.g., 200-500 psi) with hydrogen.

  • Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 40-60 °C). The reaction is exothermic; use the reactor's cooling system to maintain a stable temperature. Monitor the reaction by observing the uptake of hydrogen from the reservoir.

  • Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature. Vent the excess hydrogen and purge the headspace with nitrogen (3 cycles).

  • Filtration: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol, ensuring the cake remains wet at all times.

  • Isolation: Combine the filtrate and washes, and concentrate the solution under reduced pressure to yield the crude this compound. The product can then be purified as required.

Protocol 2: Boc-Protection of this compound

  • Setup: In a reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (5-10 mL per gram). Add a base such as triethylamine (1.2 eq).

  • Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be further purified by recrystallization or column chromatography if necessary.

References

Technical Support Center: A Troubleshooting Guide for the Derivatization of Quinolin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the derivatization of Quinolin-3-ylmethanamine. As a molecule of interest in medicinal chemistry, the successful modification of its primary amine is often a critical step in synthesizing novel compounds. This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my derivatization of this compound resulting in a low yield?

A1: Low yields can be attributed to several factors. Firstly, the purity of your starting material and reagents is paramount. Impurities can lead to unwanted side reactions or inhibit the desired transformation. Secondly, ensure your reaction is conducted under strictly anhydrous conditions, as many derivatizing agents are sensitive to moisture. Lastly, suboptimal reaction conditions such as temperature, reaction time, and stoichiometry of reagents can significantly impact the yield. It is advisable to perform small-scale optimization experiments to identify the ideal parameters for your specific derivatization.[1]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The appearance of multiple spots suggests the formation of side products. With this compound, common side products can arise from over-reaction (e.g., di-acylation if the derivatizing agent is highly reactive), or reactions involving the quinoline ring itself. Depending on the reaction conditions, electrophilic substitution on the quinoline ring, particularly at positions 5 and 8, can occur.[2] Additionally, if your starting material is impure, these impurities may also be derivatized, leading to extra spots on your TLC plate.

Q3: How can I confirm that I have successfully derivatized the primary amine?

A3: Successful derivatization can be confirmed using a combination of spectroscopic techniques. In the ¹H NMR spectrum, you should observe a downfield shift of the methylene protons adjacent to the nitrogen, and the disappearance of the primary amine protons. The appearance of new signals corresponding to the derivatizing group (e.g., a methyl singlet for an acetyl group) is also a key indicator. In the mass spectrum, you will observe an increase in the molecular weight corresponding to the mass of the added derivative. For example, the mass of N-acetyl-Quinolin-3-ylmethanamine would be the mass of this compound (158.20 g/mol ) plus the mass of an acetyl group (42.04 g/mol ), resulting in a molecular weight of approximately 200.24 g/mol .[3][4]

Q4: What is the best method to purify my derivatized product?

A4: The choice of purification method depends on the properties of your derivatized product. Column chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting materials and side products.[5] The appropriate solvent system can be determined by running TLC plates with different solvent mixtures. For crystalline products, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.

Troubleshooting Common Derivatization Reactions

Acylation Reactions

Acylation is a common method for derivatizing primary amines, typically involving the use of an acyl chloride or anhydride in the presence of a base.

Problem 1: Incomplete Reaction

  • Symptom: Presence of starting material (this compound) in the final product mixture, as observed by TLC or NMR.

  • Possible Causes & Solutions:

    • Insufficient Reagent: Ensure at least a stoichiometric amount of the acylating agent is used. Often, a slight excess (1.1-1.5 equivalents) is beneficial to drive the reaction to completion.

    • Inadequate Base: A base is typically required to neutralize the acid byproduct (e.g., HCl from an acyl chloride). Ensure a suitable base (e.g., triethylamine, pyridine) is used in at least a stoichiometric amount.

    • Low Reaction Temperature: Some acylation reactions may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by TLC and consider increasing the temperature if the reaction is sluggish.

Problem 2: Formation of Di-acylated Product

  • Symptom: A new, less polar spot on the TLC plate and a corresponding mass in the mass spectrum.

  • Possible Causes & Solutions:

    • Highly Reactive Acylating Agent: Using a highly reactive acylating agent, such as an acyl chloride, in large excess can lead to the formation of a di-acylated product.

    • Solution: Add the acylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate. Use a less reactive acylating agent, such as an anhydride, if possible.

Problem 3: Side Reactions on the Quinoline Ring

  • Symptom: Complex mixture of products observed by TLC and NMR, with unexpected aromatic signals in the NMR spectrum.

  • Possible Causes & Solutions:

    • Harsh Reaction Conditions: Friedel-Crafts acylation conditions (strong Lewis acids) can lead to acylation of the electron-rich quinoline ring.

    • Solution: Avoid the use of strong Lewis acids. Standard acylation conditions with a non-nucleophilic base are generally selective for the primary amine.

Experimental Protocol: N-Acetylation of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Spectroscopic Data for N-((quinolin-3-yl)methyl)acetamide:

Data Type Expected Observations
¹H NMR Disappearance of NH₂ protons; appearance of an amide NH proton (broad singlet); downfield shift of the CH₂ protons; a singlet for the acetyl CH₃ group.
¹³C NMR Appearance of a carbonyl carbon signal (~170 ppm).
Mass Spec [M+H]⁺ at m/z 201.10.
Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.

Problem 1: Low Conversion to the Amine Product

  • Symptom: Presence of the starting amine and/or the intermediate imine in the reaction mixture.

  • Possible Causes & Solutions:

    • Inefficient Imine Formation: The formation of the imine intermediate is often the rate-limiting step. The reaction is typically acid-catalyzed, so the addition of a catalytic amount of a weak acid like acetic acid can be beneficial.[6]

    • Weak Reducing Agent: Sodium borohydride (NaBH₄) may not be effective for reducing the imine, especially if it is sterically hindered. A more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they can reduce the iminium ion in situ.[7][8]

    • Hydrolysis of the Imine: The imine intermediate can be susceptible to hydrolysis, especially in the presence of excess water. Ensure the use of anhydrous solvents.

Problem 2: Reduction of the Carbonyl Starting Material

  • Symptom: Formation of an alcohol byproduct from the starting aldehyde or ketone.

  • Possible Causes & Solutions:

    • Non-selective Reducing Agent: Sodium borohydride can reduce both the imine and the starting carbonyl compound.

    • Solution: Use a more selective reducing agent like STAB or NaBH₃CN, which are less likely to reduce the carbonyl group under the reaction conditions.[7]

Experimental Protocol: Reductive Amination of this compound with Acetone

  • To a solution of this compound (1.0 eq) and acetone (2.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature overnight, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Sulfonylation Reactions

Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride to form a sulfonamide.

Problem 1: Reaction Fails to Go to Completion

  • Symptom: Significant amount of unreacted this compound remains.

  • Possible Causes & Solutions:

    • Steric Hindrance: The sulfonamide formation can be sterically demanding. Ensure the reaction is given sufficient time to proceed, and gentle heating may be required.

    • Inappropriate Base: A non-nucleophilic base like pyridine is often used to scavenge the HCl byproduct. Ensure an adequate amount is present.

Problem 2: Decomposition of the Sulfonyl Chloride

  • Symptom: Low yield and the presence of sulfonic acid byproducts.

  • Possible Causes & Solutions:

    • Presence of Water: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.

    • Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Visualization of Derivatization Workflows

Acylation Workflow

acylation_workflow start This compound reaction Acylation Reaction (0°C to RT) start->reaction reagents Acyl Chloride/Anhydride + Base (e.g., TEA) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product N-Acyl-Quinolin-3-ylmethanamine purification->product

Caption: General workflow for the acylation of this compound.

Reductive Amination Logical Diagram

reductive_amination_logic cluster_0 Reaction Steps cluster_1 Potential Issues Amine This compound Imine_Formation Imine Formation (Acid Catalyst) Amine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Carbonyl_Reduction Carbonyl Reduction (Non-selective Reductant) Carbonyl->Carbonyl_Reduction Imine Intermediate Imine Imine_Formation->Imine Reduction Reduction (e.g., STAB) Imine->Reduction Hydrolysis Imine Hydrolysis (Presence of Water) Imine->Hydrolysis Product Substituted Amine Reduction->Product

Caption: Logical flow and potential pitfalls in reductive amination.

References

Technical Support Center: Recrystallization of Quinolin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Quinolin-3-ylmethanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for recrystallization, a critical step in obtaining high-purity material. As a primary amine attached to a quinoline core, this compound presents unique purification challenges and opportunities, which we will address herein with scientifically grounded explanations and actionable protocols.

Physicochemical Profile & Initial Considerations

Understanding the fundamental properties of this compound is the first step in developing a robust purification strategy. Its structure, featuring a basic primary amine and an aromatic quinoline ring system, dictates its solubility and chemical behavior.

PropertyValueSignificance for Recrystallization
Molecular Formula C₁₀H₁₀N₂-
Molecular Weight 158.20 g/mol [1]Used for calculating molar equivalents and theoretical yield.
Physical Form Solid[2]Suitable for purification by recrystallization[3].
Chemical Nature Basic (Primary Amine)The basic nitrogen allows for purification via the formation of crystalline acid salts (e.g., hydrochloride), which can be a highly effective alternative to free base recrystallization[4][5].

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when developing a recrystallization protocol for a new batch of this compound?

A1: The most critical first step is solvent screening. The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[6]. This differential solubility is the fundamental principle of this purification technique. Start with small-scale tests (10-20 mg of crude material) in various solvents of differing polarities (e.g., toluene, ethyl acetate, isopropanol, acetonitrile, ethanol/water mixtures) to identify a suitable candidate or solvent pair before committing your bulk material.

Q2: My this compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice[7]. This is often because the solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point (or the melting point of the impure mixture). It can also be triggered by cooling the solution too rapidly[8]. To resolve this, reheat the mixture until the oil redissolves completely, add a small amount (10-15%) of additional hot solvent to reduce the concentration, and allow the solution to cool much more slowly. Insulating the flask can promote the slow, ordered crystal growth required[9].

Q3: Is it better to recrystallize this compound as a free base or as a salt?

A3: This depends on the impurities. As a basic compound, this compound can be converted to a salt, such as a hydrochloride (HCl) salt[5]. These salts often have very different solubility profiles and tend to be highly crystalline, making them easier to recrystallize than the free base. If you are struggling to purify the free base or if your impurities are neutral or acidic, converting to a salt, recrystallizing, and then neutralizing to regenerate the purified free base is a powerful and highly recommended strategy[4]. A patent for a similar quinoline compound specifically mentions recrystallizing the dihydrochloride from a methanol-acetone mixture, highlighting the utility of this approach[10].

Q4: My final yield of pure crystals is very low. What are the common causes of product loss?

A4: Low recovery is a frequent issue with several potential causes:

  • Using too much solvent: This is the most common error. If the solution is not saturated at high temperature, a significant portion of your compound will remain dissolved even after cooling[9][11]. Always use the minimum amount of hot solvent required to fully dissolve your solid.

  • Premature crystallization: If the compound crystallizes during hot filtration to remove insoluble impurities, you will lose product. Use a pre-heated funnel and a slight excess of hot solvent to prevent this[7].

  • Incomplete cooling: Ensure the flask is cooled sufficiently, typically to room temperature first, then in an ice-water bath, to maximize the precipitation of the solute[12].

  • Excessive washing: Washing the collected crystals is necessary to remove residual impurities, but using too much wash solvent or solvent that is not ice-cold will redissolve some of your product[13].

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific experimental challenges.

Problem: Poor or No Crystal Formation Upon Cooling

If your solution remains clear after cooling, it is either not saturated or it is supersaturated.

  • Diagnosis: The solution is likely not saturated because too much solvent was added initially[9].

  • Solution 1: Reduce Solvent Volume. Gently heat the solution to boil off a portion of the solvent. Continue until you observe slight turbidity or crystal formation at the surface, then add a drop or two of hot solvent to redissolve and cool again.

  • Diagnosis: The solution is supersaturated, a state where the concentration of the solute is higher than its normal solubility limit, but crystal nucleation has not occurred[13].

  • Solution 2: Induce Crystallization.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation point for crystal growth[13].

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" acts as a template for further crystallization.

Problem: Formation of an Oil (Oiling Out)

Oiling out prevents purification because impurities are incorporated into the liquid phase rather than being excluded by a crystal lattice.

  • Cause: The boiling point of the chosen solvent is higher than the melting point of the compound, or the solution is too concentrated[6].

  • Troubleshooting Workflow:

G start Oil forms upon cooling reheat Reheat to redissolve oil start->reheat add_solvent Add 10-20% more hot solvent reheat->add_solvent slow_cool Cool slowly (insulate flask) add_solvent->slow_cool outcome Crystals should form slow_cool->outcome

Caption: Decision workflow for troubleshooting oiling out.

Problem: Persistent Color in Final Product

If your purified crystals remain colored, it indicates the presence of soluble, colored impurities.

  • Solution: Decolorization with Activated Charcoal. Activated charcoal has a high surface area and can adsorb large, colored impurity molecules[13].

Protocol: Decolorization
  • Dissolve the crude this compound in the minimum amount of hot solvent.

  • Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

  • Swirl the mixture and gently reheat to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities[12].

  • Allow the clear, hot filtrate to cool slowly to form decolorized crystals.

Advanced Protocol: Purification via Hydrochloride Salt Formation

This method leverages the basicity of the amine to form a highly crystalline hydrochloride salt, which often separates cleanly from neutral or basic impurities.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude this compound in a suitable solvent like isopropanol or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl dropwise, or a solution of HCl in isopropanol) until the pH is acidic (test with pH paper). The hydrochloride salt will often precipitate immediately.

  • Recrystallization of the Salt: Gently heat the mixture, adding more solvent if necessary, until the salt completely dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize the yield of the crystalline salt.

  • Collection: Collect the purified this compound hydrochloride crystals by vacuum filtration. Wash the crystals with a minimal amount of cold solvent[14].

  • (Optional) Regeneration of Free Base: To recover the free amine, dissolve the hydrochloride salt in water, and add a base (e.g., 1M NaOH solution) until the solution is basic. The free amine will precipitate and can be extracted with an organic solvent (like dichloromethane or ethyl acetate), dried, and the solvent evaporated to yield the purified solid.

Solvent Selection Guide

The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.

G cluster_0 Solvent Screening Process cluster_1 Evaluation start Crude Solid test_solvents Test solubility in various hot & cold solvents start->test_solvents good_solvent High solubility hot, low solubility cold? test_solvents->good_solvent insoluble Insoluble in hot solvent? good_solvent->insoluble No proceed Use as single solvent good_solvent->proceed Yes soluble Soluble in cold solvent? insoluble->soluble No use_pair Use as solvent pair (dissolve in good, add poor) insoluble->use_pair Yes discard Discard solvent choice soluble->discard Yes

Caption: Logical workflow for selecting a recrystallization solvent.

References

Technical Support Center: Stability of Quinolin-3-ylmethanamine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Quinolin-3-ylmethanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with these compounds. By understanding the underlying chemical principles and implementing the recommended protocols, you can ensure the integrity and reproducibility of your experimental results.

Introduction: The Quinoline Scaffold and Inherent Instabilities

The quinoline ring is a robust heterocyclic system, but like many nitrogen-containing aromatic compounds, it is susceptible to degradation under common experimental and storage conditions. This compound, with its primary amine substituent, introduces additional reactivity considerations. Discoloration, typically appearing as a yellowing or browning of the compound, is a common visual indicator of degradation, often resulting from photodegradation or oxidation.[1] Inconsistent experimental outcomes and a loss of compound potency are also significant signs that stability may be compromised.[1] This guide will address the primary factors influencing the stability of these molecules—light, pH, oxidation, and temperature—and provide actionable troubleshooting advice.

Troubleshooting Guide: A Proactive Approach to Stability

This section addresses specific issues you may encounter during your research, providing insights into the causes and offering detailed solutions.

Issue 1: Sample Discoloration (Yellowing/Browning) Upon Storage or in Solution

Question: My solid sample/solution of this compound has turned yellow or brown over time. What is causing this, and how can I prevent it?

Answer:

This is a classic sign of degradation, primarily due to photodegradation and/or oxidation . The quinoline nucleus is photosensitive and can degrade when exposed to UV or even ambient light.[1] The primary amine of the methanamine group is also susceptible to oxidation.

Causality Explained:

  • Photodegradation: Exposure to light, particularly UV wavelengths, can excite the aromatic quinoline system, leading to the formation of reactive species. This can result in the formation of hydroxyquinolines and other colored byproducts.[1][2]

  • Oxidation: The nitrogen atom in the quinoline ring and the primary amine can be oxidized, especially in the presence of atmospheric oxygen.[1] This process can be accelerated by light and the presence of trace metal impurities. The initial oxidation products can further react to form complex, often colored, polymeric materials.

Troubleshooting & Prevention Protocol:

  • Storage:

    • Solid Form: Always store solid this compound and its derivatives in amber glass vials to protect from light.[3] The container should be tightly sealed and stored in a cool, dark, and dry place, ideally at 2-8°C.[3]

    • Solutions: Prepare solutions fresh whenever possible.[1] If stock solutions must be stored, they should be kept in amber vials or tubes wrapped in aluminum foil, at low temperatures (e.g., -20°C or -80°C).

  • Handling:

    • Minimize exposure to ambient light during weighing and solution preparation. Work in a dimly lit area or use protective coverings.

    • Consider using solvents that have been purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, especially for long-term solution storage.

Issue 2: Inconsistent Results and Loss of Potency in Biological Assays

Question: I'm observing a gradual decrease in the activity of my this compound derivative in my cell-based/enzymatic assays. Could this be a stability issue?

Answer:

Yes, a loss of potency is a strong indicator of compound degradation. The stability of quinoline derivatives in aqueous solutions is highly dependent on pH and temperature.[1]

Causality Explained:

  • pH-Dependent Hydrolysis: While the quinoline ring itself is relatively stable to hydrolysis, the overall stability of derivatives can be pH-sensitive. The protonation state of the quinoline nitrogen and the primary amine can influence the molecule's electronic properties and susceptibility to degradation. Degradation can be accelerated in both acidic and basic conditions.[1] For instance, the photodegradation of quinoline is known to be faster at pH 4.5 than at pH 7.0.[1]

  • Thermal Degradation: Elevated temperatures, even those used for short-term incubations in assays, can accelerate the rate of all chemical degradation pathways.[1]

Troubleshooting & Prevention Protocol:

  • pH Control:

    • Use buffered solutions to maintain a stable pH throughout your experiment. The optimal pH for stability will be compound-specific and should be determined empirically.[1] A good starting point for many biological assays is a physiological pH of 7.4.

    • Be aware that the solubility of quinoline derivatives can also be pH-dependent.[4]

  • Temperature Management:

    • Prepare stock solutions at room temperature and then store them at appropriate low temperatures.

    • During experiments, minimize the time your compound is exposed to elevated temperatures.

    • For sensitive compounds, consider running assays at lower temperatures if the experimental design allows.

  • Fresh is Best:

    • The most reliable approach is to prepare fresh solutions of your compound immediately before each experiment.[1]

Issue 3: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Question: I am analyzing my sample of this compound and see multiple unexpected peaks. Are these impurities from the synthesis or degradation products?

Answer:

These peaks could be either synthetic impurities or degradation products. A systematic approach is needed to distinguish between them. Forced degradation studies are a key tool in identifying potential degradation products.[5][6]

Causality Explained:

  • Synthetic Impurities: The synthesis of quinolines can involve multi-step processes, which may lead to the presence of starting materials, intermediates, or by-products in the final compound.[7]

  • Degradation Products: As discussed, exposure to light, oxygen, non-optimal pH, and high temperatures can lead to the formation of new chemical entities. Common degradation pathways for quinolines include hydroxylation and oxidation of the ring system.[8][9][10]

Troubleshooting & Identification Workflow:

  • Analyze a Freshly Prepared Sample: Immediately after synthesis and purification, or upon receiving a new batch of the compound, perform an initial HPLC/LC-MS analysis. This will provide a baseline chromatogram.

  • Perform a Forced Degradation Study: This involves subjecting your compound to a range of harsh conditions to intentionally induce degradation.[5][6] This will help you to identify the retention times of potential degradation products.

    • Protocol for a Forced Degradation Study:

      • Prepare a Stock Solution: Create a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.[1]

      • Stress Conditions:

        • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or slightly elevated temperature (e.g., 60°C) for several hours.[1]

        • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and follow the same incubation procedure as for acid hydrolysis.[1]

        • Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide and keep it at room temperature.[1]

        • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[1]

        • Photolytic Degradation: Expose the stock solution in a clear vial to a UV light source.[1]

      • Analysis: Analyze the stressed samples by HPLC/LC-MS at various time points and compare the chromatograms to a control sample (stored under optimal conditions). New peaks that appear in the stressed samples are likely degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound? A1: Solid this compound should be stored in a tightly sealed, amber glass vial in a cool (2-8°C), dark, and dry environment.[3] The dihydrochloride salt form is also available and is noted for its enhanced stability and solubility, with recommended storage at 0-8°C.[11][12]

Q2: How often should I prepare fresh solutions of my quinoline derivative? A2: For the most reliable and reproducible results, it is highly recommended to prepare fresh solutions immediately before each experiment.[1] If you must use a stock solution, it should be stored protected from light at -20°C or below, and its stability under these conditions should be periodically verified by analytical methods like HPLC.

Q3: My this compound is an oil, not a solid. How should I handle and purify it? A3: While this compound is typically a solid, some derivatives or impure samples may be oils. Oily products can be challenging to handle and purify. Consider converting the free base to a salt (e.g., a hydrochloride salt) to induce crystallization and facilitate purification. This can often be achieved by dissolving the oil in a suitable solvent and adding a solution of the corresponding acid.

Q4: What analytical methods are best for assessing the purity and stability of this compound? A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[13][14][15][16][17] This method can separate the parent compound from its degradation products and impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of these unknown species.

Data Summary and Visualization

Table 1: Key Stability Factors and Mitigation Strategies
Stability FactorPotential IssuesRecommended Mitigation Strategies
Light (Photostability) Discoloration, formation of hydroxyquinolines, loss of potency.[1]Store solids and solutions in amber vials or protected from light.[1][3] Minimize light exposure during handling.
pH Accelerated degradation in acidic or basic conditions.[1] Changes in solubility.[4]Use buffered solutions to maintain a stable pH, typically around neutral for biological assays.[1]
Oxidation Discoloration, formation of complex degradation products.[1]Store under an inert atmosphere (argon or nitrogen). Use degassed solvents for solutions.[1]
Temperature Increased rate of all degradation pathways.[1]Store solids and solutions at recommended low temperatures (e.g., 2-8°C for solids, ≤ -20°C for solutions).[1][3]

Diagrams

G cluster_storage Storage & Handling cluster_stress Stress Factors cluster_degradation Degradation Pathway Solid Solid Compound Solution Stock Solution Solid->Solution Dissolution Degradation Degradation Products (e.g., Hydroxyquinolines, Oxides) Solid->Degradation Experiment Experimental Use Solution->Experiment Solution->Degradation Light Light Exposure Light->Solid Light->Solution Oxygen Oxygen (Air) Oxygen->Solid Oxygen->Solution pH Extreme pH pH->Solid pH->Solution Temp High Temperature Temp->Solid Temp->Solution

Caption: Key factors influencing the stability of this compound.

G cluster_workflow Troubleshooting Workflow for Unexpected HPLC Peaks Start Unexpected Peaks in HPLC AnalyzeNew Analyze Freshly Prepared Sample Start->AnalyzeNew ForcedDeg Perform Forced Degradation Study AnalyzeNew->ForcedDeg Compare Compare Chromatograms AnalyzeNew->Compare ForcedDeg->Compare Identify Identify Impurities vs. Degradation Products Compare->Identify

References

Technical Support Center: Byproduct Identification in Quinolin-3-ylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Quinolin-3-ylmethanamine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during the synthesis, primarily focusing on the reduction of quinoline-3-carbonitrile. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are its primary challenges?

The most prevalent and direct method for synthesizing this compound is the reduction of quinoline-3-carbonitrile. This precursor is accessible through various established methods for quinoline synthesis.[1][2] The primary challenge lies in the choice of reducing agent and the control of reaction conditions, which can lead to a variety of byproducts through incomplete reduction, over-reduction, or side-reactions.[3][4]

Q2: I've performed a reduction of quinoline-3-carbonitrile, but my yield is low and the NMR spectrum is complex. What are the most likely byproducts I should be looking for?

When reducing quinoline-3-carbonitrile, particularly with powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or via catalytic hydrogenation, you should anticipate three main classes of byproducts:

  • Incomplete Reduction Products: The intermediate in the reduction is an imine, which upon hydrolytic workup can revert to Quinoline-3-carboxaldehyde .[5]

  • Dimerization/Coupling Products: During both catalytic hydrogenation and LiAlH₄ reduction, the newly formed primary amine can react with the imine intermediate, leading to the formation of a secondary amine dimer, Bis(quinolin-3-ylmethyl)amine . This is a well-documented side reaction in nitrile reductions.[3][4]

  • Over-reduction Products: The quinoline ring itself is susceptible to reduction under certain conditions, which can yield 1,2,3,4-Tetrahydrothis compound .[6]

Q3: My purified product has a persistent yellow or brown color. What could be the cause?

Quinoline and its derivatives can be sensitive to light and air, and aged or impure samples often develop a yellow or brown color.[7][8] This can be due to trace impurities from the initial quinoline-3-carbonitrile synthesis (e.g., from a Skraup or Doebner-von Miller reaction, which are known to produce tarry substances) or from oxidative degradation of the quinoline ring system.[9][10][11] It is crucial to store the compound protected from light.[11]

Troubleshooting Guide: From Observation to Identification

This section provides a systematic approach to identifying byproducts based on common analytical observations.

Issue 1: Presence of a Carbonyl-Containing Impurity
  • Observation: Your crude product analysis (TLC, LC-MS) shows a spot/peak with a different polarity. Your IR spectrum shows a stretch around 1690-1710 cm⁻¹, and the ¹H NMR shows a singlet around 9-10 ppm. The mass spectrum reveals a molecular ion corresponding to C₁₀H₇NO.

  • Root Cause Analysis: These signals are characteristic of an aldehyde. This strongly suggests that the reduction of the nitrile was incomplete. The intermediate imine (R-CH=NH) is stable under anhydrous conditions but is readily hydrolyzed to an aldehyde (R-CHO) during aqueous workup.[5] This is particularly common if the reducing agent was not sufficiently active or used in a substoichiometric amount.

  • Suggested Action:

    • Confirm Identity: Compare the retention time and mass spectrum of the impurity with a commercial standard of Quinoline-3-carboxaldehyde, if available.

    • Optimize Reaction: Increase the equivalents of the reducing agent (e.g., 1.5-2.0 eq. of LiAlH₄). Ensure the reaction goes to completion by monitoring with TLC before quenching.[12]

    • Modify Workup: A careful, non-hydrolytic quench at low temperature can sometimes minimize this byproduct, though driving the reaction to completion is the more robust solution.

Issue 2: Detection of a High Molecular Weight Byproduct
  • Observation: LC-MS analysis shows a peak with a mass corresponding to a dimer, specifically [2M-NH₃] where M is the mass of the product (approx. m/z 299 for C₂₀H₁₇N₃). The ¹H NMR may show broadened signals for the CH₂ and NH protons.

  • Root Cause Analysis: This high molecular weight species is likely the secondary amine, Bis(quinolin-3-ylmethyl)amine. It forms when a molecule of the product amine attacks the imine intermediate, eliminating ammonia. This is a known pathway in catalytic hydrogenation of nitriles.[3][4]

  • Suggested Action:

    • For Catalytic Hydrogenation: The formation of secondary and tertiary amines can often be suppressed by adding a source of ammonia (e.g., NH₄OH or bubbling NH₃ gas) to the reaction mixture.[3] This shifts the equilibrium away from the coupling reaction.

    • For LiAlH₄ Reduction: Ensure slow addition of the nitrile to the hydride slurry at 0 °C to maintain a high concentration of the reducing agent relative to the substrate and intermediates, which favors complete reduction to the primary amine.[12]

Issue 3: Unexpected Aliphatic Signals in ¹H NMR
  • Observation: Besides the expected singlet for the -CH₂-NH₂ group around 3.9-4.1 ppm, you observe complex multiplets in the 1.5-3.5 ppm region of the ¹H NMR spectrum. The aromatic signals integrate to fewer than 6 protons. Mass spectrometry confirms a peak at M+4 (m/z 162).

  • Root Cause Analysis: These signals indicate the reduction of the quinoline nucleus itself to a tetrahydroquinoline derivative.[6] While the benzene ring of quinoline is quite stable, the pyridine ring is more susceptible to reduction, especially with catalytic hydrogenation (e.g., H₂/PtO₂) or very harsh LiAlH₄ conditions (prolonged heating).

  • Suggested Action:

    • Milder Reducing Agents: Switch to a milder reducing agent. Borane complexes like BH₃-THF or BH₃-SMe₂ are effective for nitrile reduction and are less likely to reduce the aromatic ring.[3]

    • Control Hydrogenation: If using catalytic hydrogenation, switch from platinum-based catalysts to palladium (Pd/C) or Raney Nickel, which are generally less aggressive towards the quinoline ring under controlled temperature and pressure.[3][4]

Data Summary & Visualization

Table 1: Common Byproducts in this compound Synthesis
Byproduct NameStructureMolecular FormulaMW ( g/mol )Key Analytical Features
Quinoline-3-carboxaldehyde Quinoline-CHOC₁₀H₇NO157.17MS: [M+H]⁺ at m/z 158. ¹H NMR: Aldehyde proton at δ 9-10 ppm. IR: C=O stretch at ~1700 cm⁻¹.
Bis(quinolin-3-ylmethyl)amine (Quinoline-CH₂)₂NHC₂₀H₁₇N₃299.37MS: [M+H]⁺ at m/z 300. Often difficult to isolate and characterize by NMR alone.
1,2,3,4-Tetrahydrothis compound Tetrahydro-Quinoline-CH₂NH₂C₁₀H₁₄N₂162.23MS: [M+H]⁺ at m/z 163. ¹H NMR: Loss of aromaticity, complex aliphatic signals at δ 1.5-3.5 ppm.
Quinoline-3-carbonitrile (Unreacted)Quinoline-CNC₁₀H₆N₂154.17IR: Sharp C≡N stretch at ~2230 cm⁻¹. Less polar than the amine product on TLC.

Diagrams of Reaction Pathways

Byproduct_Formation Figure 1: Synthetic Pathways to this compound and Key Byproducts Start Quinoline-3-carbonitrile Imine Imine Intermediate (R-CH=NH) Start->Imine [H] (e.g., LiAlH4) OverReduced 1,2,3,4-Tetrahydrothis compound (Over-reduction) Start->OverReduced Harsh [H] (e.g., H₂/PtO₂) Product This compound (Desired Product) Imine->Product [H] Aldehyde Quinoline-3-carboxaldehyde (Incomplete Reduction) Imine->Aldehyde H₂O Workup Dimer Bis(quinolin-3-ylmethyl)amine (Coupling Byproduct) Imine->Dimer + Product - NH₃ Product->Dimer

Caption: Figure 1: Synthetic Pathways

Troubleshooting_Workflow Figure 2: Analytical Workflow for Byproduct Identification decision decision Start Crude Reaction Mixture TLC_LCMS Run TLC & LC-MS Analysis Start->TLC_LCMS Check_Purity Assess Purity & Identify Impurity m/z TLC_LCMS->Check_Purity Impurity_Present Impurity Detected Check_Purity->Impurity_Present decision_MW Match Found? Impurity_Present->decision_MW Compare Impurity MW to Expected Byproducts path_aldehyde Hypothesis: Aldehyde decision_MW->path_aldehyde m/z ≈ 158 path_dimer Hypothesis: Dimer decision_MW->path_dimer m/z ≈ 300 path_overreduced Hypothesis: Over-reduced Ring decision_MW->path_overreduced m/z ≈ 163 path_unknown Hypothesis: Starting Material or Unknown Byproduct decision_MW->path_unknown No Match confirm_aldehyde Confirm δ 9-10 ppm & C=O stretch path_aldehyde->confirm_aldehyde Analyze by ¹H NMR & IR confirm_dimer Confirm Formula C₂₀H₁₇N₃ path_dimer->confirm_dimer High-res MS confirm_overreduced Confirm Aliphatic Signals & Reduced Aromatic Integration path_overreduced->confirm_overreduced Analyze by ¹H NMR confirm_unknown confirm_unknown path_unknown->confirm_unknown Compare to Starting Material by TLC/LC-MS

Caption: Figure 2: Analytical Workflow

Experimental Protocols

Protocol 1: General HPLC-UV Method for Reaction Monitoring

This protocol provides a starting point for assessing the purity of this compound and detecting byproducts. Method optimization may be required.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[13]

  • Column: C18 reverse-phase column (e.g., Dikma Diamonsil C18, 5 µm, 4.6 mm × 250 mm) or equivalent.[14]

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% Trifluoroacetic Acid or Formic Acid).

    • Example Gradient: Start at 10% ACN, ramp to 90% ACN over 15 minutes, hold for 2 minutes, return to 10% ACN and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.[14]

  • Injection Volume: 10 µL.[14]

  • Detection Wavelength: 225 nm or 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity.[14]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase starting condition (e.g., 90:10 Water:ACN). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: LiAlH₄ Reduction and Quench

This procedure is adapted from standard methods for nitrile reduction.[12]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous Tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of quinoline-3-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Perform the following additions with extreme caution as gas evolution is vigorous.

    • Slowly and dropwise, add 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

    • Slowly add 'x' mL of 15% (w/v) aqueous NaOH solution.

    • Slowly add '3x' mL of water.

  • Workup: Stir the resulting granular white precipitate for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Isolation: Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Quinolin-3-ylmethanamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Quinoline derivatives, a class of compounds with a broad spectrum of biological activities, are of significant interest in medicinal chemistry.[1][2] This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Quinolin-3-ylmethanamine, a key structural motif. By leveraging established fragmentation principles of related quinoline compounds, we will build a predictive framework for its behavior under mass spectrometric analysis. Furthermore, this guide will objectively compare mass spectrometry with other analytical techniques, offering supporting data and experimental protocols to ensure robust and validated analytical workflows.

The Significance of this compound

This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its derivatives have shown promise in diverse therapeutic areas, including anticancer and anti-HIV applications.[2][3] Accurate characterization of this compound and its analogues is therefore a critical step in the drug discovery and development pipeline. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, stands as a cornerstone technique for this purpose.[4]

Predicted Mass Spectrometry Fragmentation Pattern of this compound

While a publicly available experimental mass spectrum for this compound is not readily found, we can predict its fragmentation behavior by analogical reasoning from the well-documented fragmentation of quinoline and its substituted derivatives.[5][6][7][8] We will consider two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (molecular ion, M⁺˙) and subsequent fragmentation. The fragmentation of quinoline itself is known to proceed via the loss of HCN to form an ion at m/z 102, followed by the expulsion of C₂H₂ to yield an ion at m/z 76.[6] For this compound (molecular weight: 158.20 g/mol ), the following fragmentation pathways are anticipated:

  • Formation of the Molecular Ion (M⁺˙): The molecular ion is expected at m/z 158.

  • Benzylic Cleavage: The most favorable fragmentation will likely be the cleavage of the C-C bond between the quinoline ring and the aminomethyl group (benzylic cleavage). This would result in the formation of a stable quinolin-3-ylmethyl cation at m/z 142. This is expected to be a prominent peak.

  • Loss of Ammonia: Another characteristic fragmentation for primary amines is the loss of a neutral ammonia molecule (NH₃) from the [M-H]⁺ ion, which would lead to an ion at m/z 141.

  • Formation of the Quinoline Cation: Cleavage of the entire aminomethyl side chain could lead to the formation of the quinoline cation at m/z 129.

  • Ring Fragmentation: Subsequent fragmentation of the quinoline ring system would likely follow patterns similar to quinoline itself, with losses of HCN and C₂H₂ from the quinoline-containing fragments.[6]

G M This compound m/z 158 (M⁺˙) F1 [M - NH₂]⁺ m/z 142 M->F1 - •NH₂ F2 [M - H - NH₃]⁺ m/z 141 M->F2 - H•, - NH₃ F3 Quinoline Cation m/z 129 F1->F3 - CH₂ F4 [m/z 129 - HCN]⁺ m/z 102 F3->F4 - HCN

Electrospray Ionization (ESI) Fragmentation

ESI is a softer ionization technique, typically producing a protonated molecule [M+H]⁺ in positive ion mode. Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). For this compound, the [M+H]⁺ ion would be at m/z 159.

  • Loss of Ammonia: The most likely fragmentation of the protonated molecule is the loss of a neutral ammonia molecule (NH₃), resulting in a stable carbocation at m/z 142. This is often the base peak in the ESI-MS/MS of primary amines.

  • Further Fragmentation: The fragment at m/z 142 could undergo further fragmentation, although this would require higher collision energies.

G MH [M+H]⁺ m/z 159 F1 [M+H - NH₃]⁺ m/z 142 MH->F1 - NH₃

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound often involves cross-validation with other analytical techniques.[1]

TechniqueAdvantagesDisadvantages
Mass Spectrometry (MS) High sensitivity, provides molecular weight and structural information, suitable for complex mixtures when coupled with chromatography (GC-MS, LC-MS).[4]Isomers can be difficult to distinguish without tandem MS and reference standards, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework, invaluable for unambiguous structure determination and stereochemistry.Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming.
High-Performance Liquid Chromatography (HPLC) Excellent for separation and quantification, non-destructive.[1]Provides limited structural information on its own, requires reference standards for identification.

Experimental Protocols

To facilitate the practical application of this guide, here are detailed protocols for the analysis of quinoline derivatives using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.[9]

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).
  • Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.

2. GC-MS System and Conditions:

  • GC System: Agilent 7890B GC or equivalent.
  • MS System: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (splitless mode).
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 min.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 min at 280 °C.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Source Temperature: 230 °C.
  • MS Quadrupole Temperature: 150 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis P1 Dissolve Sample P2 Dilute to 1-10 µg/mL P1->P2 A1 Inject 1 µL P2->A1 A2 GC Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-400) A3->A4 D1 Library Search (e.g., NIST) A4->D1 D2 Manual Spectral Interpretation D1->D2

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is ideal for the analysis of less volatile or thermally labile quinoline derivatives and for quantification in complex matrices.[10][11][12]

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
  • Dilute with the initial mobile phase to a final concentration of 1-10 ng/mL.

2. LC-MS/MS System and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.
  • MS System: Waters Xevo TQ-S micro or equivalent.
  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • 0-0.5 min: 5% B.
  • 0.5-3.0 min: 5-95% B.
  • 3.0-4.0 min: 95% B.
  • 4.0-4.1 min: 95-5% B.
  • 4.1-5.0 min: 5% B.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Capillary Voltage: 3.0 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 400 °C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 800 L/hr.
  • Collision Gas: Argon.
  • MRM Transitions:
  • This compound: m/z 159 -> 142 (quantifier), m/z 159 -> 129 (qualifier).

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis P1 Dissolve Sample P2 Dilute to 1-10 ng/mL P1->P2 A1 Inject 2 µL P2->A1 A2 LC Separation A1->A2 A3 ESI Ionization (+) A2->A3 A4 MRM Detection A3->A4 D1 Peak Integration A4->D1 D2 Quantification D1->D2

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of this compound. By understanding the fundamental fragmentation pathways of the quinoline scaffold and its substituted analogues, researchers can confidently interpret mass spectral data for novel compounds within this class. The comparative analysis with other analytical techniques and the detailed experimental protocols provided herein serve as a valuable resource for establishing robust and reliable analytical methods in the pursuit of new therapeutic agents. The principles and methodologies outlined are designed to uphold the highest standards of scientific integrity, ensuring that the data generated is both accurate and reproducible.

References

A Senior Application Scientist's Guide: Comparative Analysis of Synthetic Routes to Quinolin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinolin-3-ylmethanamine

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning from anticancer to antimalarial.[1][2][3] this compound, in particular, serves as a critical building block, providing a versatile primary amine handle at the 3-position for further molecular elaboration. The strategic placement of this aminomethyl group allows for the construction of diverse libraries of compounds, making it a high-value intermediate in drug discovery programs.[4][5]

The selection of a synthetic route to this key intermediate is a decision with significant downstream implications for yield, purity, scalability, and cost. This guide provides an in-depth, comparative analysis of the most prevalent methods for synthesizing this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, weigh the practical advantages and limitations of each approach, and provide field-tested experimental procedures to empower researchers in making an informed, strategic choice.

Method 1: Catalytic Reduction of Quinoline-3-carbonitrile

This is arguably the most direct and atom-economical approach, contingent on the availability of the nitrile starting material. The core of this method is the transformation of a cyano group into a primary aminomethyl group via catalytic hydrogenation or chemical reduction.

Mechanistic Rationale: The catalytic hydrogenation involves the adsorption of the nitrile and hydrogen gas onto the surface of a metal catalyst (e.g., Raney Nickel, Palladium). The pi bonds of the C≡N group are sequentially reduced, passing through an imine intermediate which is further reduced to the primary amine. Chemical hydrides like Lithium Aluminum Hydride (LiAlH₄) act as a source of nucleophilic hydride (H⁻), which attacks the electrophilic carbon of the nitrile, ultimately leading to the amine after an aqueous workup.

The choice of catalyst is pivotal. Raney Nickel is a cost-effective and highly active catalyst for this transformation, often favored in large-scale productions. Palladium on carbon (Pd/C) is also effective, though sometimes prone to over-reduction of the quinoline ring under harsh conditions. LiAlH₄ is extremely effective but its high reactivity, pyrophoric nature, and intolerance to protic solvents necessitate stringent anhydrous conditions and careful handling.

Advantages:

  • High atom economy; the only byproduct is water (in workup).

  • Often results in high yields and clean product profiles.

  • The starting material, quinoline-3-carbonitrile, can be prepared from corresponding anilines.[6][7]

Disadvantages:

  • Catalytic hydrogenation often requires specialized high-pressure reactor equipment.

  • Raney Nickel is pyrophoric and requires careful handling and disposal.

  • LiAlH₄ is a hazardous reagent requiring strict anhydrous conditions.

  • Potential for over-reduction of the quinoline nucleus under certain conditions.

Workflow for Nitrile Reduction

start Quinoline-3-carbonitrile reagents H₂ Gas, Catalyst (Raney Ni or Pd/C) Solvent (MeOH or EtOH, NH₃) start->reagents Add conditions High Pressure (50-100 psi) Room Temp to 50°C reagents->conditions Subject to workup Filter Catalyst Concentrate Solvent conditions->workup After reaction completion product This compound workup->product

Caption: Catalytic hydrogenation workflow.

Experimental Protocol: Catalytic Hydrogenation of Quinoline-3-carbonitrile
  • Reactor Preparation: To a 250 mL Parr hydrogenation vessel, add quinoline-3-carbonitrile (10.0 g, 64.9 mmol) and methanol (100 mL).

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 1.0 g, ~10 wt%) in methanol. Expert Tip: Ensure the catalyst is always kept wet with solvent to prevent ignition upon exposure to air.

  • Ammonia Addition: Add 5 mL of concentrated ammonium hydroxide. This is a critical step to prevent the formation of secondary amine side products by suppressing the reaction of the product amine with the intermediate imine.

  • Hydrogenation: Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen to 60 psi. Stir the reaction mixture vigorously at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Carefully depressurize and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry and should be quenched with copious amounts of water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by distillation or crystallization if necessary.

Method 2: Reductive Amination of Quinoline-3-carbaldehyde

This robust and versatile method involves the condensation of quinoline-3-carbaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the target amine.[8]

Mechanistic Rationale: The reaction proceeds in two stages. First, the aldehyde carbonyl reacts with ammonia (or an ammonia surrogate like ammonium acetate) to form a hemiaminal, which then dehydrates to form a quinolin-3-ylmethyleneimine. In the second stage, a reducing agent, selectively chosen for its ability to reduce imines but not aldehydes, is used. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because their reactivity is attenuated by the electron-withdrawing groups, making them highly selective for the protonated imine intermediate over the starting aldehyde.[9] This selectivity is the cornerstone of the protocol's trustworthiness, as it allows for a one-pot procedure with minimal side-product formation.

Advantages:

  • High yields and excellent purity are commonly achieved.

  • Mild reaction conditions, typically performed at room temperature.[8]

  • Uses readily available and relatively safe reagents compared to LiAlH₄.

  • The one-pot nature of the reaction improves operational efficiency.

Disadvantages:

  • The aldehyde starting material can be prone to oxidation and may require careful storage.[10]

  • Cyanide-containing reagents like NaBH₃CN require handling in a well-ventilated fume hood and proper quenching/disposal procedures.

Workflow for Reductive Amination

aldehyde Quinoline-3-carbaldehyde imine In-situ Imine Formation aldehyde->imine ammonia Ammonia Source (e.g., NH₄OAc) ammonia->imine reducer Selective Reducing Agent (e.g., NaBH(OAc)₃) imine->reducer Reduce workup Aqueous Workup (Base extraction) reducer->workup product This compound workup->product

Caption: One-pot reductive amination pathway.

Experimental Protocol: Reductive Amination of Quinoline-3-carbaldehyde
  • Initial Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve quinoline-3-carbaldehyde (10.0 g, 63.6 mmol) in 100 mL of methanol.

  • Imine Formation: Add ammonium acetate (39.2 g, 509 mmol, 8 equivalents) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath. In a separate flask, prepare a solution of sodium borohydride (2.88 g, 76.3 mmol, 1.2 equivalents) in 20 mL of methanol and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C. Expert Insight: While NaBH(OAc)₃ is preferred for selectivity, NaBH₄ is a cost-effective alternative that works well when added to the pre-formed imine at low temperature.[9]

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor the disappearance of the imine intermediate by TLC.

  • Work-up: Quench the reaction by slowly adding 50 mL of 2 M sodium hydroxide solution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The resulting oil can be purified by silica gel chromatography to yield pure this compound.

Method 3: The Gabriel Synthesis

A classic and highly reliable method for preparing primary amines, the Gabriel synthesis avoids the over-alkylation issues common with direct amination of halides.[11][12] The process involves the N-alkylation of potassium phthalimide with a suitable substrate, in this case, 3-(halomethyl)quinoline, followed by hydrazinolysis to release the desired primary amine.[13]

Mechanistic Rationale: Phthalimide's N-H proton is acidic (pKa ≈ 8.3) due to the two flanking carbonyl groups that stabilize the resulting anion.[12] This allows for easy deprotonation to form the potassium phthalimide salt, a potent nitrogen nucleophile. This nucleophile displaces a halide from 3-(halomethyl)quinoline in a clean Sₙ2 reaction. The resulting N-alkylphthalimide is stable and not nucleophilic, preventing any further reaction.[12][14] The final deprotection step, typically using hydrazine (the Ing-Manske procedure), proceeds via nucleophilic attack on the phthalimide carbonyls, leading to the formation of a stable phthalhydrazide precipitate and liberating the primary amine.[11]

Advantages:

  • Exclusively produces the primary amine, avoiding over-alkylation side products.

  • The phthalhydrazide byproduct is often insoluble and can be easily removed by filtration.

  • The method is robust and generally high-yielding.

Disadvantages:

  • This is a multi-step process, requiring the prior synthesis of 3-(halomethyl)quinoline.

  • The deprotection conditions with hydrazine can be harsh.[11]

  • The overall atom economy is lower compared to direct reduction methods.

Method 4: Hofmann Rearrangement of Quinoline-3-carboxamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. While this route is less common for this specific target due to the loss of a carbon, it is a viable option if quinoline-3-carboxamide is a readily available starting material. The reaction typically uses bromine or N-bromosuccinimide in a basic solution.

Mechanistic Rationale: The reaction proceeds through a series of steps initiated by the deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide intermediate. A second deprotonation results in an anion that rearranges, with the quinoline group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. Finally, hydrolysis of the isocyanate under the aqueous basic conditions yields the primary amine and carbon dioxide. Modern variations may use hypervalent iodine reagents to achieve the rearrangement under milder conditions.[15]

Advantages:

  • Provides a pathway from a C+1 precursor (carboxamide).

  • Can be performed in a one-pot setup.

Disadvantages:

  • The required starting material, quinoline-3-carboxamide, may not be as accessible as the nitrile or aldehyde.[16][17]

  • The use of bromine and strong base requires careful handling.

  • Yields can be variable depending on the substrate and conditions.

  • This method is not atom-economical as it involves the loss of a carbonyl group.

Comparative Summary and Strategic Selection

FeatureMethod 1: Nitrile ReductionMethod 2: Reductive AminationMethod 3: Gabriel SynthesisMethod 4: Hofmann Rearrangement
Starting Material Quinoline-3-carbonitrileQuinoline-3-carbaldehyde3-(Halomethyl)quinolineQuinoline-3-carboxamide
Typical Yield High (85-95%)High (80-90%)Good (70-85% over 2 steps)Moderate (50-70%)
Key Reagents Raney Ni/H₂, LiAlH₄NaBH(OAc)₃, NaBH₃CNPotassium Phthalimide, HydrazineBr₂/NaOH, PhI(OAc)₂
Scalability Excellent (especially catalytic)ExcellentGoodModerate
Safety Concerns Pyrophoric catalysts, high pressure H₂, reactive hydridesToxic cyanide reagentsCaustic hydrazineToxic bromine, strong base
Key Advantage High atom economy, directMild conditions, one-pot, high selectivityNo over-alkylationUtilizes carboxamide precursor
Key Disadvantage Requires pressure equipment or hazardous reagentsAldehyde stability, cyanide disposalMulti-step, poor atom economyLoss of a carbon atom, variable yields

Decision-Making Workflow for Synthesis Route Selection

start What is your primary starting material? nitrile Quinoline-3-carbonitrile start->nitrile Nitrile aldehyde Quinoline-3-carbaldehyde start->aldehyde Aldehyde amide Quinoline-3-carboxamide start->amide Amide other Other / Can synthesize precursor start->other Other method1 Choose Method 1: Nitrile Reduction nitrile->method1 method2 Choose Method 2: Reductive Amination aldehyde->method2 method4 Choose Method 4: Hofmann Rearrangement amide->method4 scale_check Is large scale (>100g) and high atom economy critical? other->scale_check yes_scale Prioritize Method 1 (Catalytic) or Method 2 scale_check->yes_scale Yes no_scale Consider Method 3 (Gabriel) for ultimate purity, if 3-(halomethyl)quinoline is available scale_check->no_scale No

Caption: Logic diagram for selecting the optimal synthesis method.

Conclusion

For the synthesis of this compound, the Reductive Amination of Quinoline-3-carbaldehyde (Method 2) often represents the best balance of yield, safety, and operational simplicity for a typical research or early development laboratory. Its mild conditions and high selectivity make it a reliable and robust choice. For large-scale industrial synthesis where atom economy and cost are paramount, the Catalytic Reduction of Quinoline-3-carbonitrile (Method 1) is superior, provided the necessary high-pressure equipment is available. The Gabriel Synthesis (Method 3) remains a valuable, albeit less direct, option when the absolute exclusion of secondary amine impurities is required and the corresponding halo-precursor is accessible. The Hofmann Rearrangement (Method 4) is a more specialized route, best reserved for situations where quinoline-3-carboxamide is the most convenient starting point.

Ultimately, the ideal synthetic strategy is dictated by the specific constraints of the project: starting material availability, scale, equipment, safety protocols, and desired purity. This guide provides the foundational data and expert rationale to navigate that decision effectively.

References

Navigating the Structure-Activity Landscape of Quinolin-3-ylmethanamine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2][3][4][5] Among the diverse tapestry of quinoline derivatives, the quinolin-3-ylmethanamine core has emerged as a particularly intriguing template for the design of novel therapeutic agents. This guide provides an in-depth comparison of this compound analogs, delving into their structure-activity relationships (SAR) and offering insights into the experimental methodologies used for their evaluation. Our focus will be on elucidating how subtle molecular modifications can profoundly influence biological activity, with a particular emphasis on their potential as kinase inhibitors, a class of enzymes frequently implicated in cancer and inflammatory diseases.

The this compound Scaffold: A Versatile Platform

The fundamental structure of this compound consists of a quinoline ring system with a methanamine (-CH₂NH₂) substituent at the 3-position. This arrangement provides a unique three-dimensional architecture and a critical hydrogen bond donor/acceptor moiety that can be strategically modified to achieve desired pharmacological profiles. The exploration of SAR for this scaffold typically involves systematic modifications at three key positions:

  • The Quinoline Core (Positions 5, 6, 7, and 8): Introduction of various substituents on the benzo part of the quinoline ring can modulate physicochemical properties such as lipophilicity, electron density, and steric bulk, thereby influencing target binding and pharmacokinetic parameters.

  • The Methanamine Linker: While less commonly modified, alterations to the methylene bridge can impact the spatial orientation of the terminal amine.

  • The Terminal Amino Group: Substitution on the nitrogen atom allows for the introduction of a wide variety of functional groups, significantly impacting the compound's interaction with its biological target.

Structure-Activity Relationship (SAR) Insights: A Comparative Analysis

Impact of Substituents on the Quinoline Ring

The substitution pattern on the quinoline core is a critical determinant of biological activity. Generally, the introduction of small, lipophilic, and electron-withdrawing groups at specific positions can enhance potency.

PositionSubstituent TypeGeneral Effect on ActivityRationale
C6, C7 Electron-donating groups (e.g., -OCH₃)Often increases potency.[6]Can enhance electron density in the quinoline ring system, potentially improving interactions with the target protein.
C7 Bulky alkoxy groupsCan be beneficial for antiproliferative activity.[3]May occupy a hydrophobic pocket in the target's binding site, leading to increased affinity.
C4 Amino side chainsCan facilitate antiproliferative activity.[3]The nitrogen can act as a hydrogen bond acceptor or a basic center for salt bridge formation.

Table 1: Influence of Quinoline Ring Substituents on Biological Activity. This table summarizes general SAR trends observed for quinoline derivatives that are likely applicable to the this compound scaffold.

The Role of the N-Substituent on the Methanamine Group

The nature of the substituent on the terminal nitrogen of the methanamine side chain is arguably the most critical factor in determining the potency and selectivity of these analogs. This position is often directed towards the solvent-exposed region of a binding pocket, allowing for significant chemical diversity.

A hypothetical SAR study might yield data as presented in Table 2, assuming a kinase target.

AnalogN-Substituent (R)IC₅₀ (nM) vs. Target KinaseKey Observations
1a -H>10,000The unsubstituted amine is generally inactive, highlighting the importance of N-substitution.
1b -CH₃5,200Small alkyl substitution provides a modest increase in activity.
1c -CH₂Ph850Introduction of an aromatic ring significantly improves potency, suggesting a hydrophobic interaction.
1d -CH₂(4-Cl-Ph)150An electron-withdrawing group on the phenyl ring enhances activity, possibly through halogen bonding or altered electronics.
1e -CH₂(3,4-diCl-Ph)45Dichlorination further improves potency, indicating the importance of the substitution pattern on the phenyl ring.
1f -CH₂(4-OCH₃-Ph)980An electron-donating group is less favorable than a halogen, suggesting that electronic effects play a key role.

Table 2: Hypothetical Comparative Activity of N-Substituted this compound Analogs against a Target Kinase. This table illustrates a potential SAR trend where increasing the size and modulating the electronic properties of the N-substituent leads to enhanced inhibitory activity.

Experimental Protocols: A Guide to Evaluation

The robust evaluation of this compound analogs requires a combination of synthetic chemistry, in vitro biochemical and cellular assays, and potentially in vivo studies.

General Synthesis of this compound Analogs

A common synthetic route to N-substituted this compound analogs involves a two-step process:

  • Synthesis of the Quinoline-3-carbaldehyde Intermediate: This can be achieved through various established methods, such as the Vilsmeier-Haack reaction on an appropriate acetanilide precursor.[2]

  • Reductive Amination: The quinoline-3-carbaldehyde is then reacted with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield the desired N-substituted this compound.

G Acetanilide Acetanilide Derivative Aldehyde Quinoline-3-carbaldehyde Acetanilide->Aldehyde Vilsmeier-Haack Reaction Vilsmeier Vilsmeier-Haack Reagent (POCl₃, DMF) Vilsmeier->Aldehyde FinalProduct N-Substituted This compound Aldehyde->FinalProduct Reductive Amination Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->FinalProduct ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->FinalProduct

Figure 1: General synthetic workflow for N-substituted this compound analogs.

In Vitro Kinase Inhibition Assay

To assess the inhibitory potential of the synthesized analogs against a specific kinase, a biochemical assay is typically employed.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the recombinant kinase and its specific substrate peptide.

    • Prepare an ATP solution at a concentration close to its Km for the kinase.

    • Prepare an assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Assay Procedure:

    • Serially dilute the test compounds in assay buffer to create a range of concentrations.

    • In a 96-well or 384-well plate, add the kinase, the substrate peptide, and the test compound.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assay: Using a system like ADP-Glo™, which measures the amount of ADP produced.

      • Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilution Mix Combine Kinase, Substrate, and Compound Compound->Mix Enzyme Kinase & Substrate Enzyme->Mix ATP ATP Solution Initiate Initiate with ATP Mix->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylation Stop->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC₅₀ Plot->IC50

Figure 2: Workflow for a typical in vitro kinase inhibition assay.

Potential Signaling Pathways and Molecular Targets

Quinoline derivatives have been shown to inhibit a variety of protein kinases involved in cancer cell proliferation and survival.[7][8][9] A plausible mechanism of action for a potent this compound analog could involve the inhibition of a receptor tyrosine kinase (RTK) or a downstream signaling kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS Dimerization & Autophosphorylation Inhibitor This compound Analog Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Figure 3: A potential signaling pathway targeted by a this compound analog acting as an RTK inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The structure-activity relationships, while extrapolated from the broader class of quinolines, provide a rational basis for the design of more potent and selective analogs. Key takeaways for researchers include:

  • Systematic N-Substitution: The terminal amine is a critical handle for optimizing potency and selectivity. A diverse range of substituents should be explored.

  • Strategic Quinoline Ring Decoration: Modifications at positions 4, 6, and 7 of the quinoline core can fine-tune the physicochemical and pharmacological properties of the analogs.

  • Rigorous Biological Evaluation: A tiered approach, starting with biochemical assays and progressing to cell-based and in vivo models, is essential for a thorough characterization of these compounds.

Future research in this area should focus on the synthesis and evaluation of focused libraries of this compound analogs against specific, clinically relevant targets. The integration of computational modeling and structural biology will be invaluable in guiding the design of next-generation inhibitors with improved efficacy and safety profiles.

References

A Comparative Guide to the Biological Activities of Quinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Isomers - Quinoline and Isoquinoline

Quinoline and isoquinoline are structural isomers, both possessing the chemical formula C₉H₇N. They are heterocyclic aromatic compounds composed of a benzene ring fused to a pyridine ring. The key distinction lies in the position of the nitrogen atom within the pyridine ring: in quinoline, it is at position 1, while in isoquinoline, it resides at position 2.[1] This seemingly subtle structural variance precipitates a cascade of differences in their electronic distribution, metabolic fate, and, consequently, their biological activities. While both scaffolds are cornerstones in medicinal chemistry, forming the backbone of numerous therapeutic agents, their isomeric nature dictates distinct pharmacological and toxicological profiles.[2]

This guide provides an in-depth comparison of the biological activities of quinoline and its isomers, with a primary focus on the well-studied quinoline and isoquinoline cores, as well as the influence of substituent positioning on biological outcomes. We will delve into their comparative anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, supported by experimental data and detailed protocols for researchers in drug discovery and development.

At a Glance: Key Differences in Biological Activity

Biological ActivityQuinoline & its DerivativesIsoquinoline & its DerivativesKey Isomeric Differentiator
Genotoxicity & Carcinogenicity Potentially genotoxic and carcinogenic.[3][4]Generally considered non-genotoxic.[3][4]Metabolic activation of quinoline to a reactive 5,6-epoxide intermediate.[3][4]
Anticancer Activity Broad-spectrum cytotoxicity; activity highly dependent on substituent position.[5]Potent anticancer agents, particularly certain alkaloids like berberine.[3]The position of the nitrogen atom and substituents influences interactions with biological targets.
Antimicrobial Activity Broad-spectrum activity against bacteria and fungi.[6][7]Known for antimicrobial properties, especially in naturally occurring alkaloids.[8]Specific derivatives of both isomers show potent and sometimes targeted antimicrobial effects.
Anti-inflammatory Activity Derivatives are known to inhibit key inflammatory mediators like COX and NF-κB.[6][9]Certain isoquinoline alkaloids exhibit significant anti-inflammatory effects.[10][11]Differential modulation of inflammatory pathways.
Neuroprotective Activity Some derivatives show promise in models of neurodegenerative diseases.[3][5]Isoquinoline alkaloids are well-documented for their neuroprotective effects.[12][13]Varied mechanisms of action, including antioxidant and anti-inflammatory pathways.

I. The Decisive Role of Metabolism: Genotoxicity of Quinoline vs. Isoquinoline

The most profound difference in the biological profiles of quinoline and isoquinoline stems from their distinct metabolic pathways, which directly impacts their safety profiles.

Quinoline's Path to Carcinogenicity:

Quinoline is recognized as a hepatocarcinogen in rodent models and a mutagen.[3][4] This toxicity is not inherent to the molecule itself but is a consequence of its metabolic activation by cytochrome P450 enzymes in the liver. A key metabolic step is the formation of the highly reactive quinoline-5,6-epoxide.[3][4] This epoxide is an electrophile that can form covalent adducts with cellular macromolecules, including DNA, leading to mutations and initiating the carcinogenic process. The major metabolite identified is 5,6-dihydroxy-5,6-dihydroquinoline.[3][4]

Isoquinoline's Non-Genotoxic Profile:

In stark contrast, isoquinoline is not considered genotoxic.[3][4] Its metabolism does not proceed through the formation of a reactive epoxide intermediate. The primary metabolites of isoquinoline include 1-, 4-, and 5-hydroxyisoquinoline, and isoquinoline-N-oxide.[3][4] The absence of the 5,6-epoxide in its metabolic pathway is the likely reason for its lack of genotoxicity.[3][4] This fundamental difference in biotransformation is a critical consideration in the development of therapeutic agents based on these scaffolds.

Visualizing the Metabolic Divergence

cluster_quinoline Quinoline Metabolism cluster_isoquinoline Isoquinoline Metabolism Quinoline Quinoline Epoxide Quinoline-5,6-epoxide (Reactive Intermediate) Quinoline->Epoxide CYP450 MetaboliteQ 5,6-dihydroxy-5,6- dihydroquinoline Epoxide->MetaboliteQ DNA_Adducts DNA Adducts Epoxide->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis Isoquinoline Isoquinoline MetaboliteI Hydroxyisoquinolines & Isoquinoline-N-oxide Isoquinoline->MetaboliteI CYP450 NonGenotoxic Non-Genotoxic MetaboliteI->NonGenotoxic

Caption: Metabolic pathways of quinoline and isoquinoline.

II. Anticancer Activity: A Game of Positions

Both quinoline and isoquinoline scaffolds are integral to the design of numerous anticancer agents. The position of the nitrogen atom and the nature and placement of substituents on the rings play a crucial role in determining their cytotoxic efficacy and mechanism of action.

Comparative Cytotoxicity of Substituted Quinolines:

The anticancer activity of quinoline derivatives is highly sensitive to the positioning of substituents. For instance, modifications at the 2- and 6-positions of the quinoline ring have been shown to be particularly effective in enhancing cytotoxicity.[5] Studies have demonstrated that the introduction of an aryl group at the 2-position often confers anticancer activity, which can be further modulated by additional substitutions.[5] For example, a chlorine atom at the 6-position can enhance cytotoxicity compared to an unsubstituted analog.[5]

Compound SeriesSubstitution PatternObserved Effect on Anticancer ActivityReference
2-Arylquinolines6-chloro substitutionEnhanced cytotoxicity[5]
2-Arylquinolines2-(3,4-methylenedioxyphenyl) with 6-chloroSignificant increase in potency against HeLa cells[5]
N-hydroxy-2-quinolineacrylamides6-aryloxy substitutionDramatically enhanced antiproliferative activity[5]

Isoquinoline Alkaloids in Oncology:

Many naturally occurring isoquinoline alkaloids, such as berberine, have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The planar structure of the isoquinoline ring system allows for intercalation into DNA, a mechanism employed by some anticancer drugs.

While direct comparative studies of unsubstituted quinoline versus isoquinoline are limited in the context of anticancer activity, the vast body of research on their derivatives indicates that both are privileged scaffolds for the development of novel chemotherapeutics. The choice between a quinoline or isoquinoline core often depends on the specific biological target and the desired mechanism of action.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[12][14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5][12]

  • Compound Treatment: The following day, prepare serial dilutions of the quinoline isomer derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and an untreated control.[12]

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, depending on the cell line and the expected mechanism of action of the compounds.[14]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[12] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

III. Antimicrobial Activity: A Broad and Varied Arsenal

Both quinoline and isoquinoline derivatives have a long history as antimicrobial agents. The antimalarial drug quinine, a quinoline alkaloid, is a classic example. The antimicrobial efficacy of these isomers is highly dependent on their specific chemical structures.

Quinoline-Based Antimicrobials:

The quinoline scaffold is the basis for the quinolone and fluoroquinolone classes of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV. Beyond this well-established class, numerous other quinoline derivatives have been synthesized and shown to possess broad-spectrum antibacterial and antifungal activities.[6][7]

Isoquinoline-Based Antimicrobials:

Many isoquinoline alkaloids isolated from plants exhibit significant antimicrobial properties.[8] For instance, berberine has demonstrated activity against a wide range of microorganisms, including bacteria, fungi, and protozoa. Synthetic isoquinoline derivatives are also being actively explored for their potential as novel antimicrobial agents.[8]

A direct comparison of the intrinsic antimicrobial activity of the parent quinoline and isoquinoline molecules is less relevant than the evaluation of their derivatized forms, which are designed to interact with specific microbial targets.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Test Compounds: Prepare stock solutions of the quinoline isomers in a suitable solvent like DMSO.

    • Media: Use cation-adjusted Mueller-Hinton broth (CAMHB) for bacteria or RPMI-1640 for fungi.[6]

    • Microorganism: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Microtiter Plate Preparation:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 50 µL from well to well.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of 2.5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Reading and Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a plate reader.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and both quinoline and isoquinoline derivatives have been investigated as potential anti-inflammatory agents.[2][10]

Quinoline Derivatives as Anti-inflammatory Agents:

Quinoline-based compounds have been shown to exert anti-inflammatory effects by targeting key enzymes and signaling pathways in the inflammatory cascade.[6][9] Some derivatives inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[6] Others have been found to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a master regulator of inflammatory gene expression.

Isoquinoline Alkaloids and Inflammation:

Several isoquinoline alkaloids have demonstrated potent anti-inflammatory properties.[10][11] Berberine, for example, has been shown to suppress the expression of pro-inflammatory cytokines and enzymes by inhibiting the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[13]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the quinoline isomer derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include control wells with untreated cells and cells treated only with LPS.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.

    • The formation of a purple azo dye is indicative of nitrite, a stable breakdown product of NO.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

V. Neuroprotective Effects: A Frontier in Neurological Drug Discovery

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Both quinoline and isoquinoline derivatives have emerged as promising scaffolds for the development of neuroprotective agents.[3][12]

Quinoline-Based Neuroprotection:

Certain quinoline derivatives have been shown to exert neuroprotective effects in preclinical models of neurodegeneration.[3][5] Their mechanisms of action often involve antioxidant and anti-inflammatory properties, as oxidative stress and neuroinflammation are key contributors to neuronal damage.[5]

Isoquinoline Alkaloids in Neuroprotection:

The neuroprotective effects of isoquinoline alkaloids are more extensively documented.[12][13] Many of these compounds can cross the blood-brain barrier and act on multiple targets within the central nervous system. Their mechanisms include the inhibition of enzymes involved in neurotransmitter metabolism, modulation of neurotransmitter receptors, and attenuation of oxidative stress and neuroinflammation.[12][13]

Direct comparative studies are needed to fully elucidate the relative neuroprotective potential of quinoline versus isoquinoline isomers. However, the existing literature suggests that isoquinoline alkaloids, in particular, represent a rich source of lead compounds for the development of drugs for neurodegenerative diseases.

Visualizing a Potential Neuroprotective Mechanism

cluster_pathway Neuroprotective Signaling Pathway OxidativeStress Oxidative Stress & Neuroinflammation NeuronalSurvival Neuronal Survival OxidativeStress->NeuronalSurvival Induces Apoptosis QuinolineIsomer Quinoline/Isoquinoline Derivative Nrf2 Nrf2 Activation QuinolineIsomer->Nrf2 NFkB NF-κB Inhibition QuinolineIsomer->NFkB AntioxidantEnzymes Increased Antioxidant Enzyme Expression (e.g., HO-1, SOD) Nrf2->AntioxidantEnzymes AntioxidantEnzymes->OxidativeStress Reduces AntioxidantEnzymes->NeuronalSurvival Promotes ProInflammatory Decreased Pro-inflammatory Mediators (e.g., TNF-α, IL-6) NFkB->ProInflammatory ProInflammatory->OxidativeStress Reduces ProInflammatory->NeuronalSurvival Promotes

Caption: A potential neuroprotective mechanism of quinoline/isoquinoline isomers.

Conclusion: Isomeric Nuances in Drug Discovery

The comparative analysis of quinoline and its isomers, particularly isoquinoline, underscores the profound impact of subtle structural variations on biological activity. The differential metabolism of quinoline and isoquinoline, leading to disparate genotoxic profiles, is a paramount consideration for drug safety. In the realms of anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, both scaffolds offer immense potential. The specific biological effects are intricately linked to the nature and position of substituents, highlighting the importance of structure-activity relationship studies in the design of potent and selective therapeutic agents. This guide serves as a foundational resource, providing both a comparative overview and practical experimental protocols to aid researchers in the continued exploration of these versatile heterocyclic systems for the development of next-generation therapeutics.

References

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Assessment of Synthetic Quinolin-3-ylmethanamine

This compound is a vital heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a range of pharmacologically active agents. As with any component destined for use in drug development, its purity is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API). The presence of unknown or unquantified impurities can have profound consequences, from altering biological activity and toxicity profiles to compromising process yields and introducing batch-to-batch variability.

Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[1][2] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making a robust analytical strategy indispensable.[1] This guide provides a comprehensive comparison of orthogonal analytical techniques for the purity assessment of this compound, offering field-proven insights and detailed protocols for researchers, quality control analysts, and drug development professionals. We will dissect the capabilities of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, providing the technical rationale needed to construct a self-validating and compliant purity assessment workflow.

Anticipating the Enemy: Potential Impurities in this compound Synthesis

A logical purity assessment strategy begins with understanding the potential impurities that can arise from the synthetic pathway. Quinoline scaffolds are often constructed via classic named reactions like the Skraup, Doebner-von Miller, or Friedländer synthesis.[3][4] The target molecule, this compound, is typically synthesized via the reduction of 3-quinolinecarbonitrile or the reductive amination of 3-quinolinecarboxaldehyde.

Based on these common routes, impurities can be classified into several categories as defined by ICH Q3A:[1][5]

  • Organic Impurities:

    • Starting Materials: Unreacted 3-quinolinecarbonitrile or 3-quinolinecarboxaldehyde.

    • Intermediates: Partially reduced species, such as the corresponding imine or alcohol.

    • By-products: Compounds formed from side reactions, such as over-reduction of the quinoline ring, or regioisomers if the quinoline synthesis was not perfectly selective.[3]

    • Degradation Products: Resulting from instability of the final product under certain pH, light, or temperature conditions.

  • Inorganic Impurities:

    • Reagents, Ligands, and Catalysts: Residual metals from catalytic reduction steps (e.g., Palladium, Platinum) or leftover inorganic salts.[1]

  • Residual Solvents: Organic solvents used during synthesis and purification steps, which are addressed under ICH Q3C guidelines.[2]

This impurity profile dictates our choice of analytical methods. A comprehensive assessment requires techniques that can not only quantify known impurities but also detect and identify unknown ones.

Orthogonal Approaches to Purity Determination: A Comparative Analysis

No single analytical technique is sufficient to fully characterize the purity of a pharmaceutical intermediate. A multi-faceted, or orthogonal, approach is essential for a complete and validated assessment. Here, we compare four cornerstone techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Quantification

Expertise & Experience: HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for purity and impurity quantification in the pharmaceutical industry.[6] Its strength lies in its ability to separate a wide range of non-volatile and thermally labile organic compounds with high resolution and sensitivity, making it ideal for detecting starting materials, by-products, and degradation products.

Causality Behind Experimental Choices: A C18 (octadecyl) column is chosen as the stationary phase due to its hydrophobicity, which provides excellent retention and separation for aromatic compounds like quinolines.[7][8] A gradient elution using a buffered aqueous mobile phase and an organic modifier (acetonitrile) allows for the separation of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar ones are resolved from the main peak. UV detection is selected because the quinoline ring possesses a strong chromophore, enabling sensitive detection.[6]

Experimental Protocol: RP-HPLC for this compound

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (equilibration)

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Data Presentation: Hypothetical HPLC Purity Analysis

Peak IDRetention Time (min)Area (%)IdentityClassification
14.520.153-QuinolinecarboxaldehydeStarting Material
28.760.21Unknown Impurity ABy-product
311.24 99.52 This compound API Intermediate
413.880.12Unknown Impurity BBy-product/Degradant
Total 100.00

Trustworthiness: The HPLC method is self-validating through system suitability tests (e.g., peak symmetry, resolution, and reproducibility of injections) performed before analysis. The use of a well-characterized reference standard for this compound allows for confident peak identification and accurate quantification. The area percentage method provides a reliable estimation of purity, assuming all impurities have a similar UV response.

Gas Chromatography-Mass Spectrometry (GC-MS): Superior Identification for Volatiles

Expertise & Experience: GC-MS is a powerful technique that combines the high-resolution separation of gas chromatography with the definitive identification capabilities of mass spectrometry.[9] It is exceptionally suited for analyzing volatile and semi-volatile impurities that may be present in the sample, including residual solvents and certain low-molecular-weight by-products.[10]

Causality Behind Experimental Choices: A low-polarity capillary column (e.g., DB-5MS) is chosen for its versatility in separating a wide range of organic compounds. A temperature gradient program is employed to first elute highly volatile compounds at a lower temperature, followed by a ramp to elute less volatile components like the target amine. The mass spectrometer operating in Electron Ionization (EI) mode provides reproducible fragmentation patterns that act as a "fingerprint" for each compound, allowing for confident identification by comparison to spectral libraries.

Experimental Protocol: GC-MS for this compound

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial: 90 °C, hold for 2 min.

    • Ramp: 20 °C/min to 260 °C.

    • Hold: 3 min at 260 °C.[10]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Toluene.

Data Presentation: Hypothetical GC-MS Impurity Analysis

Peak IDRetention Time (min)Key Mass Fragments (m/z)Tentative IdentityClassification
13.1543, 58, 72AcetoneResidual Solvent
26.59129, 102, 75QuinolinePotential By-product
39.81 158, 157, 130, 129 This compound API Intermediate

Trustworthiness: The identification of impurities is highly reliable due to the unique fragmentation patterns generated by the mass spectrometer.[11] Quantification can be performed using an internal standard. The method's validity is confirmed by running blanks and checking for carryover between samples.

NMR Spectroscopy: The Ultimate Tool for Structural Confirmation

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for its ability to provide detailed structural information.[12] For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents. This allows for a direct, quantitative comparison of the main compound to any impurities present, often without the need for impurity reference standards—a significant advantage in early development.

Causality Behind Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve maximum signal dispersion and minimize peak overlap.[13] A deuterated solvent like DMSO-d₆ is chosen for its ability to dissolve the amine and for its distinct solvent peak that does not interfere with analyte signals. A certified quantitative internal standard (e.g., maleic acid) with a known concentration and non-overlapping peaks is added to allow for the absolute quantification of the target compound and its impurities.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a clean, dry NMR tube.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation and accurate integration.

  • Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate the signals corresponding to the main compound, the internal standard, and any visible impurities.

  • Calculation: Calculate the purity based on the relative integrals of the analyte and the known amount of the internal standard.

Data Presentation: Hypothetical ¹H NMR Purity Analysis

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMole %
9.85s0.01Aldehyde proton (-CHO)0.5% (Impurity)
8.90d1.00H2 (Quinoline ring)99.5%
8.20d1.00H4 (Quinoline ring)99.5%
6.20s2.00Methylene protons (-CH₂)99.5%
6.15s2.00 (known)Maleic Acid (Internal Std)-

Trustworthiness: qNMR is considered a primary ratio method of measurement by metrological institutes. Its accuracy is directly traceable to the purity of the internal standard. The comprehensive structural data from 1D and 2D NMR experiments (like COSY and HSQC) can be used to definitively identify unknown impurities, providing an orthogonal confirmation to MS data.[14]

Elemental Analysis: A Fundamental Bulk Purity Check

Expertise & Experience: Elemental analysis, or CHN analysis, is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[15] It serves as an essential, albeit low-resolution, check of the bulk sample's purity by comparing its elemental composition to the theoretical values calculated from its molecular formula (C₁₀H₁₀N₂).

Causality Behind Experimental Choices: The method relies on the complete combustion of the sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector. This provides a direct measure of the elemental makeup of the entire sample, including the main compound and any organic impurities.

Experimental Protocol: CHN Elemental Analysis

  • Instrumentation: CHNSO Elemental Analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried, homogenized sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (~900-1000 °C). The resulting gases are measured by a thermal conductivity detector.

  • Calibration: The instrument is calibrated using a certified standard (e.g., acetanilide) before analysis.

Data Presentation: Hypothetical Elemental Analysis Results

ElementTheoretical % (for C₁₀H₁₀N₂)Found %Deviation
Carbon (C)75.9275.65-0.27%
Hydrogen (H)6.376.41+0.04%
Nitrogen (N)17.7117.60-0.11%

Trustworthiness: The method is highly precise for bulk analysis. For a compound to be considered pure, the found values should typically be within ±0.4% of the theoretical values.[13][16] A significant deviation can indicate the presence of inorganic impurities, residual solvents, or a fundamentally incorrect structure, but it cannot identify the specific impurities.[17]

Visualization of Analytical Workflows

A logical and efficient workflow is crucial for comprehensive purity assessment. The following diagrams illustrate the general process and the complementary nature of the discussed techniques.

G cluster_0 Purity Assessment Workflow cluster_1 Impurity Investigation Sample Synthetic Batch of This compound HPLC RP-HPLC Analysis (Purity & Impurity Profile) Sample->HPLC Primary Screen EA Elemental Analysis (Bulk Composition Check) Sample->EA Bulk Confirmation GCMS GC-MS Analysis (Volatiles & Identification) HPLC->GCMS If volatile impurities detected or suspected NMR NMR Spectroscopy (Structure & qNMR) HPLC->NMR If unknown peaks need structural elucidation Report Certificate of Analysis (CoA) (Purity > 99.5%) HPLC->Report Quantification Data EA->Report Compositional Data GCMS->Report Impurity ID NMR->Report Impurity ID & qNMR G title Method Selection Logic Methods Analytical Question Primary Method Confirmatory Method PurityQuant What is the % Purity? HPLC qNMR ImpurityID What is this unknown impurity? NMR (Structure) GC-MS / LC-MS (Mass) Volatiles Are residual solvents present? GC-MS Headspace GC Composition Is the elemental composition correct? Elemental Analysis High-Res Mass Spec

References

A Comparative Guide to the Validation of Analytical Methods for Quinolin-3-ylmethanamine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of Quinolin-3-ylmethanamine, a crucial component in various research and development pipelines. Recognizing the diverse needs of researchers, scientists, and drug development professionals, this document moves beyond a rigid template to offer an in-depth, technically grounded analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The focus is on the practical application and validation of these techniques, underpinned by established regulatory standards to ensure data integrity and reliability.

Introduction: The Analytical Imperative for this compound

This compound and its derivatives are of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Accurate and precise quantification of this molecule is paramount for a variety of applications, including pharmacokinetic studies, stability testing of drug formulations, and quality control of active pharmaceutical ingredients (APIs). The choice of analytical method can profoundly impact the reliability of these measurements, making a thorough understanding of the available techniques and their validation essential.

This guide will explore the validation of two predominant analytical techniques, HPLC-UV and LC-MS/MS, for the quantification of this compound. The principles of method validation discussed herein are grounded in the internationally recognized guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a robust and compliant approach to analytical method development.[3][4][5][6][7]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is a critical decision driven by the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reverse-phase HPLC method is typically suitable, where a nonpolar stationary phase is used with a polar mobile phase.[8][9] Quantification is achieved by measuring the analyte's absorbance of ultraviolet (UV) light at a specific wavelength as it elutes from the column.

Strengths:

  • Robustness and Reliability: HPLC-UV is a well-established and robust technique, widely used in quality control laboratories.

  • Cost-Effectiveness: The instrumentation and operational costs are generally lower compared to mass spectrometry-based methods.

  • Simplicity: The methodology is relatively straightforward, making it accessible to a broader range of laboratory personnel.

Limitations:

  • Moderate Sensitivity: The sensitivity of UV detection may be insufficient for trace-level analysis, such as in biological matrices with low drug concentrations.

  • Potential for Interference: Co-eluting compounds that absorb at the same wavelength can interfere with the quantification of the target analyte, impacting the method's selectivity.[5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the precursor ion corresponding to this compound. This ion is then fragmented, and specific product ions are monitored for quantification.

Strengths:

  • High Sensitivity and Selectivity: LC-MS/MS offers exceptional sensitivity, enabling the quantification of very low concentrations of the analyte.[10][11][12] The use of specific precursor-to-product ion transitions provides a high degree of selectivity, minimizing interferences from matrix components.[13]

  • Structural Information: Mass spectrometry provides information about the molecular weight and structure of the analyte, confirming its identity.

  • Wide Applicability: It is the gold standard for bioanalytical studies, capable of measuring drug concentrations in complex biological fluids like plasma and urine.[3][14]

Limitations:

  • Higher Cost and Complexity: The instrumentation is more expensive to acquire and maintain, and the method development and operation require a higher level of expertise.

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy and precision of quantification, necessitating careful method development and validation.[14]

Method Validation: Ensuring Data Integrity

The validation of an analytical method is a formal process that provides evidence that the method is suitable for its intended purpose.[7] Key validation parameters, as stipulated by ICH and FDA guidelines, are outlined below and will be referenced in the experimental protocols.[4][5][6][15][16]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[5][14]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]

  • Accuracy: The closeness of the test results to the true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][5]

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.[17][18]

Experimental Protocols and Workflows

The following sections provide detailed, step-by-step protocols for the quantification of this compound using both HPLC-UV and LC-MS/MS. These protocols are designed to be self-validating, incorporating the principles of analytical method validation.

HPLC-UV Method for Quantification in a Pharmaceutical Formulation

This protocol outlines a stability-indicating HPLC method for the determination of this compound in a tablet formulation.[17][18][19]

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh and Crush Tablets dissolve Dissolve in Diluent start->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Perform serial dilutions to prepare a series of calibration standards ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Preparation of Sample Solutions:

    • Accurately weigh and finely powder a representative number of tablets.

    • Transfer a portion of the powder equivalent to a target concentration of this compound into a volumetric flask.

    • Add the diluent, sonicate for 15 minutes to ensure complete dissolution, and dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[8]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by UV scan of this compound (e.g., 225 nm).[20][21]

    • Column Temperature: 30 °C.

  • Method Validation:

    • Specificity: Analyze a placebo formulation and stressed samples (acid, base, oxidative, thermal, photolytic degradation) to ensure no interference with the analyte peak.[17]

    • Linearity: Inject the calibration standards and plot the peak area versus concentration. A correlation coefficient (r²) of ≥ 0.999 is typically desired.

    • Accuracy: Perform recovery studies by spiking the placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Precision: Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts (intermediate precision). The relative standard deviation (RSD) should typically be ≤ 2%.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Evaluate the effect of small variations in method parameters such as mobile phase composition, flow rate, and column temperature.

LC-MS/MS Method for Quantification in Human Plasma

This protocol describes a bioanalytical method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.[3][14]

Experimental Workflow Diagram:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample Thawing add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporate Evaporate to Dryness supernatant_transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI+) separate->ionize mass_analysis Tandem Mass Analysis (MRM) ionize->mass_analysis quantify Quantification mass_analysis->quantify

Caption: Workflow for LC-MS/MS bioanalysis of this compound.

Protocol:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare a stock solution of this compound and an internal standard (IS), preferably a stable isotope-labeled analog, in an organic solvent.

    • Spike blank human plasma with known concentrations of the analyte to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • Sample Preparation:

    • To a small volume of plasma sample (e.g., 100 µL), add the internal standard solution.

    • Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system for fast and efficient separation.

    • Column: A suitable C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like formic acid to promote ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Method Validation (Bioanalytical):

    • Selectivity: Analyze at least six different lots of blank plasma to ensure no endogenous interferences at the retention times of the analyte and IS.

    • Linearity, Accuracy, and Precision: Analyze calibration standards and QC samples in at least three separate runs. Acceptance criteria are typically ±15% deviation from nominal (±20% for LLOQ) for accuracy, and ≤15% RSD (≤20% for LLOQ) for precision.[3]

    • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked plasma samples to that in a neat solution.

    • Recovery: Determine the extraction efficiency of the analyte from the plasma matrix.

    • Stability: Assess the stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage.

Performance Comparison Summary

The following table summarizes the expected performance characteristics of the two validated methods for the quantification of this compound.

Performance ParameterHPLC-UVLC-MS/MS
Selectivity Moderate; susceptible to co-eluting impurities.High; based on specific mass transitions.
Sensitivity (Typical LOQ) ~10-50 ng/mL~0.1-1 ng/mL
Linearity (r²) ≥ 0.999≥ 0.995
Accuracy (% Bias) Within ± 5%Within ± 15% (±20% at LLOQ)
Precision (% RSD) ≤ 2%≤ 15% (≤20% at LLOQ)
Robustness Generally highModerate; sensitive to matrix effects.
Cost LowerHigher
Complexity LowerHigher
Primary Application Quality control, formulation analysisBioanalysis, trace-level quantification

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is contingent upon the specific analytical requirements. HPLC-UV stands as a robust, cost-effective, and reliable method for routine analysis in quality control settings where analyte concentrations are relatively high. Its simplicity and established performance make it an invaluable tool for formulation and stability studies.

Conversely, when high sensitivity and selectivity are paramount, particularly for the analysis of low analyte concentrations in complex biological matrices, LC-MS/MS is the unequivocal method of choice. Despite its higher cost and complexity, its superior performance in bioanalytical applications is indispensable for pharmacokinetic and metabolism studies.

Ultimately, a thorough validation in accordance with regulatory guidelines is essential, regardless of the chosen technique, to ensure the generation of accurate, reliable, and defensible data in the research and development of this compound-containing products.

References

A Head-to-Head Comparison of Quinolin-3-ylmethanamine with Other Privileged Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in successful therapeutic agents due to their ability to interact with multiple biological targets. Quinoline and its isomer, quinazoline, are chief among these, forming the core of numerous approved and investigational drugs, particularly in oncology.[1][2] This guide provides a data-driven, head-to-head comparison of the quinoline scaffold, with a focus on derivatives like Quinolin-3-ylmethanamine, against its prominent competitor, the quinazoline scaffold. The analysis will center on their application as tyrosine kinase inhibitors (TKIs), a critical class of targeted cancer therapy.[3][4]

Introduction to the Scaffolds: Quinoline vs. Quinazoline

At first glance, quinoline and quinazoline are structurally similar bicyclic heterocycles. However, the placement of the second nitrogen atom in quinazoline introduces significant changes in the scaffold's electronic properties, hydrogen bonding capabilities, and metabolic stability, which in turn dictate its pharmacological profile.[1]

  • Quinoline Scaffold: A fusion of a benzene ring and a pyridine ring. Its derivatives are found in nature and have a broad range of biological activities, including anticancer, antimalarial, and antibacterial effects.[2][5] In kinase inhibition, the quinoline core often serves as a hinge-binding motif, a critical interaction for ATP-competitive inhibition.[6] A notable example is Cabozantinib , a multi-kinase inhibitor targeting MET, VEGFR2, and AXL, which is built upon a quinoline framework.[7][8][9]

  • Quinazoline Scaffold: A fusion of a benzene ring and a pyrimidine ring. This scaffold is particularly prevalent in inhibitors of the Epidermal Growth Factor Receptor (EGFR).[10][11] The additional nitrogen atom can act as a hydrogen bond acceptor, enhancing binding affinity to the kinase hinge region.[10] Marketed drugs like Gefitinib and Erlotinib are classic examples of quinazoline-based EGFR inhibitors.[12]

Head-to-Head Comparison: Biological Activity & Selectivity

The ultimate test of a scaffold is its performance in a biological context. By comparing representative drugs, we can discern patterns in potency and selectivity. Cabozantinib (quinoline-based) and Vandetanib (a quinazoline-based TKI that also inhibits VEGFR) provide a relevant comparison point for multi-kinase inhibition.

Compound Scaffold Type Primary Targets IC50 (VEGFR2) IC50 (MET) IC50 (RET)
Cabozantinib QuinolineMET, VEGFR2, AXL, RET0.035 nM1.3 nM4 nM
Vandetanib QuinazolineVEGFR2, EGFR, RET40 nM7940 nM100 nM

Data synthesized from publicly available sources for illustrative comparison. Actual values may vary between studies.

Expert Interpretation: The data illustrates that the quinoline scaffold in Cabozantinib is associated with highly potent, low-nanomolar inhibition of VEGFR2 and MET.[7][13] In contrast, the quinazoline-based Vandetanib, while potent against VEGFR2, is significantly less active against the MET kinase.[7] This suggests that the quinoline core may provide a more favorable geometry or electronic distribution for concurrently inhibiting this specific combination of kinases. This highlights a key principle in drug design: subtle changes in a scaffold can dramatically alter the selectivity profile.

Comparative Analysis: Physicochemical & Pharmacokinetic (ADME) Properties

A potent molecule is only useful if it can reach its target in the body. The ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical for a drug's success. Here, we compare general properties associated with these scaffolds, drawing from data on various TKIs.[14][15]

Property Quinoline-Based TKIs (e.g., Cabozantinib) Quinazoline-Based TKIs (e.g., Gefitinib) Causality & Implication
Aqueous Solubility Generally low to moderate.Generally low.Both scaffolds are hydrophobic, often requiring formulation strategies to improve oral absorption.
Permeability High.High.The lipophilic nature of both bicyclic systems facilitates passive diffusion across cell membranes.[16]
Metabolic Stability Susceptible to oxidation on the carbocyclic ring.The additional nitrogen in the pyrimidine ring can alter metabolic hotspots, sometimes leading to different metabolic profiles.Metabolism is a key differentiator. The specific sites of metabolism dictate the half-life and potential for drug-drug interactions. Both are primarily metabolized by CYP3A4.[14]
Oral Bioavailability Variable (e.g., Dasatinib: 14-34%).[15]Variable (e.g., Imatinib: ~100%).[14]Bioavailability is compound-specific and heavily influenced by solubility, metabolism, and efflux transporters, not just the core scaffold.

Expert Interpretation: While both scaffolds produce drugs with high permeability, metabolic stability is a crucial point of differentiation. The placement of nitrogen atoms in the quinazoline ring can direct metabolism away from certain positions compared to the quinoline core. However, this is highly dependent on the specific substitution patterns on the rest of the molecule. Early in-vitro metabolic stability assays are therefore essential for any project involving these scaffolds.

Synthetic Accessibility

The ease and cost of synthesizing a scaffold and its derivatives are vital for a drug discovery program. Both quinoline and quinazoline cores are readily accessible through well-established chemical reactions.[17][18]

A generalized synthetic workflow for quinoline-3-carboxamide derivatives, a class of compounds related to this compound, often involves the cyclization of an appropriately substituted aniline, followed by functional group manipulation at the 3-position.[19]

Caption: Generalized synthetic workflow for quinoline derivatives.

Quinazolines are similarly synthesized, often via condensation reactions involving anthranilic acid derivatives.[11] The synthetic accessibility for both scaffolds is considered high, allowing for rapid generation of analogs for structure-activity relationship (SAR) studies.[20]

Experimental Protocols

To ensure scientific integrity, the data presented in comparative guides must be supported by robust, reproducible experimental methods. Below are detailed protocols for key assays used to characterize and compare kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (HTRF®)

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive method for measuring kinase activity and inhibition.[21][22]

Objective: To determine the IC50 value of a test compound against a specific tyrosine kinase.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu³⁺) cryptate-labeled anti-phospho-tyrosine antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the Eu³⁺ donor and XL665 acceptor into close proximity, generating a FRET signal.[23]

Caption: Experimental workflow for an HTRF® kinase assay.

Step-by-Step Methodology:

  • Compound Plating: Serially dilute the test compound in DMSO. Dispense 0.5 µL of the diluted compound into wells of a 384-well low-volume plate.

  • Enzyme Addition: Dilute the kinase enzyme in the appropriate kinase buffer. Add 5.5 µL to each well.

  • Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Prepare a mix of the biotinylated substrate peptide and ATP in kinase buffer. Add 4 µL of this mix to each well to start the reaction.[23]

  • Kinase Reaction: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection: Prepare the detection reagent mix containing the Europium-labeled antibody and SA-XL665 in detection buffer (which includes EDTA to stop the reaction). Add 10 µL to each well.[23]

  • Detection Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.[23] Calculate the HTRF ratio and plot against compound concentration to determine the IC50 value.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by key liver enzymes, primarily Cytochrome P450s (CYPs).[24][25]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.[26]

Principle: The test compound is incubated with human liver microsomes (HLM) and a cofactor, NADPH, which is required for CYP enzyme activity. The reaction is stopped at various time points, and the amount of the parent compound remaining is quantified by LC-MS/MS.[26]

Step-by-Step Methodology:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a master mix containing phosphate buffer (pH 7.4) and the test compound (final concentration typically 1 µM).[26]

  • Pre-incubation: Pre-warm the master mix and a separate NADPH solution (cofactor) at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH solution to the master mix. This is time point zero. Negative controls are run without NADPH.[24]

  • Time Course Sampling: Incubate the reaction mixture at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.[24][26]

  • Reaction Quenching: Immediately stop the reaction in the aliquot by adding a multiple volume (e.g., 3 volumes) of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the concentration of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the half-life (t½ = -0.693 / slope) and intrinsic clearance.[26]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[16][27]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound.

Principle: The assay uses a 96-well plate system with a donor plate and an acceptor plate, separated by a microfilter disc. This filter is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane that mimics a cell membrane. The compound diffuses from the donor well, through the lipid membrane, into the acceptor well.[16][28]

Step-by-Step Methodology:

  • Membrane Coating: Pipette 5 µL of the lipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate.[29]

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., PBS, pH 7.4) which may contain a surfactant to act as a "sink."[27]

  • Prepare Donor Plate: Dissolve the test compound in buffer from the donor side (e.g., PBS with 5% DMSO). Add this solution to the wells of the coated donor plate.[28]

  • Incubation: Carefully place the donor plate on top of the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for a set period (e.g., 5 to 18 hours) with gentle shaking.[16][27]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS/MS.[27]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and known parameters like well volume and membrane surface area.

Conclusion

Both quinoline and quinazoline scaffolds are exceptionally valuable in medicinal chemistry, particularly for developing kinase inhibitors.[1][4] The choice between them is not a matter of inherent superiority but of strategic design based on the specific target profile.

  • The quinazoline scaffold has a proven track record for EGFR inhibition, where the N1 and N3 nitrogens play a well-defined role in hinge binding.[10]

  • The quinoline scaffold , as seen in compounds like Cabozantinib, demonstrates remarkable potency against multiple kinase families like MET and VEGFR.[13][30] This suggests it may offer advantages when a multi-targeted profile is desired or when exploring novel kinase targets where the quinazoline's binding mode is suboptimal.

Ultimately, the decision to pursue a this compound derivative or an alternative scaffold will depend on the specific goals of the drug discovery program, including the desired selectivity profile, the intellectual property landscape, and the metabolic liabilities identified through rigorous experimental evaluation as outlined in this guide.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Quinolin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we employ. Proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe, ethical, and sustainable research. This guide provides a comprehensive, technically grounded protocol for the proper disposal of quinolin-3-ylmethanamine (CAS No. 7521-70-2), ensuring the protection of personnel and the environment.

Hazard Profile and Foundational Safety Assessment

Understanding the inherent risks of a compound is the first step in managing its disposal. This compound, an aromatic amine, requires careful handling based on its known and potential hazards.

Causality Behind Precaution: While the documented hazard is specific, the broader chemical class—aromatic amines—includes compounds with known carcinogenic and mutagenic properties.[1] Furthermore, the parent quinoline structure is associated with more severe health warnings, including suspicion of causing genetic defects and cancer, and is toxic to aquatic life.[2][3] Therefore, a conservative, safety-first approach dictates that we treat this compound as a hazardous substance, precluding any disposal via standard trash or sanitary sewer systems.[4][5][6]

Table 1: Hazard Profile of this compound

Hazard CategoryGHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed[7]
GHS PictogramGHS07Exclamation Mark
Precautionary StatementP501Dispose of contents/container to an approved waste disposal plant

The Core Principle: Segregation and Containment

The foundational rule of chemical waste management is meticulous segregation.[8][9] Mixing disparate waste streams can lead to dangerous chemical reactions, complicates the disposal process, and violates regulatory standards.[10] this compound waste must always be treated as hazardous chemical waste.

Disposal Don'ts:

  • DO NOT dispose of in regular trash.[6]

  • DO NOT dispose of down the sink or sewer system.[5][11] This can harm aquatic ecosystems and interfere with wastewater treatment operations.[10]

  • DO NOT allow the waste to evaporate in a fume hood as a method of disposal.[5]

Step-by-Step Disposal and Handling Protocol

This protocol provides a self-validating system for the safe collection and disposal of this compound waste.

Phase 1: Waste Collection at the Point of Generation

This phase covers the immediate actions taken in the laboratory as waste is generated.

Required Equipment:

  • Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.

  • Designated, properly labeled hazardous waste container.

  • Waste accumulation log.

Procedure:

  • Characterize the Waste: Identify the physical state of the waste.

    • Solid Waste: Unused or expired pure this compound, or disposable labware (e.g., weigh boats, contaminated gloves) grossly contaminated with the solid compound.

    • Liquid Waste: Solutions containing this compound. This stream must be further categorized as non-halogenated organic or aqueous waste.

  • Select the Correct Container: Use only containers that are in good condition, compatible with the waste, and have secure, leak-proof closures.[4][11]

    • For Solids: Use a wide-mouth, high-density polyethylene (HDPE) or glass container.

    • For Liquids: Use a glass or chemically-resistant plastic carboy. Never use metal containers for potentially corrosive waste.[9]

  • Properly Label the Container: Clear and accurate labeling is a critical safety and compliance requirement.[8] Before any waste is added, the container must be labeled with:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "This compound " and any other components in the waste stream.

    • The specific hazard(s) (e.g., "Toxic," "Harmful if Swallowed").

    • The date accumulation started.

  • Accumulate Waste Safely:

    • Keep waste containers closed at all times, except when adding waste.[11]

    • Segregate solid and liquid waste streams.[9]

    • Do not mix this compound waste with incompatible chemicals, such as strong acids or oxidizing agents.[10]

Phase 2: Storage and Final Disposal

This phase outlines the procedures for temporary storage within the lab and the final handoff for disposal.

Procedure:

  • Utilize a Satellite Accumulation Area (SAA): The designated waste containers must be stored in a designated SAA.[11][12]

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12]

    • It should be a secondary containment system (e.g., a spill tray) to prevent leaks from spreading.[4][9]

    • The area must be inspected weekly for any signs of leakage.[11]

  • Arrange for Professional Disposal: Once the waste container is full (do not exceed 90% capacity to allow for expansion), arrange for its removal.[11]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][10]

    • Do not transport hazardous waste outside of your designated laboratory area.[5]

    • Maintain meticulous records of all waste generated and disposed of, as this is a key compliance requirement.[8]

Management of Contaminated Materials and Spills

Protocol for Empty Containers

An "empty" container that held a hazardous chemical must be handled correctly to be disposed of as non-hazardous trash. The safest and most compliant method is a triple rinse.[5]

  • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) capable of dissolving this compound.

  • Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste. [5]

  • After the triple rinse, deface or remove the original chemical label. The container can now be disposed of in the regular trash or recycling, depending on institutional policy.[5]

Small Spill Cleanup Protocol

In the event of a small, manageable spill of solid this compound:

  • Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated.

  • Contain: Prevent the powder from becoming airborne.

  • Clean: Gently sweep the solid material or absorb it with an inert material like vermiculite or sand. Avoid raising dust.[13]

  • Collect: Place all contaminated absorbent material and cleaning supplies (including contaminated PPE) into a sealed, labeled container for disposal as solid hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and EHS office.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for proper waste stream segregation.

G cluster_0 start Waste Generation: This compound decision1 Identify Waste Form start->decision1 solid_path Solid Waste (Pure compound, contaminated labware) decision1->solid_path Solid liquid_path Liquid Waste (Solutions) decision1->liquid_path Liquid container_solid Collect in Labeled Container: 'Solid Hazardous Waste' solid_path->container_solid container_liquid Collect in Labeled Container: 'Non-Halogenated Liquid Waste' liquid_path->container_liquid store Store in Secondary Containment within a Satellite Accumulation Area (SAA) container_solid->store container_liquid->store end Contact EHS for Disposal Pickup store->end

Caption: Decision workflow for segregating this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Quinolin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Quinolin-3-ylmethanamine. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. It is designed to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity when working with this reactive amine.

Hazard Assessment: Understanding the Compound

This compound (CAS No. 7521-70-2) is a primary amine that presents several health hazards.[1][2] A thorough understanding of its risk profile is the foundational step in establishing a robust safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard warnings for this compound.[1][2]

Table 1: GHS Hazard Summary for this compound

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2]GHS07 (Exclamation Mark)[2]Warning[1][2]
Skin Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)[2]Warning[1][2]
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)[2]Warning[1][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationGHS07 (Exclamation Mark)[2]Warning[1][2]

The parent compound, Quinoline, is also noted for more severe hazards, including being suspected of causing genetic defects and cancer, which underscores the need for cautious handling of its derivatives.[3][4][5]

The Core of Protection: Engineering Controls First

Personal Protective Equipment (PPE) is the final line of defense. Before you even select your gloves, you must ensure the primary, most effective safety measures are in place. The hierarchy of controls dictates that engineering and administrative controls are paramount.

  • Engineering Control: All handling of this compound, from weighing the solid to preparing solutions and running reactions, must be performed within a certified chemical fume hood.[6] This is non-negotiable. A fume hood contains vapors and potential dust, preventing inhalation, which is a primary exposure route.[7]

  • Administrative Control: Access to areas where this chemical is used should be restricted. Ensure you are fully trained on its hazards and have read the Safety Data Sheet (SDS) before beginning work.

Essential Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and directly correlated with the hazards identified in Section 1. The goal is to create an impermeable barrier between you and the chemical.

Table 2: Recommended PPE for Handling this compound

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Tight-fitting safety goggles[6]Nitrile gloves (double-gloving recommended)Fully-buttoned lab coatNot required if performed in a certified fume hood
Preparing Solutions Tight-fitting safety goggles and face shield[8]Nitrile gloves (double-gloving recommended)Chemical-resistant apron over a lab coatNot required if performed in a certified fume hood
Running Reactions/Transfers Tight-fitting safety goggles and face shield[8]Nitrile gloves (double-gloving recommended)Chemical-resistant apron over a lab coatNot required if performed in a certified fume hood
Large Spills (>10g) Tight-fitting safety goggles and face shield[8]Heavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges[8][9]
Detailed PPE Specifications:
  • Eye and Face Protection : Because this compound causes serious eye irritation, standard safety glasses are insufficient. Tight-fitting chemical splash goggles that form a seal around the eyes are mandatory.[6] When handling solutions or performing transfers where splashing is possible, a face shield must be worn in addition to goggles to protect the entire face.[8]

  • Hand Protection : This compound is a known skin irritant. Nitrile gloves provide adequate protection for incidental contact. Always inspect gloves for tears or holes before use.[8][10] For extended work or when preparing solutions, double-gloving is a proven practice to protect against undetected micro-perforations. Use proper glove removal technique to avoid contaminating your skin.[8][10]

  • Body Protection : A standard, fully-buttoned lab coat is the minimum requirement.[6][10] When handling larger quantities or during procedures with a higher risk of splashes, supplement this with a chemical-resistant apron.

Operational Plan: Step-by-Step PPE Protocols

Donning PPE Workflow

This sequence is designed to prevent the contamination of "clean" PPE items. Always don PPE before entering the immediate area where the chemical is handled.

G cluster_donning PPE Donning Sequence node1 1. Lab Coat & Apron node2 2. Safety Goggles node1->node2 Protect clothing first node3 3. Face Shield (if required) node2->node3 Secure eye protection node4 4. Gloves (Outer pair last) node3->node4 Protect hands last

Caption: PPE Donning Sequence.

Doffing PPE Workflow

The removal of PPE is a critical control point for preventing exposure. The guiding principle is "most contaminated comes off first." This procedure should be performed in a designated area away from the immediate workspace.

G cluster_doffing PPE Doffing Sequence node1 1. Outer Gloves (if double-gloved) node2 2. Chemical Apron & Face Shield node1->node2 Remove most contaminated node3 3. Inner Gloves node2->node3 Remove inner gloves node4 4. Safety Goggles node3->node4 Avoid touching face node5 5. Lab Coat node4->node5 Remove last piece of PPE node6 Wash Hands Thoroughly node5->node6 Final critical step

Caption: PPE Doffing Sequence.

Emergency and Disposal Plans

Preparation is essential for mitigating the impact of an accident.

Spill Response
  • Evacuate and Alert : Evacuate all personnel from the immediate spill area and alert your lab supervisor.[8][10]

  • Don Appropriate PPE : Before re-entering, don the PPE outlined for "Large Spills" in Table 2, including respiratory protection.

  • Containment : Prevent the spill from spreading or entering drains.[3][10]

  • Cleanup : Cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.[5][8] Do not use combustible materials like paper towels.

  • Collection : Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.[5][8]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal : Dispose of all contaminated materials (including PPE) as hazardous waste according to your institution's and local regulations.[5]

Exposure and First Aid

Immediate and correct first aid is critical. Post this information in a visible location near the fume hood.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[5][8][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately.[3][5] Wash the affected skin area thoroughly with soap and plenty of water.[5][10] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air immediately.[7][10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion DO NOT induce vomiting. Rinse the mouth thoroughly with water.[8][10] Never give anything by mouth to an unconscious person.[8][10] Call a physician or poison control center immediately.[4][6]
Waste Disposal
  • All waste containing this compound, including contaminated consumables (gloves, absorbent material, pipette tips), must be disposed of in a clearly labeled hazardous waste container.

  • Do not allow the chemical or its waste to enter the sewer system or the environment.[8][10] Follow all local, state, and federal regulations for hazardous waste disposal.

By integrating these protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Handle every chemical with the respect its hazards demand.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.